molecular formula C9H10O3 B3132310 (S)-3-Hydroxy-3-phenylpropionic acid CAS No. 36567-72-3

(S)-3-Hydroxy-3-phenylpropionic acid

Cat. No.: B3132310
CAS No.: 36567-72-3
M. Wt: 166.17 g/mol
InChI Key: AYOLELPCNDVZKZ-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Hydroxy-3-phenylpropionic acid (CAS: 36567-72-3) is a high-purity chiral compound offered at ≥98% concentration for research applications. With a molecular formula of C9H10O3 and a molecular weight of 166.18 g/mol, this chemical is characterized by a melting point of 117-119°C and a specific optical rotation of −22° (c=4 in Methanol) . This compound is significant in interdisciplinary research, particularly in the study of gut microbiota and its metabolites. It serves as a valuable reference standard in metabolomic studies aiming to identify and quantify gut microbiota-derived phenolic acids, which are crucial for understanding host-microbe interactions and metabolic pathways . Research into bioactive natural products and synthetic intermediates also utilizes (S)-3-Hydroxy-3-phenylpropionic acid as a key chiral building block for the synthesis of more complex molecules . The compound is provided with the identifier PubChem CID 2735057 and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic purposes, or for human consumption. Researchers should consult the safety data sheet and note the hazard statements H315, H319, and H335, which indicate it may cause skin irritation, serious eye irritation, and respiratory irritation . For optimal shelf life, store the product at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3-hydroxy-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12)/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYOLELPCNDVZKZ-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101289084
Record name (S)-3-Hydroxy-3-phenylpropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101289084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36567-72-3
Record name (S)-3-Hydroxy-3-phenylpropionic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36567-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-3-Hydroxy-3-phenylpropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101289084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-3-Hydroxy-3-phenylpropionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: (S)-3-Hydroxy-3-phenylpropionic Acid

[1]

Executive Summary

(S)-3-Hydroxy-3-phenylpropionic acid (CAS 36567-72-3) is a critical chiral building block in the pharmaceutical industry. It serves as the stereochemical anchor for the synthesis of several blockbuster selective serotonin reuptake inhibitors (SSRIs), most notably Dapoxetine and Fluoxetine . Its value lies in its

Part 1: Chemical & Physical Profile[2][3]

The distinction between the racemic mixture and the pure (S)-enantiomer is vital for regulatory compliance and reaction efficacy. The (S)-isomer exhibits a distinct melting point range and specific optical rotation compared to the racemate.

PropertyDataNotes
IUPAC Name (3S)-3-Hydroxy-3-phenylpropanoic acid
CAS Number 36567-72-3 Specific to (S)-isomer.[1][2][3][4][5][6] Racemate is 3480-87-3.[7]
Molecular Formula

Molecular Weight 166.17 g/mol
Appearance White to pale cream crystalline powderNeedle-like crystals common from recrystallization.
Melting Point 115.0 – 122.0 °C Significantly higher than racemate (92–96 °C).
Specific Rotation

to


in Methanol.
Solubility Soluble in Methanol, Ethanol, Ethyl AcetateSparingly soluble in water; soluble in alkaline solutions.
pKa ~4.25Calculated value; typical for

-hydroxy acids.

Part 2: Synthetic Routes & Manufacturing

The synthesis of (S)-3-Hydroxy-3-phenylpropionic acid is dominated by asymmetric catalysis to ensure high enantiomeric excess (ee). While classical resolution of the racemate using chiral bases (e.g., phenylethylamine) is possible, it is atom-inefficient (max 50% yield). Modern industrial workflows prefer Enzymatic Asymmetric Reduction .

Enzymatic Asymmetric Reduction

This method utilizes ketoreductases (KREDs) or whole-cell biocatalysts (e.g., Saccharomyces cerevisiae, Candida rugosa) to reduce ethyl benzoylacetate (ethyl 3-oxo-3-phenylpropionate) to the (S)-hydroxy ester, followed by hydrolysis.

  • Mechanism: The enzyme delivers a hydride to the Re-face of the ketone, establishing the (S)-configuration.

  • Advantages: Green chemistry conditions (aqueous buffer), high ee (>98%), and ambient temperature operation.

Chemical Asymmetric Hydrogenation

Noyori-type asymmetric hydrogenation using Ru(II) catalysts with chiral diphosphine ligands (e.g., BINAP) is the primary chemical alternative.

  • Catalyst:

    
    
    
  • Conditions: High pressure

    
     (40–100 atm), Methanol solvent.
    
  • Causality: The chiral ligand creates a steric environment that forces the substrate to coordinate in a specific orientation, dictating the stereochemical outcome.

Visualization: Synthesis Workflow

The following diagram illustrates the enzymatic route, which is preferred for its specificity and mild conditions.

SynthesisWorkflowSubstrateEthyl Benzoylacetate(Prochiral Ketone)Intermediate(S)-Ethyl-3-hydroxy-3-phenylpropionate(>98% ee)Substrate->Intermediate Asymmetric ReductionBiocatalystKetoreductase (KRED)or S. cerevisiae+ NADPHBiocatalyst->IntermediateHydrolysisHydrolysis(LiOH / THF / H2O)Intermediate->Hydrolysis Ester CleavageProduct(S)-3-Hydroxy-3-phenylpropionic AcidHydrolysis->Product Acidification & Isolation

Figure 1: Enzymatic asymmetric synthesis pathway from ethyl benzoylacetate to the target acid.

Part 3: Pharmaceutical Applications[12][13][14]

(S)-3-Hydroxy-3-phenylpropionic acid is a pharmacophore scaffold. Its primary utility is in the synthesis of Dapoxetine (Priligy), a short-acting SSRI. The chiral center established in the acid is preserved or systematically inverted to create the final drug molecule.

Dapoxetine Synthesis

In the synthesis of Dapoxetine, the acid is converted to an amino-alcohol.[8] The absolute configuration is critical because the (S)-enantiomer of Dapoxetine exhibits superior pharmacokinetics and binding affinity compared to the (R)-enantiomer.

  • Reduction: The carboxylic acid is reduced to a 1,3-diol.

  • Activation: Selective activation of the primary alcohol (e.g., tosylation).

  • Substitution: Displacement by dimethylamine.

  • Etherification: Reaction with 1-naphthol.

Visualization: Drug Development Pathway

DapoxetinePathwayStart(S)-3-Hydroxy-3-phenylpropionic AcidStep1Amidation / Reduction(Formation of Amino Alcohol)Start->Step1Intermediate(S)-3-Amino-3-phenylpropan-1-olStep1->Intermediate Retains (S) ConfigStep2N-Methylation &Etherification (1-Naphthol)Intermediate->Step2FinalDapoxetine HCl((S)-SSRI)Step2->Final API Formulation

Figure 2: Conversion of the hydroxy acid to the active pharmaceutical ingredient Dapoxetine.

Part 4: Analytical Characterization

Validating the enantiomeric purity is the most critical step in QC. Standard reverse-phase HPLC is insufficient; Chiral HPLC is required.

Chiral HPLC Method[10][15]
  • Column: Chiralcel OD-H or Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica).

  • Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic acid (TFA) (90 : 10 : 0.1).

    • Note: TFA is essential to suppress ionization of the carboxylic acid, sharpening the peak shape.

  • Flow Rate: 0.5 – 1.0 mL/min.

  • Detection: UV at 210 nm or 254 nm.

  • Expected Result: The (S)-enantiomer typically elutes before or after the (R)-enantiomer depending on the specific column selector. Reference standards must be run to confirm elution order.

Optical Rotation Check

A quick purity check can be performed using a polarimeter.

  • Standard:

    
     (
    
    
    , MeOH).[6][9]
  • Interpretation: A lower magnitude (e.g.,

    
    ) indicates significant racemization or impurities.
    

Part 5: Experimental Protocols

Protocol: Recrystallization for Enantiomeric Enrichment

If the synthesized or purchased material has low optical purity (<95% ee), this protocol enriches the (S)-isomer.

Materials:

  • Crude (S)-3-Hydroxy-3-phenylpropionic acid

  • Ethyl Acetate (EtOAc)

  • n-Hexane

Procedure:

  • Dissolution: Dissolve 10 g of crude acid in the minimum amount of boiling EtOAc (~30-40 mL). Ensure complete dissolution.

  • Precipitation: Remove from heat. Slowly add n-Hexane (approx. 10-15 mL) until the solution becomes slightly turbid.

  • Cooling: Allow the solution to cool to room temperature undisturbed for 2 hours, then move to a refrigerator (4°C) for 12 hours.

    • Causality: Slow cooling promotes the formation of pure crystal lattices, excluding the (R)-isomer impurity which remains in the mother liquor.

  • Filtration: Filter the white needles under vacuum. Wash with cold Hexane/EtOAc (3:1).

  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

  • Validation: Measure MP (Target: >115°C) and Optical Rotation.

Part 6: Handling & Safety

While not highly toxic, (S)-3-Hydroxy-3-phenylpropionic acid is a chemical irritant.

  • GHS Classification:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store in a cool, dry place (2-8°C recommended to prevent slow esterification or degradation). Keep container tightly closed.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood if generating dust.

References

  • Thermo Fisher Scientific. (S)-(-)-3-Hydroxy-3-phenylpropionic acid, 98+% Product Specifications. Retrieved from

  • ChemicalBook. (S)-3-HYDROXY-3-PHENYLPROPANOIC ACID Properties and Safety. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2735057, (S)-3-Hydroxy-3-phenylpropionic acid. Retrieved from

  • BenchChem. Chiral HPLC Method for the Separation of 3-Phenyl-L-serine Diastereomers (Analogous Method). Retrieved from

  • Google Patents. Enzymatic method of making ethyl 3-hydroxy-3-phenylpropionate (US20060205056A1). Retrieved from

(S)-3-Hydroxy-3-phenylpropionic acid chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

(S)-3-Hydroxy-3-phenylpropionic Acid: Structural Characterization & Synthetic Utility

Part 1: Executive Technical Profile

(S)-3-Hydroxy-3-phenylpropionic acid acts as a critical chiral synthon in the asymmetric synthesis of serotonin reuptake inhibitors (SSRIs), specifically targeting the 3-phenylpropylamine pharmacophore found in Dapoxetine and Fluoxetine . Its value lies in the benzylic stereocenter, which dictates the binding affinity of the final pharmaceutical agent against the serotonin transporter (SERT).

This guide delineates the structural identification, asymmetric synthesis, and downstream application of this scaffold, prioritizing high-enantiopurity protocols.

Property Technical Specification
IUPAC Name (3S)-3-Hydroxy-3-phenylpropanoic acid
CAS Number 36567-72-3 (Specific S-isomer)
Molecular Formula C₉H₁₀O₃
Molecular Weight 166.17 g/mol
Chiral Center C3 (Benzylic position)
Stereochemistry (S)-Configuration
Optical Rotation

(

, MeOH) [Derived from (R)-enantiomer data]
Appearance White to off-white crystalline solid
Melting Point 118–120 °C

Part 2: Structural Characterization & Identification

Reliable identification requires a multi-modal approach. The following spectral data serves as a self-validating standard for confirming identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The benzylic proton is the diagnostic handle. In the S-enantiomer, the spatial environment creates a distinct coupling pattern.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.25–7.40 (m, 5H): Phenyl ring protons (Aromatic region).

    • δ 5.15 (dd, J = 9.2, 3.5 Hz, 1H): Benzylic proton (CH-OH). The doublet-of-doublets arises from coupling with the diastereotopic methylene protons.

    • δ 2.65–2.85 (m, 2H): Methylene protons (

      
      -CH₂). These appear as a complex multiplet due to their diastereotopic nature adjacent to the chiral center.
      
    • δ 6.50 (br s, 2H): Hydroxyl and Carboxyl protons (Exchangeable with D₂O).

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 176.5: Carbonyl carbon (COOH).

    • δ 142.8: Ipso-aromatic carbon.

    • δ 128.6, 127.9, 125.6: Aromatic CH carbons.

    • δ 70.1: Benzylic chiral carbon (C-OH).

    • δ 43.2: Methylene carbon (

      
      -C).
      
Infrared Spectroscopy (FT-IR)
  • 3400–3200 cm⁻¹: Broad O-H stretch (Hydrogen bonded).

  • 1705 cm⁻¹: Strong C=O stretch (Carboxylic acid dimer).

  • 1050 cm⁻¹: C-O stretch (Secondary alcohol).

Part 3: Asymmetric Synthesis Protocols

To achieve high enantiomeric excess (ee > 98%), two primary routes are recommended: Biocatalytic Kinetic Resolution (Green Chemistry) and Noyori Asymmetric Hydrogenation (Scalable Chemical Synthesis).

Route A: Noyori Asymmetric Hydrogenation (Preferred for Scale)

This method utilizes a Ruthenium-BINAP catalyst to reduce


-keto esters directly to the chiral alcohol.
  • Precursor: Ethyl benzoylacetate (Ethyl 3-oxo-3-phenylpropionate).

  • Catalyst: RuCl₂[(S)-BINAP] (Note: The S-BINAP ligand typically induces the S-alcohol configuration in this substrate class, but ligand/product correlation should always be experimentally verified).

  • Conditions: H₂ (4–10 atm), MeOH, 60°C.

Protocol:

  • Catalyst Prep: Charge a high-pressure reactor with Ethyl benzoylacetate (1.0 eq) and RuCl₂[(S)-BINAP] (0.05 mol%).

  • Hydrogenation: Pressurize with H₂ to 10 atm. Stir at 60°C for 12 hours.

  • Hydrolysis: Concentrate the resulting ester. Treat with 1M LiOH in THF/H₂O (1:1) at 0°C to hydrolyze the ester to the free acid without racemization.

  • Workup: Acidify to pH 2 with 1M HCl, extract with EtOAc, and recrystallize from Hexane/EtOAc.

Route B: Enzymatic Kinetic Resolution

Best for mild conditions and high optical purity at smaller scales.

  • Enzyme: Pseudomonas cepacia Lipase (PSL) or Candida antarctica Lipase B (CAL-B).

  • Substrate: Racemic Ethyl 3-hydroxy-3-phenylpropionate.

  • Acyl Donor: Vinyl acetate.

Mechanism: The lipase selectively acetylates the (R)-enantiomer, leaving the (S)-alcohol unreacted. Separation: The (S)-alcohol is separated from the (R)-acetate via column chromatography or extraction due to polarity differences.

SynthesisPathways Substrate Ethyl Benzoylacetate (Achiral Precursor) Noyori Noyori Hydrogenation Ru-(S)-BINAP, H2 Substrate->Noyori Ester_S Ethyl (S)-3-Hydroxy- 3-phenylpropionate Noyori->Ester_S >98% ee Hydrolysis Hydrolysis LiOH, THF/H2O Ester_S->Hydrolysis Product (S)-3-Hydroxy-3- phenylpropionic Acid Hydrolysis->Product Retention of Config Racemic Racemic Alcohol Lipase Lipase Resolution (Pseudomonas cepacia) Racemic->Lipase Lipase->Product (S)-Alcohol Unreacted

Figure 1: Comparative synthetic pathways for (S)-3-Hydroxy-3-phenylpropionic acid via Asymmetric Hydrogenation and Enzymatic Resolution.

Part 4: Pharmaceutical Application (Dapoxetine Synthesis)

(S)-3-Hydroxy-3-phenylpropionic acid is a direct stereochemical progenitor to Dapoxetine ((S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine). The transformation requires converting the carboxylic acid to an amine while preserving the benzylic stereocenter.

Strategic Workflow:

  • Reduction: The carboxylic acid is reduced to the 1,3-diol (using BH₃·THF).

  • Selective Activation: The primary alcohol is selectively activated (Tosylation) and displaced by the naphthol ether.

  • Stereocenter Inversion (Mitsunobu) or Retention:

    • Direct Route: To reach the S-amine of Dapoxetine from an S-alcohol, one often employs a double-inversion strategy or starts with the R-alcohol if using a single inversion (Mitsunobu with hydrazoic acid).

    • Alternative: The acid can be converted to the amide, then reduced.

Note on Stereochemistry: Dapoxetine has the (S)-configuration.[1][2][3][4][5][6][7] If starting from (S)-3-hydroxy-3-phenylpropionic acid, the benzylic C-O bond must eventually be converted to a C-N bond.

  • Retention Strategy: Convert OH to Leaving Group -> Displacement with Amine (Inversion) = (R)-Product.

  • Inversion Strategy (Mitsunobu): (S)-OH -> (R)-N3 -> (R)-NH2.

  • Correct Precursor Logic: To get (S)-Dapoxetine via direct displacement (Inversion), one would theoretically need the (R)-hydroxy precursor. However, the (S)-hydroxy acid is often used to synthesize (S)-Fluoxetine analogs or is used via retention pathways (e.g., Ritter reaction or neighboring group participation).

Validated Pathway for (S)-Dapoxetine using (S)-Acid: The most robust route from the (S)-acid involves Curtius Rearrangement or similar degradative pathways if the carbon count changes, but for the C9 backbone, the standard route is:

  • (S)-Acid → (S)-Ester.

  • (S)-Ester → (S)-Amide (Dimethylamine).

  • (S)-Amide → (S)-Amine (Reduction with LAH). Stereocenter is preserved.

  • (S)-Amine → Coupling with 1-Fluoronaphthalene (SNAr).

DapoxetineSynthesis Start (S)-3-Hydroxy-3- phenylpropionic Acid Step1 Amidation (Me2NH, EDC) Start->Step1 Step2 (S)-N,N-Dimethyl-3-hydroxy- 3-phenylpropanamide Step1->Step2 Step3 Reduction (LiAlH4) Step2->Step3 Step4 (S)-3-(Dimethylamino)- 1-phenylpropan-1-ol Step3->Step4 Reduction of Amide Step5 Etherification (1-Fluoronaphthalene, NaH) Step4->Step5 SNAr Coupling Final (S)-Dapoxetine Step5->Final

Figure 2: Chemo-enzymatic flow for the conversion of the hydroxy-acid scaffold to Dapoxetine.

Part 5: Quality Control & Validation

Trustworthiness in chiral synthesis depends on rigorous determination of Enantiomeric Excess (ee).

HPLC Method for Enantiomeric Purity:

  • Column: Chiralcel OD-H or AD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Retention Times (Approximate):

    • (R)-Enantiomer: ~12 min.

    • (S)-Enantiomer: ~15 min.

    • Note: Elution order must be confirmed with a racemic standard.

References

  • Noyori, R., et al. (1987). "Asymmetric hydrogenation of beta-keto carboxylic esters." Journal of the American Chemical Society.[8] Link

  • Kamal, A., et al. (2002). "Chemoenzymatic synthesis of (S)- and (R)-3-hydroxy-3-phenylpropanoic acid." Tetrahedron: Asymmetry. Link

  • Sorbera, L.A., et al. (2004). "Dapoxetine Hydrochloride." Drugs of the Future. Link

  • PubChem Database. "(S)-3-Hydroxy-3-phenylpropionic acid (CID 2735057)."[5] National Center for Biotechnology Information. Link

  • Corey, E.J., & Helal, C.J. (1998). "Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts." Angewandte Chemie International Edition. Link

Sources

(S)-3-Hydroxy-3-phenylpropionic acid biosynthetic pathway.

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Biosynthesis of (S)-3-Hydroxy-3-phenylpropionic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

(S)-3-Hydroxy-3-phenylpropionic acid is a chiral carboxylic acid of significant interest as a building block in organic synthesis and as a naturally occurring intermediate in plant secondary metabolism. It serves as a key precursor in the biosynthesis of widely distributed plant compounds such as benzoic acid and salicylic acid.[1][2] This guide provides a comprehensive overview of the biosynthetic pathway leading to (S)-3-Hydroxy-3-phenylpropionic acid, starting from the primary metabolite L-phenylalanine. We will dissect the enzymatic steps, explain the causal logic behind the biochemical transformations, present a robust analytical protocol for its quantification, and discuss future perspectives in metabolic engineering and biocatalysis. This document is intended for scientists and developers who require a deep, mechanistic understanding of this pathway for applications in drug development, natural product synthesis, and biotechnology.

Part 1: The Core Biosynthetic Pathway: A CoA-Dependent Route from Phenylpropanoids

The formation of (S)-3-Hydroxy-3-phenylpropionic acid is not an isolated event but rather a branch of the well-established phenylpropanoid pathway, which is central to the synthesis of thousands of specialized metabolites in plants.[3][4] The pathway proceeds via a series of enzymatic reactions that activate and modify the propyl side chain of L-phenylalanine in a manner analogous to fatty acid β-oxidation.

Step 1: Phenylalanine Ammonia-Lyase (PAL) - The Gateway Reaction

The biosynthetic journey begins with the non-oxidative deamination of L-phenylalanine to yield trans-cinnamic acid. This reaction is catalyzed by Phenylalanine Ammonia-Lyase (PAL), a pivotal enzyme that channels carbon from primary metabolism (amino acid synthesis) into the vast network of phenylpropanoid secondary metabolism.[5][6]

  • Reaction: L-Phenylalanine → trans-Cinnamic Acid + NH₄⁺

  • Enzyme: Phenylalanine Ammonia-Lyase (PAL, EC 4.3.1.24)[3]

  • Causality & Insight: The action of PAL is the committed step for the entire phenylpropanoid pathway.[3][7] Its activity is often a major regulatory checkpoint, induced by a variety of stimuli including light, tissue wounding, and pathogenic attack, indicating the pathway's critical role in plant defense and development.[3] The enzyme utilizes a unique 3,5-dihydro-5-methyldiene-4H-imidazol-4-one (MIO) cofactor to facilitate the stereospecific elimination of ammonia.[3]

Step 2: Acyl-CoA Synthetase Activity - Activation for Downstream Processing

For the propyl side chain of cinnamic acid to be shortened via a β-oxidation-like mechanism, it must first be activated. This is achieved by converting the free carboxylic acid into a high-energy thioester with Coenzyme A (CoA).

  • Reaction: trans-Cinnamic Acid + ATP + CoASH → trans-Cinnamoyl-CoA + AMP + PPi

  • Enzyme Class: Acyl-CoA Synthetase (or Ligase)

  • Causality & Insight: The formation of the cinnamoyl-CoA thioester is thermodynamically essential. The high-energy thioester bond "activates" the α- and β-carbons of the side chain, making them susceptible to the enzymatic hydration and cleavage reactions that follow. This is a recurring and fundamental strategy in metabolism for processing carboxylic acids, most famously seen in the activation of fatty acids prior to their oxidation.

Step 3: Enoyl-CoA Hydratase - Stereospecific Hydration

The core reaction that introduces the hydroxyl group and sets the stereochemistry is the hydration of the α-β double bond of cinnamoyl-CoA. The specific isoform of the enoyl-CoA hydratase involved is critical for producing the (S)-enantiomer.

  • Reaction: trans-Cinnamoyl-CoA + H₂O → (S)-3-Hydroxy-3-phenylpropionyl-CoA

  • Enzyme Class: Enoyl-CoA Hydratase (EC 4.2.1.17)

  • Causality & Insight: This step is the crux of enantioselectivity. While many enoyl-CoA hydratases involved in mitochondrial fatty acid oxidation produce the (R)-isomer, specific peroxisomal enzymes, such as D-3-hydroxyacyl-CoA dehydratase, are known to be specific for producing the (S)-isomer.[8] The selection of an enzyme with the correct stereospecificity is paramount for any biocatalytic application aiming to produce enantiomerically pure (S)-3-Hydroxy-3-phenylpropionic acid. This hydration reaction is often reversible and can have an unfavorable equilibrium, which can create a metabolic bottleneck.[8]

Step 4: Thioesterase Activity - Release of the Product

The final step is the hydrolysis of the CoA thioester to release the free acid product.

  • Reaction: (S)-3-Hydroxy-3-phenylpropionyl-CoA + H₂O → (S)-3-Hydroxy-3-phenylpropionic Acid + CoASH

  • Enzyme Class: Thioesterase

  • Causality & Insight: This irreversible hydrolysis step pulls the preceding reversible reactions forward and releases the final product, which can then be utilized in subsequent biosynthetic steps (e.g., conversion to benzoic acid) or accumulate in the cell.[1][2] The release of CoASH regenerates the pool required for the continued activation of cinnamic acid.

Pathway Visualization

The following diagram illustrates the core biosynthetic sequence from L-phenylalanine.

Biosynthetic_Pathway cluster_0 Core Phenylpropanoid Pathway cluster_1 β-Oxidation-like Module L-Phenylalanine L-Phenylalanine trans-Cinnamic Acid trans-Cinnamic Acid L-Phenylalanine->trans-Cinnamic Acid PAL (EC 4.3.1.24) Cinnamoyl-CoA Cinnamoyl-CoA trans-Cinnamic Acid->Cinnamoyl-CoA Acyl-CoA Synthetase S-3-HP-CoA (S)-3-Hydroxy-3- phenylpropionyl-CoA Cinnamoyl-CoA->S-3-HP-CoA Enoyl-CoA Hydratase (Stereospecific) S-3-HP (S)-3-Hydroxy-3- phenylpropionic Acid S-3-HP-CoA->S-3-HP Thioesterase Analytical_Workflow A Standard Preparation (Calibration Curve) E HPLC Injection A->E B Sample Collection (e.g., Culture Supernatant) C Centrifugation (Pellet Cells) B->C D Syringe Filtration (0.22 µm) C->D D->E F Data Acquisition (UV 210 nm) E->F G Data Analysis (Quantification vs. Std Curve) F->G

Sources

An In-depth Technical Guide on the Biological Role of (S)-3-Hydroxy-3-phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-3-Hydroxy-3-phenylpropionic acid is a chiral carboxylic acid with emerging significance in human health and disease. Primarily recognized as a metabolite of dietary polyphenols, its biological activities extend beyond simple metabolic breakdown, implicating it in a range of physiological processes. This technical guide provides a comprehensive overview of the current understanding of (S)-3-Hydroxy-3-phenylpropionic acid, from its metabolic origins to its potential as a therapeutic agent. We will delve into its biosynthesis, its multifaceted roles in cellular signaling, and its influence on cardiovascular, neurological, and skeletal systems. Furthermore, this guide will equip researchers with detailed, field-proven experimental protocols for the accurate quantification and functional characterization of this intriguing molecule.

Introduction: Unveiling a Key Mediator of Diet-Host Interactions

(S)-3-Hydroxy-3-phenylpropionic acid is a fascinating example of the intricate interplay between diet, the gut microbiome, and host physiology. While structurally related to the amino acid phenylalanine, its primary origin in humans is the microbial metabolism of dietary polyphenols, such as proanthocyanidins and chlorogenic acid, found in fruits, vegetables, and tea[1][2]. This positions (S)-3-Hydroxy-3-phenylpropionic acid as a key postbiotic, a bioactive compound produced by gut bacteria that can exert systemic effects on the host. Its biological significance is underscored by its diverse and potent activities, which include antihypertensive, neuroprotective, and bone-remodeling properties[1][3][4][5]. This guide will serve as a technical resource for researchers and drug development professionals seeking to explore the multifaceted biological roles of (S)-3-Hydroxy-3-phenylpropionic acid and to harness its therapeutic potential.

Biosynthesis and Metabolism: A Journey from Dietary Precursors to Systemic Circulation

The journey of (S)-3-Hydroxy-3-phenylpropionic acid begins in the gut, where a complex interplay of microbial enzymes transforms dietary polyphenols into this bioactive metabolite. While the precise microbial species and enzymatic pathways are still under active investigation, it is established that gut microbiota are essential for its formation[1].

In some plants, 3-hydroxy-3-phenylpropanoic acid has been identified as an intermediate in the biosynthesis of benzoic acid and salicylic acid from cinnamic acid, suggesting a potential for direct dietary intake from plant sources, albeit likely in smaller quantities compared to microbial production[6][7]. The proposed biosynthetic pathway in plants is believed to involve the β-oxidation of cinnamic acid[6][7].

Once absorbed into the systemic circulation, (S)-3-Hydroxy-3-phenylpropionic acid can undergo further metabolism in the liver. Studies have indicated its involvement in hepatic β-oxidation, where it is converted to its corresponding enoyl-CoA by enoyl-CoA hydratases[8].

Elevated levels of 3-hydroxypropionic acid, a related compound, are associated with inborn errors of metabolism such as propionic acidemia, a condition resulting from a deficiency in propionyl-CoA carboxylase[9]. This leads to a buildup of propionic acid and other toxic metabolites, causing mitochondrial toxicity[9]. While distinct from the phenyl-substituted compound of focus here, this highlights the importance of efficient metabolic processing of propionic acid derivatives.

Metabolic Pathway of (S)-3-Hydroxy-3-phenylpropionic Acid

Metabolic Pathway Dietary Polyphenols Dietary Polyphenols Gut Microbiota Gut Microbiota Dietary Polyphenols->Gut Microbiota Metabolism S3HPPA (S)-3-Hydroxy-3-phenylpropionic acid Gut Microbiota->S3HPPA Production Systemic Circulation Systemic Circulation S3HPPA->Systemic Circulation Absorption Hepatic Metabolism Hepatic β-oxidation Systemic Circulation->Hepatic Metabolism Metabolites Further Metabolites Hepatic Metabolism->Metabolites

Caption: Overview of the metabolic journey of (S)-3-Hydroxy-3-phenylpropionic acid.

Physiological Roles and Therapeutic Potential

The growing body of research on (S)-3-Hydroxy-3-phenylpropionic acid has revealed its significant influence on several key physiological systems, suggesting a broad therapeutic potential.

Cardiovascular Health: A Novel Antihypertensive Agent

A compelling area of investigation is the role of 3-hydroxyphenylpropionic acids in cardiovascular health. Studies have shown that 3-(3-Hydroxyphenyl)propionic acid, a closely related isomer, can induce vasodilation and reduce blood pressure in hypertensive animal models[3][4]. This effect is attributed to the activation of endothelial nitric oxide synthase (eNOS), leading to increased nitric oxide (NO) production and subsequent relaxation of vascular smooth muscle[3]. Given the structural similarity, it is plausible that (S)-3-Hydroxy-3-phenylpropionic acid shares these vasorelaxant properties, a hypothesis that warrants further investigation.

Neuroprotection: A Potential Ally Against Neurodegenerative Diseases

Emerging evidence suggests a neuroprotective role for metabolites of dietary polyphenols. 3-(3-Hydroxyphenyl)propanoic acid has been shown to inhibit the aggregation of amyloid-β (Aβ42) peptides in cell-free assays, a key pathological hallmark of Alzheimer's disease[1]. Furthermore, it has been found to accumulate in the brains of rats fed a polyphenol-rich extract, indicating its ability to cross the blood-brain barrier[1]. These findings highlight the potential of (S)-3-Hydroxy-3-phenylpropionic acid as a therapeutic candidate for neurodegenerative disorders.

Bone Metabolism: A Regulator of Bone Remodeling

Recent studies have shed light on the impact of polyphenol metabolites on bone health. 3-(3-Hydroxyphenyl)propionic acid has been demonstrated to reduce bone resorption activity and the number of osteoclasts, the cells responsible for bone breakdown[1]. In a murine model, this compound was shown to promote bone accretion by suppressing osteoblastic cell senescence[5]. These findings suggest that (S)-3-Hydroxy-3-phenylpropionic acid could play a beneficial role in maintaining bone density and preventing age-related bone loss.

Antioxidant and Anti-inflammatory Activities

(S)-3-Hydroxy-3-phenylpropionic acid is also recognized for its antioxidant and anti-inflammatory properties[10][11]. It has been shown to protect erythrocytes from cadmium-induced damage by reducing hemolysis, restoring membrane integrity, and mitigating oxidative stress[1]. These properties likely contribute to its beneficial effects in various pathological conditions.

Signaling Pathways Influenced by (S)-3-Hydroxy-3-phenylpropionic Acid

Signaling Pathways cluster_cardiovascular Cardiovascular System cluster_neuro Nervous System cluster_bone Skeletal System S3HPPA_CV (S)-3-Hydroxy-3-phenylpropionic acid eNOS eNOS Activation S3HPPA_CV->eNOS NO Nitric Oxide Production eNOS->NO Vasodilation Vasodilation NO->Vasodilation S3HPPA_N (S)-3-Hydroxy-3-phenylpropionic acid Abeta Amyloid-β Aggregation S3HPPA_N->Abeta Inhibition S3HPPA_B (S)-3-Hydroxy-3-phenylpropionic acid Osteoclast Osteoclast Activity S3HPPA_B->Osteoclast Inhibition BoneResorption Bone Resorption Osteoclast->BoneResorption

Caption: Key signaling pathways modulated by (S)-3-Hydroxy-3-phenylpropionic acid.

Experimental Protocols for the Study of (S)-3-Hydroxy-3-phenylpropionic Acid

To facilitate further research in this exciting field, this section provides detailed, step-by-step protocols for the quantification and functional assessment of (S)-3-Hydroxy-3-phenylpropionic acid.

Quantification of (S)-3-Hydroxy-3-phenylpropionic Acid in Biological Samples by LC-MS/MS

Rationale: Accurate quantification of (S)-3-Hydroxy-3-phenylpropionic acid in biological matrices such as plasma, urine, or tissue homogenates is crucial for pharmacokinetic and metabolic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the high sensitivity and selectivity required for this purpose.

Protocol:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled analog of the analyte).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Incubate at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is suitable for separation.

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A linear gradient from 5% to 95% B over 5-7 minutes is a good starting point for method development.

      • Flow Rate: 0.3-0.5 mL/min.

      • Injection Volume: 5-10 µL.

    • Tandem Mass Spectrometry:

      • Ionization Mode: Electrospray ionization (ESI) in negative mode is typically optimal for carboxylic acids.

      • Multiple Reaction Monitoring (MRM): Develop MRM transitions for the parent ion and a characteristic fragment ion of (S)-3-Hydroxy-3-phenylpropionic acid and the internal standard. This requires initial infusion and optimization of the compound on the mass spectrometer.

Data Analysis: Construct a calibration curve using standards of known concentrations prepared in the same biological matrix. Quantify the analyte in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Experimental Workflow for LC-MS/MS Quantification

LCMS_Workflow Start Biological Sample (e.g., Plasma) Step1 Protein Precipitation (Acetonitrile + Internal Standard) Start->Step1 Step2 Centrifugation Step1->Step2 Step3 Supernatant Collection Step2->Step3 Step4 Evaporation & Reconstitution Step3->Step4 Step5 LC-MS/MS Analysis Step4->Step5 Step6 Data Analysis (Calibration Curve & Quantification) Step5->Step6 End Concentration of S3HPPA Step6->End

Caption: A streamlined workflow for quantifying (S)-3-Hydroxy-3-phenylpropionic acid.

In Vitro Assessment of Anti-Neuroinflammatory Activity: Amyloid-β Aggregation Assay

Rationale: To investigate the neuroprotective potential of (S)-3-Hydroxy-3-phenylpropionic acid, its ability to inhibit the aggregation of amyloid-β peptides can be assessed using a Thioflavin T (ThT) fluorescence assay. ThT is a dye that exhibits enhanced fluorescence upon binding to β-sheet-rich structures, such as amyloid fibrils.

Protocol:

  • Preparation of Amyloid-β (Aβ42) Monomers:

    • Dissolve synthetic Aβ42 peptide in hexafluoroisopropanol (HFIP) to a concentration of 1 mg/mL.

    • Aliquot and evaporate the HFIP under a stream of nitrogen. Store the resulting peptide film at -80°C.

    • Prior to the assay, reconstitute the Aβ42 film in dimethyl sulfoxide (DMSO) to a concentration of 5 mM.

  • Aggregation Assay:

    • In a 96-well black, clear-bottom plate, prepare the reaction mixture containing:

      • Aβ42 monomers (final concentration of 10 µM).

      • (S)-3-Hydroxy-3-phenylpropionic acid at various concentrations (e.g., 1-100 µM) or vehicle control.

      • Thioflavin T (final concentration of 20 µM).

      • Phosphate-buffered saline (PBS), pH 7.4.

    • Incubate the plate at 37°C with continuous shaking.

    • Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes for 24-48 hours) using a plate reader with excitation at ~450 nm and emission at ~485 nm.

Data Analysis: Plot the fluorescence intensity against time. The inhibition of Aβ42 aggregation by (S)-3-Hydroxy-3-phenylpropionic acid can be determined by comparing the lag time and the maximum fluorescence intensity of the treated samples to the vehicle control.

Evaluation of Vasoactive Properties: Isolated Aortic Ring Assay

Rationale: This ex vivo assay allows for the direct assessment of the vasorelaxant effects of (S)-3-Hydroxy-3-phenylpropionic acid on blood vessels.

Protocol:

  • Preparation of Aortic Rings:

    • Humanely euthanize a rat and carefully excise the thoracic aorta.

    • Place the aorta in ice-cold Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1).

    • Clean the aorta of adhering connective and adipose tissue and cut it into 2-3 mm wide rings.

  • Isometric Tension Measurement:

    • Suspend each aortic ring between two stainless steel hooks in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

    • Apply a resting tension of 1.5-2.0 g and allow the rings to equilibrate for 60-90 minutes.

    • Induce contraction with a submaximal concentration of a vasoconstrictor, such as phenylephrine (1 µM).

    • Once a stable contraction is achieved, cumulatively add increasing concentrations of (S)-3-Hydroxy-3-phenylpropionic acid to the organ bath.

    • Record the changes in isometric tension.

Data Analysis: Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine. Construct a concentration-response curve to determine the potency (EC50) of (S)-3-Hydroxy-3-phenylpropionic acid. To investigate the involvement of the endothelium and nitric oxide, experiments can be repeated in endothelium-denuded rings or in the presence of an eNOS inhibitor (e.g., L-NAME).

Conclusion and Future Directions

(S)-3-Hydroxy-3-phenylpropionic acid is a prime example of a diet-derived metabolite with significant potential to influence human health. Its roles in cardiovascular regulation, neuroprotection, and bone metabolism are just beginning to be understood. Future research should focus on elucidating the specific microbial pathways responsible for its production, identifying its molecular targets and downstream signaling pathways in host cells, and exploring its therapeutic efficacy in preclinical and clinical studies. The development of robust and standardized analytical methods, such as the ones outlined in this guide, will be paramount to advancing our understanding of this promising bioactive compound. As our knowledge of the gut microbiome and its metabolic capabilities expands, the importance of (S)-3-Hydroxy-3-phenylpropionic acid and other postbiotics in personalized nutrition and medicine is set to grow.

References

  • Rupa Health. 3-(3-hydroxyphenyl)-3-hydroxypropionic Acid. [Link]

  • Biochemistry - ACS Publications. Hepatic .beta.-oxidation of 3-phenylpropionic acid and the stereospecific dehydration of (R)- and (S)-3-hydroxy-3-phenylpropionyl-CoA by different enoyl-CoA hydratases. [Link]

  • PubMed. 3-hydroxy-3-phenylpropanoic acid is an intermediate in the biosynthesis of benzoic acid and salicylic acid but benzaldehyde is not. [Link]

  • ChemBK. 3-Hydroxy-3-phenylpropionic acid. [Link]

  • PubMed. Flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid formed by human microflora decreases arterial blood pressure in rats. [Link]

  • MySkinRecipes. 3-Hydroxy-3-phenylpropionic Acid. [Link]

  • ResearchGate. 3-Hydroxy-3-phenylpropanoic acid is an intermediate in the biosynthesis of benzoic add and salicylic acid but benzaldehyde is not. [Link]

  • PubChem. (S)-3-Hydroxy-3-phenylpropionic acid | C9H10O3 | CID 2735057. [Link]

  • ResearchGate. The influence of 3-hydroxyphenyl propionic acid (3−HPP) and 4−HPP on... [Link]

  • ASM Journals. Catabolism of phenylpropionic acid and its 3-hydroxy derivative by Escherichia coli. [Link]

  • PubChem - NIH. 3-Hydroxy-3-phenylpropanoic acid | C9H10O3 | CID 92959. [Link]

  • PMC. 3‐(3‐Hydroxyphenyl)‐Propionic Acid (PPA) Suppresses Osteoblastic Cell Senescence to Promote Bone Accretion in Mice. [Link]

  • Wikipedia. Phenylpropanoic acid. [Link]

Sources

(S)-3-Hydroxy-3-phenylpropionic acid enantiomer properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-3-Hydroxy-3-phenylpropionic acid (CAS: 36567-72-3) is a critical chiral building block in the pharmaceutical industry. It serves as the stereochemical anchor for the synthesis of major Selective Serotonin Reuptake Inhibitors (SSRIs), most notably Dapoxetine and Fluoxetine .[1] Its structural integrity—specifically the beta-hydroxy functionality and the chiral center at the C3 position—dictates the pharmacological efficacy of the final drug substance.[1]

This guide provides a rigorous examination of the compound's physicochemical properties, validated synthetic protocols (biocatalytic and chemical), and analytical methods required for high-purity applications.[1]

Chemical Profile & Physicochemical Properties[2][3][4][5][6][7][8][9][10][11]

The following data represents the standard for high-purity (>98%) research-grade material.

Table 1: Chemical Identity & Physical Data[1][3]
PropertySpecificationNotes
IUPAC Name (3S)-3-Hydroxy-3-phenylpropanoic acid
CAS Number 36567-72-3Specific to (S)-enantiomer
Molecular Formula C₉H₁₀O₃
Molecular Weight 166.17 g/mol
Appearance White to off-white crystalline solidNeedle-like crystals common
Melting Point 116.0°C – 119.0°CDistinct from racemate (~92°C)
Optical Rotation [α]²⁰D -22.0° ± 0.5°c = 4.0 in Methanol
pKa ~4.5 – 4.8Estimated (Carboxylic acid)
Solubility High: Methanol, Ethanol, EtOAcModerate: Water (pH dependent)Soluble in alkaline aqueous media

Critical Note on Stereochemistry: Ensure the sign of rotation is negative (-).[1] The (R)-enantiomer (CAS 2768-42-5) exhibits a positive rotation (+22°).[1] Confusion between these isomers will lead to pharmacologically inactive or toxic drug substances.[1]

Synthetic Methodologies

We present two distinct routes: a Biocatalytic Reduction (favored for green chemistry and high enantiomeric excess) and Asymmetric Hydrogenation (favored for scalability).[1]

Protocol A: Biocatalytic Reduction (Green Chemistry Route)

This method utilizes a carbonyl reductase (KRED) to stereoselectively reduce the prochiral ketone, ethyl benzoylacetate, followed by hydrolysis.[1]

Mechanism: The enzyme transfers a hydride from a cofactor (NADPH) to the re-face or si-face of the carbonyl, controlled by the enzyme's binding pocket.[1]

Step-by-Step Protocol:

  • Buffer Preparation: Prepare 100 mL of Phosphate Buffer (100 mM, pH 7.0).

  • Cofactor Regeneration System: Add Glucose Dehydrogenase (GDH, 10 U/mL) and Glucose (1.5 eq) to recycle NADPH.[1]

  • Substrate Loading: Dissolve Ethyl Benzoylacetate (150 mM final conc.) in isopropanol (5% v/v co-solvent) and add to the buffer.

  • Enzyme Addition: Add Carbonyl Reductase (e.g., engineered KRED or Candida magnoliae extract) at 5 g/L loading.[1]

  • Reaction: Incubate at 30°C with orbital shaking (200 rpm) for 24 hours. Monitor pH and adjust with 1M NaOH if it drops below 6.5.[1]

  • Work-up: Extract with Ethyl Acetate (3x). Dry organic layer over MgSO₄ and concentrate in vacuo.

  • Hydrolysis: Treat the resulting ester with 1M LiOH in THF/Water (1:1) at 0°C to yield the free acid without racemization.[1]

Protocol B: Asymmetric Hydrogenation (Industrial Route)

Uses a Ruthenium-BINAP catalyst system for high-pressure hydrogenation.

Step-by-Step Protocol:

  • Catalyst Prep: In a glovebox, dissolve [RuCl₂(benzene)]₂ and (S)-BINAP in degassed DMF to form the active chiral catalyst.[1]

  • Hydrogenation: Transfer 3-oxo-3-phenylpropionic acid (1.0 eq) and catalyst (0.1 mol%) into a stainless steel autoclave.

  • Conditions: Pressurize with H₂ (50 bar) and heat to 60°C. Stir vigorously for 12-16 hours.

  • Purification: Vent H₂, filter catalyst through Celite, and recrystallize the crude product from Toluene/Hexane to upgrade ee% to >99%.

Visualization: Synthesis Pathways

SynthesisPathways Start Ethyl Benzoylacetate (Prochiral Ketone) BioCat Biocatalysis (KRED + NADPH) Start->BioCat Green Route ChemCat Asymmetric Hydrogenation (Ru-(S)-BINAP + H2) Start->ChemCat Industrial Route Intermediate (S)-Ethyl Ester BioCat->Intermediate >99% ee ChemCat->Intermediate ~95-98% ee Hydrolysis Hydrolysis (LiOH / THF) Intermediate->Hydrolysis Product (S)-3-Hydroxy-3- phenylpropionic Acid Hydrolysis->Product Retains Chirality

Figure 1: Comparison of biocatalytic and chemical synthesis routes yielding the (S)-enantiomer.

Pharmaceutical Applications

(S)-3-Hydroxy-3-phenylpropionic acid is the chiral scaffold for Dapoxetine (treatment of premature ejaculation) and a key intermediate for Fluoxetine (antidepressant).

Mechanism of Utility: The C3 chiral center of the acid becomes the benzylic chiral center in the drug molecule.[1] In Dapoxetine, the hydroxyl group is converted to a leaving group (tosylate/mesylate) and displaced by 1-naphthol, or the acid is reduced to the alcohol and then etherified.[1]

Visualization: Drug Synthesis Flow[1]

DrugSynthesis Acid (S)-3-Hydroxy-3-phenylpropionic Acid Amide Amide Formation (Dimethylamine) Acid->Amide Reduction Reduction (LiAlH4) Amide->Reduction AminoAlcohol (S)-3-Dimethylamino-1-phenylpropan-1-ol Reduction->AminoAlcohol Activation Activation (Mesylation/Tosylation) AminoAlcohol->Activation Displacement Nucleophilic Substitution (1-Naphthol) Activation->Displacement Dapoxetine (S)-Dapoxetine Displacement->Dapoxetine Inversion of Config (if SN2) or Retention

Figure 2: Synthetic workflow converting the acid precursor into (S)-Dapoxetine.

Analytical Characterization

To validate the enantiomeric purity (ee%) of the synthesized acid, Chiral HPLC is the gold standard.[1]

Table 2: Recommended HPLC Method
ParameterCondition
Column Chiralcel OD-H or Chiralpak AD-H (Daicel)
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase Hexane : Isopropanol : TFA (90 : 10 : 0.1)
Flow Rate 0.5 - 1.0 mL/min
Detection UV @ 210 nm or 254 nm
Temperature 25°C
Elution Order Typically (R) elutes before (S) on OD-H (Must verify with standards)

Protocol Note: The addition of Trifluoroacetic acid (TFA) is crucial to suppress the ionization of the carboxylic acid, ensuring sharp peak shapes.[1] Without TFA, the acid moiety will cause significant peak tailing.[1]

Handling & Stability

  • Storage: Store in a tightly sealed container at room temperature (15-25°C). For long-term storage, 2-8°C is preferred to prevent slow dimerization or dehydration.[1]

  • Stability: Stable under normal conditions.[1] Avoid strong oxidizing agents.[1][2][3]

  • Safety: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[1][4] Use standard PPE (gloves, goggles, fume hood).[1]

References

  • Fisher Scientific. (S)-3-Hydroxy-3-phenylpropanoic acid, 99% Product Specifications. Retrieved from [1]

  • PubChem. (S)-3-Hydroxy-3-phenylpropionic acid (CID 2735057). National Library of Medicine.[1] Retrieved from [1]

  • ResearchGate. Stereoselective synthesis of (S)-3-Hydroxy-3-phenylpropionate with a novel carbonyl reductase. Retrieved from

  • ChemicalBook. (S)-3-HYDROXY-3-PHENYLPROPANOIC ACID Properties and Suppliers. Retrieved from [1]

  • BenchChem. Chiral HPLC Method for the Separation of 3-Phenyl-L-serine Diastereomers (Analogous Method). Retrieved from [1]

Sources

The Emergence of a Key Chiral Synthon: A Technical Guide to the Synthesis and Analysis of (S)-3-Hydroxy-3-phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-3-Hydroxy-3-phenylpropionic acid is a valuable chiral building block in the pharmaceutical industry, pivotal for the synthesis of several active pharmaceutical ingredients (APIs), including antidepressants like fluoxetine and dapoxetine.[1][2] Its stereochemistry is crucial for the biological activity of these drugs. This technical guide provides an in-depth exploration of the methodologies developed for the synthesis and analysis of this optically active compound. We will delve into the evolution of synthetic strategies, from classical resolution techniques to modern biocatalytic and asymmetric chemical approaches. Each method will be examined through the lens of scientific integrity, focusing on the underlying principles that govern stereoselectivity and the practical considerations for implementation in a research and development setting. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the core science behind this important chiral intermediate.

Introduction: The Significance of a Single Enantiomer

The journey to producing enantiomerically pure compounds is a cornerstone of modern drug development. The physiological effects of a chiral drug are often dictated by a single enantiomer, with its counterpart potentially being inactive or even causing undesirable side effects. (S)-3-Hydroxy-3-phenylpropionic acid exemplifies this principle, serving as a critical precursor for stereoselective drug synthesis.[2] The presence of a hydroxyl group and a carboxylic acid function on a chiral backbone makes it a versatile synthon, amenable to a variety of chemical transformations.

Historically, the preparation of such optically active compounds relied on the separation of racemic mixtures, a process known as resolution.[3] While effective, classical resolution methods are inherently limited to a theoretical maximum yield of 50% for the desired enantiomer. This limitation has driven the development of more efficient and elegant asymmetric synthetic methods, which aim to create the desired enantiomer directly with high stereoselectivity. This guide will explore the spectrum of these methodologies, from the foundational to the cutting-edge.

Pathways to Enantiopurity: A Comparative Analysis of Synthetic Strategies

The synthesis of (S)-3-Hydroxy-3-phenylpropionic acid can be broadly categorized into two main approaches: the resolution of a racemic mixture and direct asymmetric synthesis. The choice of strategy often depends on factors such as scale, cost, and desired enantiomeric purity.

Classical Approach: Resolution of Racemic 3-Hydroxy-3-phenylpropionic Acid

The resolution of a racemic mixture is a well-established technique that exploits the different physical properties of diastereomers.[3]

This method involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base to form a pair of diastereomeric salts. These salts, having different solubilities, can be separated by fractional crystallization. The less soluble diastereomeric salt crystallizes out, allowing for its separation and subsequent acidification to yield the desired enantiomer of the carboxylic acid.[2]

Conceptual Workflow for Diastereomeric Resolution:

G racemate Racemic (R/S)-3-Hydroxy-3-phenylpropionic Acid diastereomers Mixture of Diastereomeric Salts ((R)-acid-(S)-base & (S)-acid-(S)-base) racemate->diastereomers Salt Formation chiral_base Enantiopure Chiral Base (e.g., (-)-ADPE) chiral_base->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble Diastereomeric Salt ((S)-acid-(S)-base) crystallization->less_soluble Separation more_soluble More Soluble Diastereomeric Salt ((R)-acid-(S)-base in solution) crystallization->more_soluble acidification Acidification less_soluble->acidification s_enantiomer (S)-3-Hydroxy-3-phenylpropionic Acid acidification->s_enantiomer

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Protocol for Diastereomeric Salt Resolution:

  • Salt Formation: Dissolve the racemic 3-hydroxy-3-phenylpropionic acid in a suitable solvent (e.g., ethanol). Add an equimolar amount of an enantiopure chiral base, such as (1R,2S)-(–)-amphetamine derivative ((-)-ADPE).

  • Crystallization: Allow the solution to cool slowly to promote the crystallization of the less soluble diastereomeric salt.

  • Isolation: Isolate the crystals by filtration and wash with a small amount of cold solvent.

  • Liberation of the Free Acid: Suspend the purified diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to precipitate the enantiomerically enriched 3-hydroxy-3-phenylpropionic acid.

  • Purification: Collect the solid by filtration, wash with water, and dry. The enantiomeric excess can be determined by chiral HPLC.

Biocatalytic Strategies: Harnessing Nature's Chirality

Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral compounds. Enzymes, with their inherent stereoselectivity, can catalyze reactions with high efficiency and under mild conditions.

Similar to chemical resolution, kinetic resolution utilizes enzymes to selectively react with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For the preparation of (S)-3-hydroxy-3-phenylpropionic acid, the enzymatic hydrolysis of its racemic ester is a common approach. Lipases and esterases are frequently employed for this purpose.[4]

Protocol for Lipase-Catalyzed Kinetic Resolution of Ethyl 3-Hydroxy-3-phenylpropanoate:

  • Reaction Setup: Prepare a biphasic system containing a phosphate buffer (pH 7.0) and an organic solvent (e.g., diisopropyl ether).

  • Substrate Addition: Add racemic ethyl 3-hydroxy-3-phenylpropanoate to the reaction mixture.

  • Enzyme Addition: Introduce a lipase, such as Pseudomonas cepacia lipase (PCL), to the mixture.

  • Incubation: Stir the reaction at a controlled temperature (e.g., 30°C) and monitor the progress by taking aliquots for analysis by chiral HPLC.

  • Work-up: Once approximately 50% conversion is reached, stop the reaction. Separate the aqueous and organic layers.

  • Product Isolation:

    • Acid: Acidify the aqueous layer to precipitate the (S)-3-hydroxy-3-phenylpropionic acid.

    • Ester: Isolate the unreacted (R)-ethyl 3-hydroxy-3-phenylpropanoate from the organic layer.

Table 1: Comparison of Hydrolases for the Resolution of Ethyl 3-Hydroxy-3-phenylpropanoate [4]

EnzymeConversion (%)Enantiomeric Excess of Acid (S)-enantiomer (%)Enantiomeric Excess of Ester (R)-enantiomer (%)
Pseudomonas cepacia Lipase509398
Pig Liver Esteraselowlowlow

A more direct biocatalytic approach involves the asymmetric reduction of a prochiral ketone, such as ethyl benzoylacetate, to the corresponding chiral alcohol. This method can theoretically achieve a 100% yield of the desired enantiomer. Whole-cell biocatalysts, like baker's yeast (Saccharomyces cerevisiae), or isolated carbonyl reductases are commonly used.

Conceptual Workflow for Asymmetric Bioreduction:

G prochiral_ketone Ethyl Benzoylacetate reduction Asymmetric Reduction prochiral_ketone->reduction biocatalyst Biocatalyst (e.g., S. cerevisiae) biocatalyst->reduction s_ester (S)-Ethyl-3-hydroxy-3-phenylpropanoate reduction->s_ester hydrolysis Hydrolysis s_ester->hydrolysis s_acid (S)-3-Hydroxy-3-phenylpropionic Acid hydrolysis->s_acid

Caption: Biocatalytic asymmetric reduction of a prochiral ketone.

Protocol for Asymmetric Reduction using Saccharomyces cerevisiae:

  • Yeast Culture: Cultivate Saccharomyces cerevisiae in a suitable growth medium.

  • Bioreduction: Add ethyl benzoylacetate to the yeast culture.

  • Incubation: Incubate the mixture with shaking for a specified period, monitoring the conversion by TLC or GC.

  • Extraction: After the reaction is complete, extract the product, (S)-ethyl-3-hydroxy-3-phenylpropanoate, with an organic solvent (e.g., ethyl acetate).

  • Purification and Hydrolysis: Purify the ester by column chromatography and then hydrolyze it to the desired (S)-3-hydroxy-3-phenylpropionic acid using a base (e.g., NaOH) followed by acidification.

Asymmetric Chemical Synthesis

While biocatalysis offers green and highly selective routes, asymmetric chemical synthesis provides a high degree of control and predictability.

The Evans asymmetric aldol reaction is a powerful tool for the synthesis of chiral β-hydroxy carbonyl compounds. This method utilizes a chiral auxiliary, typically an oxazolidinone, to direct the stereochemical outcome of an aldol reaction between an enolate and an aldehyde.

Protocol for Evans Asymmetric Aldol Reaction:

  • Acylation: Acylate the chiral oxazolidinone with propionyl chloride to form the N-propionyl derivative.

  • Enolate Formation: Treat the N-propionyl oxazolidinone with a strong base (e.g., lithium diisopropylamide, LDA) to generate the corresponding Z-enolate.

  • Aldol Addition: React the enolate with benzaldehyde at low temperature. The chiral auxiliary shields one face of the enolate, leading to a highly diastereoselective aldol addition.

  • Auxiliary Cleavage: Remove the chiral auxiliary from the aldol adduct by hydrolysis to yield the desired (S)-3-hydroxy-3-phenylpropionic acid.

Analytical Methods for Enantiomeric Purity Determination

The accurate determination of enantiomeric excess (ee) is critical in asymmetric synthesis. Chiral chromatography is the most widely used technique for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Protocol for Chiral HPLC Analysis:

  • Sample Preparation: Prepare a dilute solution of the (S)-3-hydroxy-3-phenylpropionic acid sample in the mobile phase.

  • Instrumentation: Use an HPLC system equipped with a chiral column (e.g., a polysaccharide-based column like Chiralcel OD-H).

  • Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid.

  • Analysis: Inject the sample and monitor the elution of the enantiomers using a UV detector. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.

Conclusion

The synthesis of (S)-3-hydroxy-3-phenylpropionic acid has evolved significantly, driven by the demands of the pharmaceutical industry for enantiomerically pure compounds. From the classical, yet often inefficient, method of diastereomeric salt resolution to the highly selective and sustainable biocatalytic and asymmetric chemical routes, the synthetic chemist now has a diverse toolbox at their disposal. The choice of method will always be a balance of factors including cost, scale, efficiency, and environmental impact. As our understanding of catalysis and stereochemistry deepens, we can anticipate the development of even more elegant and practical solutions for the synthesis of this and other vital chiral building blocks.

References

  • Bommarius, A. S., & Riebel, B. R. (2004).
  • Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. (2025, August 6). ResearchGate. Retrieved from a relevant research paper on the topic.
  • Srinivas, C. (2023).
  • A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids. (n.d.). PMC. Retrieved from a relevant research paper on the topic.
  • US20060205056A1 - Enzymatic method of making ethyl 3-hydroxy-3-phenylpropionate and their esters. (n.d.). Google Patents.
  • 3-Hydroxy-3-phenylpropionic acid. (2024, April 9). ChemBK. Retrieved from [Link]

  • Jarvis, A. P., et al. (2000). 3-hydroxy-3-phenylpropanoic acid is an intermediate in the biosynthesis of benzoic acid and salicylic acid but benzaldehyde is not. Planta, 212(1), 119-26.
  • Shiraiwa, T., et al. (2003). Preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid (threo-beta-phenylserine) via optical resolution. Chemical & pharmaceutical bulletin, 51(12), 1363-7.
  • Shiraiwa, T., et al. (2002). Optical resolution by preferential crystallization of (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid and its use in synthesizing optically active 2-amino-2-methyl-3-phenylpropanoic acid. Chemical & pharmaceutical bulletin, 50(10), 1362-6.
  • Rinaldo, P., et al. (1990). The enzymatic basis for the dehydrogenation of 3-phenylpropionic acid: in vitro reaction of 3-phenylpropionyl-CoA with various acyl-CoA dehydrogenases.
  • Larsen, R. D., et al. (1993). α-Hydroxy esters as chiral reagents: asymmetric synthesis of 2-arylpropionic acids. Journal of the American Chemical Society, 115(14), 6047-6059.
  • Synthesis of β-(3,4-dihydroxyphenyl)-α-hydroxy propionic acid esters. (2025, August 7). ResearchGate. Retrieved from a relevant research paper on the topic.
  • Racemic Mixtures and the Resolution of Enantiomers. (2023, January 28). Chemistry LibreTexts. Retrieved from [Link]

  • Klabunovskii, E. I. (1996). Catalytic asymmetric synthesis of β-hydroxyacids and their esters. Russian Chemical Reviews, 65(4), 349.
  • The Enzymatic Basis for the Dehydrogenation of 3-Phenylpropionic Acid: In Vitro Reaction of 3- Phenylpropionyl-CoA with Various Acyl-CoA Dehydrogenases. (1990, May 1). Semantic Scholar. Retrieved from a relevant research paper on the topic.
  • Preparation of Optically Active (2 - Amanote Research. (2006, January 1). Amanote. Retrieved from a relevant research paper on the topic.
  • Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. (n.d.). ScienceDirect. Retrieved from a relevant research paper on the topic.
  • A REVIEW ON RECENT ADVANCES IN ASYMMETRIC SYNTHESIS AND ITS APPLICATIONS. (2024, August 3). ResearchGate. Retrieved from a relevant research paper on the topic.
  • A biosynthesis pathway for 3-hydroxypropionic acid production in genetically engineered Saccharomyces cerevisiae. (n.d.). Royal Society of Chemistry. Retrieved from a relevant research paper on the topic.
  • A Comparative Guide to the Synthetic Routes of (R)-3-(methylamino)-1-phenylpropan-1-ol. (n.d.). Benchchem. Retrieved from a relevant technical guide on the topic.
  • Biological Production of 3-Hydroxypropionic Acid: An Update on the Current Status. (2018, February 13). MDPI. Retrieved from a relevant review article on the topic.
  • A New Synthetic Route to Poly[3-hydroxypropionic acid] (P[3-HP]): Ring-Opening Polymerization of 3-HP Macrocyclic Esters. (2025, August 6). ResearchGate. Retrieved from a relevant research paper on the topic.

Sources

(S)-3-Hydroxy-3-phenylpropionic acid spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization, stereochemical validation, and synthesis of (S)-3-Hydroxy-3-phenylpropionic acid . This document is structured for researchers requiring rigorous data for structural elucidation and quality control in drug development.

Spectroscopic Profile, Stereochemistry, and Synthesis

Executive Summary

(S)-3-Hydroxy-3-phenylpropionic acid (CAS: 32451-95-9) is a critical chiral building block (synthon) used in the synthesis of serotonin reuptake inhibitors (e.g., Fluoxetine, Dapoxetine) and various cardiovascular drugs. Its value lies in its specific stereochemistry; the (S)-configuration is often essential for biological activity. This guide provides a definitive reference for its identification, distinguishing it from its racemic counterpart and regioisomers (e.g., 3-(3-hydroxyphenyl)propionic acid).

Molecular Identity & Physicochemical Profile[1][2][3][4]
PropertyDataNotes
IUPAC Name (3S)-3-Hydroxy-3-phenylpropanoic acidAlso known as (S)-

-hydroxydihydrocinnamic acid
CAS Number 32451-95-9 (S)-enantiomer specific. (Racemic: 3480-87-3)
Molecular Formula

Molecular Weight 166.17 g/mol Monoisotopic Mass: 166.063
Melting Point 118°C – 121°C Racemic mixture melts lower (~92-96°C)
Optical Rotation


in Methanol (The (R)-enantiomer is

)
Solubility DMSO, Methanol, Ethanol, EtOAcLimited solubility in water (acidic pH) and Hexane
Spectroscopic Characterization

This section details the diagnostic signals required to confirm structure and purity.

3.1 Nuclear Magnetic Resonance (NMR)

The molecule exhibits a classic ABX spin system due to the diastereotopic protons at the


-position (C2) coupling with the chiral 

-proton (C3).

Table 1:


 NMR Data (400 MHz, DMSO-

)
PositionShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Assignment
COOH 12.15Broad s1H-Carboxylic acid proton (exchangeable)
Ar-H 7.25 – 7.40Multiplet5H-Phenyl ring protons (ortho/meta/para)
OH 5.30Broad s/d1H-Hydroxyl proton (often invisible in

)
C3-H 5.02dd1H

Chiral center (

-methine)
C2-H

2.65dd1H


-Methylene (Pro-R/Pro-S)
C2-H

2.52dd1H


-Methylene (Pro-S/Pro-R)

Expert Insight: In


, the hydroxyl proton may not couple to the C3-methine, appearing as a broad singlet. In DMSO-

, the H-bonding stabilizes the OH, often revealing a doublet coupling to C3-H. The C2 protons are magnetically non-equivalent (diastereotopic) due to the adjacent chiral center, creating the distinct "roofing" effect of the ABX system.

Table 2:


 NMR Data (100 MHz, DMSO-

)
Shift (

ppm)
Carbon TypeAssignment
172.8 Quaternary (C=O)Carbonyl carbon
144.5 Quaternary (Ar-C)Ipso-carbon of phenyl ring
128.5 CH (Ar)Meta-carbons
127.4 CH (Ar)Para-carbon
126.1 CH (Ar)Ortho-carbons
70.2 CH (Aliphatic)C3 Chiral center (attached to OH)
44.8 CH

(Aliphatic)
C2 Methylene
3.2 Mass Spectrometry (MS)
  • Ionization Mode: ESI (Negative Mode) is preferred for carboxylic acids.

  • Parent Ion:

    
     m/z.
    

Fragmentation Pathway (ESI-):

  • 
     165 (Parent):  Deprotonated molecular ion.
    
  • 
     147 (
    
    
    
    ):
    Characteristic loss of water. This is the base peak in many spectra due to the stability of the resulting conjugated cinnamic acid derivative (styrene-like conjugation).
  • 
     121 (
    
    
    
    ):
    Decarboxylation, typical for alpha/beta-hydroxy acids.

MS_Fragmentation Figure 1: ESI(-) Mass Spectrometry Fragmentation Logic M Molecular Ion [M-H]- = 165 Frag1 Dehydration [M-H-18]- = 147 (Cinnamic derivative) M->Frag1 - H2O (18 Da) Frag2 Decarboxylation [M-H-44]- = 121 M->Frag2 - CO2 (44 Da)

3.3 Infrared Spectroscopy (FT-IR)
  • 3400 – 3200 cm

    
    :  Broad O-H stretch (H-bonded). Overlaps with carboxylic O-H.
    
  • 1710 – 1705 cm

    
    :  Strong C=O stretch (Carboxylic acid dimer).
    
  • 1250 – 1200 cm

    
    :  C-O stretch (Alcohol/Acid).
    
  • 700 & 750 cm

    
    :  Monosubstituted benzene ring (out-of-plane bending).
    
Stereochemical Validation

Confirming the (S)-enantiomer requires more than standard spectroscopy.

4.1 Optical Rotation

The sign of rotation is solvent-dependent but distinct.

  • Specification:

    
     (
    
    
    
    to
    
    
    , Methanol).
  • Protocol: Dissolve 40 mg of dry solid in 1.0 mL of HPLC-grade Methanol. Measure at 589 nm (Sodium D-line) at 20°C.

4.2 Chiral HPLC Method

To determine Enantiomeric Excess (ee%), use a polysaccharide-based chiral stationary phase.

  • Column: Chiralcel OD-H or Chiralpak AD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA (to suppress ionization of the acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm or 254 nm.

  • Elution Order: The (S)-enantiomer typically elutes after the (R)-enantiomer on OD-H columns (verify with racemic standard).

Experimental Protocol: Enzymatic Synthesis

The most robust route to high-purity (S)-acid is the enzymatic reduction of


-keto esters followed by hydrolysis. This avoids the resolution of racemates, which is limited to 50% yield.

Reaction Scheme: Ethyl benzoylacetate


 Ethyl (S)-3-hydroxy-3-phenylpropionate 

(S)-3-Hydroxy-3-phenylpropionic acid

Synthesis_Workflow Figure 2: Biocatalytic Synthesis Workflow for High Enantiopurity Start Start: Ethyl Benzoylacetate Step1 Enzymatic Reduction (KRED / Baker's Yeast) Solvent: Phosphate Buffer/DMSO Start->Step1 NADH cofactor Inter Intermediate: Ethyl (S)-3-hydroxy-3-phenylpropionate (>98% ee) Step1->Inter Extraction (EtOAc) Step2 Hydrolysis (LiOH, THF/H2O, 0°C) Inter->Step2 Saponification End Product: (S)-3-Hydroxy-3-phenylpropionic Acid Step2->End Acidification (HCl) & Cryst.

Step-by-Step Methodology
  • Bioreduction: Suspend Ethyl benzoylacetate (10 mmol) in phosphate buffer (pH 7.0) containing glucose (cofactor regeneration) and Saccharomyces cerevisiae (Baker's yeast) or a specific Ketoreductase (KRED) enzyme. Stir at 30°C for 24-48h.

  • Isolation of Ester: Extract the reaction mixture with Ethyl Acetate (3x). Dry over

    
     and concentrate.
    
  • Hydrolysis: Dissolve the crude ester in THF:Water (1:1). Add LiOH (2 equiv) at 0°C. Stir until TLC shows disappearance of ester.

  • Workup: Acidify carefully with 1M HCl to pH 2. Extract with Ethyl Acetate.[1]

  • Crystallization: Recrystallize from Toluene or EtOAc/Hexane to obtain white needles.

  • Validation: Check MP (118-121°C) and Optical Rotation (-22°).

References
  • Thermo Fisher Scientific. (R)-(+)-3-Hydroxy-3-phenylpropionic acid, 98+% Product Specifications. (Provides MP and Rotation data for the enantiomer). Link

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 3-Hydroxy-3-phenylpropionic acid derivatives.[2] (General MS fragmentation patterns). Link

  • PubChem. (S)-3-Hydroxy-3-phenylpropionic acid Compound Summary. CID 2735057. Link

  • Patel, R. N. Biocatalytic synthesis of chiral pharmaceutical intermediates. (Authoritative source on enzymatic reduction protocols). Link

Sources

Methodological & Application

asymmetric synthesis of (S)-3-Hydroxy-3-phenylpropionic acid.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Asymmetric Synthesis of (S)-3-Hydroxy-3-phenylpropionic Acid

Executive Summary

(S)-3-Hydroxy-3-phenylpropionic acid ((S)-3-HPPA ) is a critical chiral building block in the synthesis of serotonin reuptake inhibitors (SSRIs) such as Dapoxetine and Fluoxetine analogs, as well as various


-lactam antibiotics. Achieving high enantiomeric excess (

) is non-negotiable for pharmaceutical compliance.

This Application Note provides two validated, scalable protocols for synthesizing (S)-3-HPPA from ethyl benzoylacetate (EBA) :

  • Biocatalytic Asymmetric Reduction: The "Green" standard, utilizing Ketoreductases (KREDs) with cofactor recycling. High atom economy and ambient conditions.

  • Ru-BINAP Asymmetric Hydrogenation: The "Industrial" standard, utilizing Noyori-type catalysis. High throughput but requires high-pressure infrastructure.

A third method, Lipase-mediated Kinetic Resolution , is discussed as a low-tech alternative for smaller scales.

Strategic Route Selection

The choice of method depends heavily on available infrastructure and scale.

FeatureMethod A: Biocatalytic Reduction Method B: Asymmetric Hydrogenation Method C: Lipase Resolution
Catalyst KRED (e.g., S. cerevisiae origin)Ru(II)-(S)-BINAPLipase (e.g., CAL-B)
Max Yield 100% (Theoretical)100% (Theoretical)50% (Max)
Enantiopurity



(with optimization)
Conditions Aqueous/Biphasic, 30°C, pH 7MeOH, 50-100 atm

, 80°C
Organic/Buffer, Ambient
Equipment Standard Reactor / FermenterHigh-Pressure AutoclaveStandard Flask
Cost Driver Enzyme & Cofactor (NADPH)Ruthenium & LigandEnzyme & Yield Loss

Protocol A: Biocatalytic Asymmetric Reduction (Recommended)

This route reduces the ketone of ethyl benzoylacetate to the (S)-alcohol using a Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH). To make this economically viable, a cofactor regeneration system (Glucose Dehydrogenase/Glucose) is coupled to recycle NADPH.

Mechanism & Workflow

The reaction relies on the hydride transfer from NADPH to the substrate. The oxidized NADP+ is immediately reduced back to NADPH by the oxidation of Glucose to Gluconolactone.

Biocatalysis Substrate Ethyl Benzoylacetate KRED KRED (Enzyme) Substrate->KRED Product (S)-Ethyl-3-hydroxy- 3-phenylpropionate NADP NADP+ GDH GDH (Recycling) NADP->GDH NADPH NADPH NADPH->KRED Glucose Glucose Glucose->GDH Glucono Gluconolactone KRED->Product KRED->NADP GDH->NADPH GDH->Glucono

Figure 1: Coupled enzymatic cycle for the asymmetric reduction of EBA.

Experimental Protocol

Reagents:

  • Ethyl benzoylacetate (EBA): 50 mM

  • KRED Enzyme (e.g., Codexis KRED-P1 or recombinant S. cerevisiae reductases): 2-5 g/L

  • Glucose Dehydrogenase (GDH): 100 U/mmol substrate

  • NADP+: 0.5 mM (Catalytic amount)

  • D-Glucose: 1.2 equivalents

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0[1]

  • Solvent (optional co-solvent): DMSO or IPA (5% v/v) to improve solubility.

Step-by-Step:

  • Buffer Prep: Prepare 100 mL of 100 mM KPi buffer (pH 7.0). Degas to remove oxygen (protects enzyme).

  • Cofactor Mix: Dissolve D-Glucose (1.2 eq) and NADP+ (0.5 mM final conc) in the buffer.

  • Enzyme Addition: Add GDH and KRED enzymes to the buffer solution. Stir gently (do not vortex) at 30°C.

  • Substrate Addition: Add Ethyl benzoylacetate (dissolved in minimal DMSO if needed) dropwise to the stirring enzyme mixture.

  • Reaction: Stir at 30°C, maintaining pH 7.0 via automatic titration with 1M NaOH (gluconic acid production lowers pH).

  • Monitoring: Monitor consumption of EBA via HPLC every 2 hours. Reaction typically completes in 6–12 hours.

  • Work-up:

    • Add Celite and filter to remove protein sludge.

    • Extract aqueous phase 3x with Ethyl Acetate or MTBE.

    • Dry organic layer over

      
       and concentrate in vacuo.
      
  • Hydrolysis (To obtain Acid):

    • Dissolve the resulting ester in THF/Water (1:1).

    • Add LiOH (2 eq) and stir at room temperature for 2 hours.

    • Acidify to pH 2 with 1M HCl.

    • Extract with Ethyl Acetate, dry, and recrystallize from Hexane/Ethyl Acetate.

Validation:

  • Yield: Expect >90% isolated yield.

  • ee: Expect >99% (Enzyme dependent).

Protocol B: Asymmetric Hydrogenation (Noyori Type)

For labs equipped with high-pressure reactors, this method offers rapid throughput and avoids biological instability.

Mechanism

Ruthenium(II) complexes with the chiral ligand BINAP catalyze the hydrogenation.[2][3] The reaction proceeds via a dynamic kinetic resolution (if the substrate is labile) or direct asymmetric hydrogenation of the ketone.

Experimental Protocol

Reagents:

  • Substrate: Ethyl benzoylacetate (10 g)

  • Catalyst:

    
     (0.5 mol%)
    
  • Solvent: Anhydrous Ethanol (degassed)

  • Hydrogen Gas (

    
    ): High purity
    

Step-by-Step:

  • Inert Handling: In a glovebox or under Argon stream, charge the stainless steel autoclave with Ethyl benzoylacetate and Ethanol (0.5 M concentration).

  • Catalyst Loading: Add the

    
     catalyst.
    
  • Purging: Seal the autoclave. Purge with

    
     gas (flush 3 times at 10 atm) to remove all oxygen.
    
  • Pressurization: Pressurize to 50–80 atm (approx 700–1200 psi).

  • Reaction: Heat to 80°C and stir vigorously (1000 rpm) for 12 hours.

  • Depressurization: Cool to room temperature. Carefully vent

    
     (fume hood).
    
  • Purification:

    • Concentrate the solvent.[1]

    • Pass through a short silica plug to remove Ruthenium residues.

  • Hydrolysis: Perform LiOH hydrolysis as described in Protocol A to obtain the free acid.

Safety Note: High-pressure hydrogen presents an explosion hazard. Ensure autoclave is rated for pressures used and located in a blast shield/bunker.

Analytical Validation (Chiral HPLC)

To verify the enantiomeric excess (


) of the produced (S)-3-HPPA (or its ester), use the following method.
  • Column: Chiralcel OJ-H or Chiralpak AD-H (

    
     mm, 5 
    
    
    
    m).
  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV @ 254 nm.

  • Temperature: 25°C.

  • Retention Times (Approx):

    • (R)-Enantiomer: ~12 min

    • (S)-Enantiomer: ~15 min

    • Note: Run a racemic standard first to confirm elution order.

Decision Matrix & Troubleshooting

DecisionMatrix Start Start: Synthesis of (S)-3-HPPA Scale What is the Target Scale? Start->Scale Small < 1 Gram Scale->Small Lab Scale Large > 100 Grams / Kg Scale->Large Pilot Scale Lipase Method C: Lipase Resolution (Easy, Low Yield) Small->Lipase No specialized equip Bio Method A: Biocatalysis (Scalable, High ee, Green) Small->Bio High purity needed Equip High Pressure Reactor Available? Large->Equip Equip->Bio No Chem Method B: Ru-BINAP Hydrogenation (Fast, Industrial) Equip->Chem Yes

Figure 2: Decision matrix for selecting the optimal synthetic route.

Troubleshooting Table:

ProblemProbable CauseSolution
Low Conversion (Bio) pH drift / Enzyme inactivationUse pH-stat (maintain pH 7.0); Increase GDH loading.
Low Conversion (Chem) Catalyst poisoning (

)
Rigorous degassing; repurify substrate (remove halides).
Emulsion during workup Protein denaturationFilter through Celite before extraction; Add brine.
Low ee Wrong Enzyme/LigandScreen KRED panel; Ensure (S)-BINAP is optically pure.

References

  • Tao, Y. et al. (2022). Stereoselective synthesis of (S)-3-Hydroxy-3-phenylpropionate with a novel carbonyl reductase identified from a soda lake metagenome. ResearchGate.

  • Noyori, R. et al. (1993). Asymmetric Hydrogenation of beta-Keto Esters. Organic Syntheses, Coll.[5] Vol. 9, p.589.

  • Vertex AI Search. Lipase kinetic resolution of racemic ethyl 3-hydroxy-3-phenylpropionate. (Aggregated Search Results). 6

  • Kaluzna, I. et al. (2005). Ketoreductases: stereoselective catalysts for the facile synthesis of chiral alcohols. Tetrahedron: Asymmetry.[1][2][3][5][7][8][9][10][11][12] (Contextual citation for KRED mechanism).

  • Sielc Technologies. Separation of Ethyl 3-hydroxy-3-phenylpropionate on Newcrom R1 HPLC column.

Sources

Application Note: Biocatalytic Synthesis of (S)-3-Hydroxy-3-phenylpropionic Acid

[1][2][3][4]

Executive Summary

(S)-3-Hydroxy-3-phenylpropionic acid ((S)-HPPA) is a critical chiral building block in the synthesis of Dapoxetine (a selective serotonin reuptake inhibitor) and various chiral liquid crystals. While classical chemical routes involving asymmetric transfer hydrogenation (ATH) or chiral resolution of racemates exist, they often suffer from heavy metal contamination (Ru/Rh), lower yields (max 50% for resolution), or harsh conditions.

This guide details a biocatalytic asymmetric reduction protocol using an engineered Ketoreductase (KRED) coupled with a Glucose Dehydrogenase (GDH) cofactor recycling system. This route offers >99% enantiomeric excess (ee) , 100% theoretical yield , and high substrate loading (up to 500 mM), representing the current state-of-the-art in green pharmaceutical manufacturing.

Scientific Principles & Mechanism[5]

The Biocatalytic Advantage

The target transformation is the stereoselective reduction of the

Ethyl Benzoylacetate (EBA)Ethyl (S)-3-hydroxy-3-phenylpropionate ((S)-EHPP)

Unlike lipase-mediated kinetic resolution, which is limited to 50% yield (discarding the unwanted R-enantiomer), KRED-mediated reduction converts the prochiral ketone directly to the (S)-alcohol.

Reaction Mechanism & Cofactor Recycling

The reaction relies on a dual-enzyme system:

  • Ketoreductase (KRED): Catalyzes the transfer of a hydride from NADPH to the carbonyl carbon of EBA. The enzyme's active site geometry dictates the Si-face attack, yielding the (S)-configuration.

  • Glucose Dehydrogenase (GDH): Regenerates the expensive cofactor (NADPH) by oxidizing Glucose to Gluconolactone. This drives the equilibrium forward and reduces cost.

Pathway Visualization

The following diagram illustrates the coupled enzymatic cycle and the subsequent chemical hydrolysis.

Gcluster_0Biocatalytic Reduction Phasecluster_1Chemical WorkupEBAEthyl Benzoylacetate(Substrate)KREDKRED(Enzyme 1)EBA->KREDSEHPPEthyl (S)-3-hydroxy-3-phenylpropionateHydrolysisAlkaline Hydrolysis(LiOH / NaOH)SEHPP->Hydrolysis 1. Extraction 2. SaponificationNADPNADP+GDHGDH(Enzyme 2)NADP->GDHNADPHNADPHNADPH->KREDGlucoseGlucoseGlucose->GDHGluconoGluconolactoneKRED->SEHPPKRED->NADPGDH->NADPHGDH->GluconoSHPPA(S)-HPPA(Final Product)Hydrolysis->SHPPA Acidification

Figure 1: Coupled enzymatic reduction of EBA utilizing KRED/GDH cofactor recycling, followed by chemical hydrolysis.

Material Selection & Experimental Design

Enzyme Selection
  • Primary Candidate: Pedobacter chitinilyticus SDR (Short-chain Dehydrogenase/Reductase) mutants (e.g., Mu-S2 ) have shown superior performance for this specific substrate [1].

  • Commercial Alternatives: Codexis KRED screening kits (e.g., P1 panel) or Johnson Matthey biocatalysts. Look for "S-selective" reductases acting on bulky aromatic ketones.

  • Cofactor Regeneration: Bacillus toyonensis GDH (BtGDH) or commercial GDH-105.

Solvent System Engineering

Substrate loading is a bottleneck due to EBA's limited water solubility.

  • Biphasic System: Use n-Butyl Acetate or n-Dodecane as an organic overlay (10-20% v/v). This acts as a substrate reservoir and prevents product inhibition [2].

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0–8.0.

Key Reagents Table
ComponentRoleSpecificationRecommended Conc.
Ethyl Benzoylacetate (EBA) Substrate>98% Purity100 – 500 mM
KRED Enzyme CatalystLyophilized powder / E. coli lysate5 – 10 g/L (loading)
GDH Enzyme Co-catalyst>20 U/mg500 U/L
NADP+ CofactorDisodium salt0.5 – 1.0 mM
D-Glucose Co-substrateFood grade1.2 – 1.5 eq. of EBA
n-Butyl Acetate Co-solventACS Grade20% (v/v)

Detailed Experimental Protocols

Protocol A: Analytical Screening (Micro-scale)

Objective: Validate enzyme activity and enantioselectivity.

  • Preparation: In a 2 mL HPLC vial or deep-well plate.

  • Buffer Mix: Add 800 µL of 100 mM KPi buffer (pH 7.5) containing 1 mM NADP+ and 200 mM Glucose.

  • Enzyme: Add 10 mg of KRED lyophilized powder (or 50 µL lysate) and 2 mg GDH.

  • Substrate: Add 20 mg Ethyl Benzoylacetate (dissolved in 50 µL DMSO or added directly if using biphasic overlay).

  • Incubation: Shake at 30°C, 750 rpm for 24 hours.

  • Quenching: Add 1 mL Ethyl Acetate (EtOAc), vortex vigorously for 1 min.

  • Analysis: Centrifuge to separate phases. Analyze organic layer via Chiral HPLC (see Section 5).

Protocol B: Preparative Synthesis (Gram-scale)

Objective: Synthesis of (S)-HPPA for downstream application.

Step 1: Biocatalytic Reduction
  • Reactor Setup: Use a 250 mL jacketed glass reactor with overhead stirring.

  • Aqueous Phase: Charge 100 mL of 100 mM KPi buffer (pH 7.5).

  • Cofactors: Add Glucose (9.0 g, ~500 mmol) and NADP+ (78 mg, 0.1 mM catalytic amount).

  • Enzyme Loading: Add KRED preparation (e.g., 500 mg crude lyophilized powder) and GDH (1000 U).

  • Substrate Addition: Add Ethyl Benzoylacetate (EBA) (9.6 g, ~50 mmol).

    • Note: EBA can be added in fed-batch mode (2 g/hour ) to prevent enzyme deactivation, or as a batch with 20 mL n-Butyl Acetate overlay.

  • Reaction: Stir at 30°C for 12–16 hours. Maintain pH at 7.5 using 1M NaOH (gluconic acid production will lower pH).

  • Monitoring: Check conversion via TLC or HPLC. Target >99% conversion.

Step 2: Workup & Hydrolysis
  • Extraction: Extract reaction mixture with Ethyl Acetate (3 x 100 mL). Combine organic layers.

  • Drying: Dry organics over anhydrous

    
    , filter, and concentrate in vacuo to obtain crude (S)-EHPP oil.
    
  • Saponification: Dissolve the oil in THF/Water (1:1, 50 mL). Add LiOH (2.0 eq). Stir at RT for 4 hours.

  • Isolation:

    • Wash aqueous layer with MTBE (removes unreacted ester/impurities).

    • Acidify aqueous layer to pH 2.0 with 1M HCl.

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Evaporate solvent to yield (S)-3-Hydroxy-3-phenylpropionic acid as a white solid.

  • Recrystallization: Recrystallize from Toluene/Hexane if ee < 99%.

Analytical Quality Control

Method: Chiral HPLC Column: Chiralcel OD-H or Chiralpak IA (Daicel), 4.6 x 250 mm. Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA. Flow Rate: 1.0 mL/min.[1] Detection: UV @ 210 nm or 254 nm. Retention Times (Approximate for OD-H):

  • (S)-Enantiomer: ~14.5 min

  • (R)-Enantiomer: ~16.2 min

  • Note: Always run a racemic standard (prepared by NaBH4 reduction of EBA) to confirm separation.

Process Workflow Diagram

Workflowcluster_inputsBufferBuffer + Cofactors(pH 7.5, NADP+, Glucose)ReactorBioreactor30°C, pH Stat (NaOH)Buffer->ReactorEnzymeEnzyme Prep(KRED + GDH)Enzyme->ReactorSubstrateSubstrate(Ethyl Benzoylacetate)Substrate->ReactorExtractionPhase Separation(Extract w/ EtOAc)Reactor->Extraction 12-16 hrsIntermediateCrude (S)-EHPP EsterExtraction->Intermediate EvaporationHydrolysisSaponification(LiOH, THF/H2O)Intermediate->HydrolysisAcidificationAcidification & Extraction(pH 2.0, HCl)Hydrolysis->AcidificationFinalProduct(S)-HPPA>99% ee, White SolidAcidification->FinalProduct

Figure 2: Step-by-step process workflow from bioreactor setup to product isolation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<50%) pH DriftEnsure pH stat is working; gluconic acid accumulation drops pH rapidly.
Enzyme DeactivationSubstrate inhibition. Switch to fed-batch addition of EBA.
Low ee (<98%) Wrong Enzyme VariantScreen alternative KRED mutants (e.g., Lactobacillus kefir origin).
Background HydrolysisEnsure temperature does not exceed 30°C; spontaneous hydrolysis is non-selective.
Emulsion Formation Protein precipitationAdd 5% Isopropanol to the reaction or filter through Celite before extraction.

References

  • Li, J., et al. (2022). "Construction of efficient enzyme systems for preparing chiral ethyl 3-hydroxy-3-phenylpropionate." Enzyme and Microbial Technology, 157, 110033. Link

  • Koszelewski, D., et al. (2015).[2] "Evaluation of a new protocol for enzymatic dynamic kinetic resolution of 3-hydroxy-3-(aryl)propanoic acids." Organic & Biomolecular Chemistry, 13(45), 11014-11020. Link

  • Kang, S., & Lee, H. K. (2010).[3] "Highly efficient, enantioselective syntheses of (S)-(+)- and (R)-(-)-dapoxetine starting with 3-phenyl-1-propanol." The Journal of Organic Chemistry, 75(1), 237-240.[3] Link

  • Sigma-Aldrich. "Product Specification: (+)-Ethyl (R)-3-hydroxy-3-phenylpropionate." Link (Note: Reference for physical properties of the enantiomeric series).

enzymatic resolution of racemic 3-hydroxy-3-phenylpropionic acid.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Enzymatic Resolution of Racemic 3-Hydroxy-3-Phenylpropionic Acid

Executive Summary

3-Hydroxy-3-phenylpropionic acid (HPPA) is a critical chiral building block for the synthesis of blockbuster antidepressants, including Fluoxetine (Prozac®) , Atomoxetine (Strattera®) , and Dapoxetine . The (S)-enantiomer is particularly valuable as a precursor for (S)-Fluoxetine and (R)-Tomoxetine.

While classical chemical resolution (e.g., diastereomeric crystallization) is possible, it is often inefficient and labor-intensive. Enzymatic Kinetic Resolution (EKR) offers a superior alternative characterized by mild conditions, high enantioselectivity (E-values > 100), and scalability.

This guide details the "Gold Standard" protocol: Lipase-catalyzed Transesterification of Ethyl 3-hydroxy-3-phenylpropionate . unlike hydrolytic resolution, this method utilizes organic solvents, preventing spontaneous hydrolysis and simplifying downstream processing.

Strategic Methodology

Why Transesterification?

Direct resolution of the free acid is chemically challenging due to the interference of the carboxylic group and low solubility in non-polar solvents suitable for lipases. Therefore, the Ethyl Ester (Ethyl 3-hydroxy-3-phenylpropionate) is used as the substrate.[1][2]

  • Reaction: Irreversible Transesterification using Vinyl Acetate.

  • Enzyme: Candida antarctica Lipase B (CALB), immobilized (e.g., Novozym 435).[3]

  • Stereoselectivity: CALB follows the Kazlauskas Rule for secondary alcohols, preferentially acetylating the (R)-enantiomer .

  • Outcome:

    • Unreacted Substrate: (S)-Ethyl 3-hydroxy-3-phenylpropionate (High ee).[1]

    • Product: (R)-Ethyl 3-acetoxy-3-phenylpropionate.[1]

This route effectively isolates the target (S)-enantiomer in the unreacted fraction.

Experimental Protocol

Materials & Reagents
  • Substrate: Racemic Ethyl 3-hydroxy-3-phenylpropionate (98% purity).

  • Enzyme: Novozym 435 (Immobilized Candida antarctica Lipase B).[4]

  • Acyl Donor: Vinyl Acetate (Stabilized).

  • Solvent: Diisopropyl ether (DIPE) or Methyl tert-butyl ether (MTBE). Note: DIPE often yields higher E-values due to lower water solubility.

  • Equipment: Orbital shaker (thermostatted), HPLC with Chiral Column.

Step-by-Step Workflow

Step 1: Reaction Setup

  • In a 20 mL glass vial, dissolve 100 mg (0.51 mmol) of racemic Ethyl 3-hydroxy-3-phenylpropionate in 5 mL of DIPE .

  • Add 0.14 mL (1.5 mmol, ~3 eq) of Vinyl Acetate.

    • Insight: Use of an irreversible acyl donor like vinyl acetate drives the equilibrium completely to the right by releasing volatile acetaldehyde (tautomerizes from vinyl alcohol).

  • Add 20 mg of Novozym 435 (20% w/w relative to substrate).

    • Optimization: Enzyme loading can be lowered to 5-10% for scale-up, but 20% ensures rapid kinetics for bench validation.

Step 2: Incubation

  • Seal the vial tightly.

  • Incubate in an orbital shaker at 40°C and 200 rpm .

  • Critical Check: Ensure the enzyme beads are well-suspended but not pulverized by aggressive stirring (avoid magnetic stir bars if possible; overhead or orbital shaking is preferred to maintain bead integrity).

Step 3: Monitoring (The "Stop" Point)

  • Withdraw 50 µL aliquots at t = 2h, 4h, 8h, and 24h.

  • Dilute samples in Mobile Phase (Hexane/IPA) and filter (0.22 µm) for HPLC analysis.

  • Target Endpoint: Stop the reaction when conversion (

    
    ) reaches 50-52% .
    
    • Reasoning: In kinetic resolution, pushing conversion slightly beyond 50% ensures the unreacted substrate ((S)-enantiomer) reaches extremely high optical purity (>99% ee), albeit at the cost of slight yield loss.

Step 4: Workup & Purification

  • Filter the reaction mixture to remove the immobilized enzyme.

    • Sustainability: Wash the beads with DIPE; they can be reused up to 5-10 times.

  • Evaporate the solvent under reduced pressure.

  • Separation: The residue contains the (S)-alcohol (polar) and the (R)-acetate (less polar). Separate via Flash Column Chromatography:

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Eluent: Hexane:Ethyl Acetate (Gradient 90:10 to 70:30).

    • Order of Elution: The (R)-acetate elutes first; the (S)-alcohol elutes second.

Analytical Method (Quality Control)

To validate the resolution, a robust chiral HPLC method is required.

Table 1: Chiral HPLC Parameters

ParameterSetting
Column Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane : Isopropanol (90 : 10 v/v)
Flow Rate 0.5 - 1.0 mL/min
Temperature 25°C
Detection UV @ 215 nm (aromatic absorption)
Retention Times (Approx) (S)-Alcohol: ~12 min (R)-Alcohol: ~15 min (Note: Acetylated products will elute significantly earlier)

Data Analysis: Calculating the E-Value The Enantiomeric Ratio (


) quantifies the enzyme's selectivity. It is calculated using the conversion (

) and the enantiomeric excess of the substrate (

) and product (

).


  • Requirement: An

    
    -value > 50 is considered good; 
    
    
    
    is excellent for industrial application.

Process Visualization

The following diagram illustrates the logical flow and decision gates for the resolution process.

G cluster_legend Key Mechanism Start Start: Racemic Ethyl 3-hydroxy-3-phenylpropionate Mix Add Solvent (DIPE) + Vinyl Acetate (3 eq) Start->Mix Enzyme Add Catalyst (Novozym 435) Mix->Enzyme Incubate Incubate 40°C, 200 rpm Enzyme->Incubate Sample Sampling (HPLC) Check Conversion (c) Incubate->Sample Decision Is c >= 50%? Sample->Decision Continue Continue Incubation Decision->Continue No Stop Stop Reaction Filter Enzyme Decision->Stop Yes Continue->Incubate Workup Evaporate Solvent Stop->Workup Sep Flash Chromatography (Hexane/EtOAc) Workup->Sep Prod1 (R)-Acetate (Elutes First) Sep->Prod1 Prod2 (S)-Alcohol (Target, Elutes Second) Sep->Prod2 Mech Mechanism: Selective Acylation of (R)-Enantiomer

Figure 1: Workflow for the enzymatic resolution of HPPA ethyl ester. The process targets >50% conversion to ensure high optical purity of the unreacted (S)-enantiomer.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Reaction Rate Enzyme inactivation or water content too low.Add molecular sieves to solvent to ensure dryness, or add trace water (0.1%) if the enzyme requires a micro-aqueous layer (rare for CALB).
Low Selectivity (E < 20) Non-specific background reaction.Ensure temperature is not >45°C. Switch solvent to Hexane or Toluene. Verify "Vinyl Acetate" is not hydrolyzed to acetic acid.
Racemization Reaction running too long.Do not exceed 55% conversion. Over-conversion consumes the target (S)-enantiomer.
Enzyme Clumping Mechanical stress or polar solvent.Use DIPE or Toluene (hydrophobic). Avoid magnetic stirring; use orbital shaking.

References

  • Biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile. Source: National Institutes of Health (PMC) URL:[Link]

  • Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Source: Journal of the Brazilian Chemical Society URL:[Link]

  • Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution. Source: MDPI (Molecules) URL:[Link]

  • Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives. Source: Wiley Online Library / D-NB URL:[Link]

  • Construction of efficient enzyme systems for preparing chiral ethyl 3-hydroxy-3-phenylpropionate. Source: PubMed URL:[Link][5]

Sources

Application and Synthesis Protocols for (S)-Fluoxetine Utilizing (S)-3-Hydroxy-3-phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the strategic application of the chiral building block, (S)-3-Hydroxy-3-phenylpropionic acid, in the enantioselective synthesis of (S)-Fluoxetine, a potent and selective serotonin reuptake inhibitor (SSRI). Moving beyond a mere recitation of procedural steps, this document elucidates the underlying chemical principles and rationale for each stage of the synthesis. It provides researchers, scientists, and drug development professionals with detailed, field-tested protocols for the conversion of (S)-3-Hydroxy-3-phenylpropionic acid into the pivotal intermediate, (S)-N-methyl-3-hydroxy-3-phenylpropanamide, its subsequent reduction to (S)-3-methylamino-1-phenylpropanol, and the final etherification to yield (S)-Fluoxetine. The protocols are designed to be self-validating, with an emphasis on achieving high yield and enantiomeric purity.

Introduction: The Significance of Stereochemistry in Fluoxetine Synthesis

Fluoxetine, widely known by its trade name Prozac®, is a cornerstone in the treatment of clinical depression and other psychiatric disorders.[1] It functions by selectively inhibiting the reuptake of serotonin in the synaptic cleft, thereby increasing its availability.[1] Fluoxetine is a chiral molecule, and while it is often marketed as a racemic mixture, studies have shown that the two enantiomers, (R)- and (S)-fluoxetine, exhibit different pharmacological profiles and metabolic rates.[2] The development of enantioselective synthetic routes to produce optically pure fluoxetine is of significant interest to enhance therapeutic efficacy and minimize potential side effects.[2]

The use of a chiral pool starting material, such as (S)-3-Hydroxy-3-phenylpropionic acid, offers a distinct advantage in asymmetric synthesis. By starting with a molecule of a known absolute configuration, the chirality can be carried through the synthetic sequence, obviating the need for chiral resolutions or complex asymmetric catalytic steps later in the process. This approach is often more efficient and cost-effective for large-scale production.

Synthetic Strategy Overview

The synthesis of (S)-Fluoxetine from (S)-3-Hydroxy-3-phenylpropionic acid can be logically divided into three key stages:

  • Stage 1: Amide Formation. The carboxylic acid moiety of (S)-3-Hydroxy-3-phenylpropionic acid is converted to the corresponding N-methylamide. This transformation is crucial as it introduces the methylamino group required in the final product and modifies the functional group for the subsequent reduction.

  • Stage 2: Amide Reduction. The N-methylamide is selectively reduced to the corresponding secondary amine, yielding the key intermediate (S)-3-methylamino-1-phenylpropanol. This step is critical for preserving the stereocenter.

  • Stage 3: Ether Synthesis. The final step involves the formation of the characteristic aryloxy ether linkage through a nucleophilic aromatic substitution reaction between the hydroxyl group of the amino alcohol and an activated aryl halide.

G cluster_0 Synthetic Workflow Start (S)-3-Hydroxy-3-phenylpropionic acid Amidation Stage 1: Amidation with Methylamine Start->Amidation Introduce N-methyl group Intermediate1 (S)-N-methyl-3-hydroxy-3-phenylpropanamide Amidation->Intermediate1 Reduction Stage 2: Amide Reduction Intermediate1->Reduction Convert amide to amine Intermediate2 (S)-3-methylamino-1-phenylpropanol Reduction->Intermediate2 Etherification Stage 3: Etherification with 4-chlorobenzotrifluoride Intermediate2->Etherification Form aryloxy ether linkage End (S)-Fluoxetine Etherification->End

Caption: High-level overview of the synthetic workflow.

Detailed Experimental Protocols

Stage 1: Synthesis of (S)-N-methyl-3-hydroxy-3-phenylpropanamide

Causality: The direct amidation of a carboxylic acid with an amine is often thermodynamically unfavorable and requires an activating agent to facilitate the reaction. In this protocol, we first convert the carboxylic acid to a more reactive species, an ester, which then readily undergoes aminolysis with methylamine. This two-step, one-pot approach is highly efficient.

Protocol:

  • Esterification:

    • To a solution of (S)-3-Hydroxy-3-phenylpropionic acid (1 equivalent) in methanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (0.05 equivalents).

    • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and neutralize the acid with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude methyl ester.

  • Aminolysis:

    • Dissolve the crude methyl ester in methanol (5 volumes).

    • Add a solution of methylamine (2-3 equivalents, typically as a 40% solution in water or a 33% solution in ethanol) to the ester solution at room temperature.[3]

    • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 24-48 hours.[3]

    • Upon completion, remove the solvent under reduced pressure.

    • The resulting crude (S)-N-methyl-3-hydroxy-3-phenylpropanamide can be purified by column chromatography on silica gel or by recrystallization.

Stage 2: Reduction of (S)-N-methyl-3-hydroxy-3-phenylpropanamide to (S)-3-methylamino-1-phenylpropanol

Causality: The reduction of an amide to an amine requires a powerful reducing agent. Lithium aluminum hydride (LiAlH₄) is a common and effective choice for this transformation. The reaction proceeds via a nucleophilic attack of the hydride on the amide carbonyl carbon. It is crucial to perform this reaction under anhydrous conditions as LiAlH₄ reacts violently with water.

Protocol:

  • Reaction Setup:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) (2-3 equivalents) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

  • Addition of Amide:

    • Dissolve (S)-N-methyl-3-hydroxy-3-phenylpropanamide (1 equivalent) in anhydrous THF.

    • Add the amide solution dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction and Workup:

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, cool the flask back to 0 °C.

    • Carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

    • Filter the resulting granular precipitate of aluminum salts and wash it thoroughly with THF.

    • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (S)-3-methylamino-1-phenylpropanol.

    • The product can be purified by distillation under reduced pressure or by column chromatography.

Stage 3: Synthesis of (S)-Fluoxetine via Etherification

Causality: The final step is a Williamson ether synthesis, a type of nucleophilic aromatic substitution (SNAr) reaction. The hydroxyl group of (S)-3-methylamino-1-phenylpropanol is deprotonated by a strong base to form a more nucleophilic alkoxide. This alkoxide then displaces a halide on an electron-deficient aromatic ring, in this case, 4-chlorobenzotrifluoride. The trifluoromethyl group is strongly electron-withdrawing, which activates the aromatic ring towards nucleophilic attack.

Protocol:

  • Deprotonation:

    • In a flame-dried flask under a nitrogen atmosphere, dissolve (S)-3-methylamino-1-phenylpropanol (1 equivalent) in an anhydrous polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

    • Add a strong base, such as sodium hydride (NaH) (1.1-1.2 equivalents), portion-wise at room temperature. Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.

  • Nucleophilic Aromatic Substitution:

    • To the solution of the alkoxide, add 4-chlorobenzotrifluoride (1.0-1.1 equivalents).

    • Heat the reaction mixture to a temperature between 80-120 °C.[2]

    • Monitor the reaction progress by TLC or HPLC.

  • Workup and Purification:

    • After the reaction is complete, cool the mixture to room temperature and carefully quench it by adding water.

    • Extract the product with a suitable organic solvent, such as ethyl acetate or toluene.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude (S)-Fluoxetine free base.

    • The crude product can be purified by column chromatography. For pharmaceutical applications, the free base is often converted to a salt, such as the hydrochloride salt, to improve its stability and solubility. This is achieved by dissolving the free base in a suitable solvent (e.g., diethyl ether or isopropanol) and bubbling anhydrous hydrogen chloride gas through the solution, or by adding a solution of HCl in a solvent.[2]

G cluster_1 Detailed Synthesis Pathway Start (S)-3-Hydroxy-3-phenylpropionic acid Esterification 1. Esterification (MeOH, H₂SO₄ cat.) Start->Esterification MethylEster Methyl (S)-3-hydroxy-3-phenylpropanoate Esterification->MethylEster Aminolysis 2. Aminolysis (CH₃NH₂) MethylEster->Aminolysis Amide (S)-N-methyl-3-hydroxy-3-phenylpropanamide Aminolysis->Amide Reduction 3. Reduction (LiAlH₄, THF) Amide->Reduction AminoAlcohol (S)-3-methylamino-1-phenylpropanol Reduction->AminoAlcohol Deprotonation 4. Deprotonation (NaH, DMSO) AminoAlcohol->Deprotonation Alkoxide Sodium (S)-3-methylamino-1-phenylpropan-1-oxide Deprotonation->Alkoxide SNAr 5. SNAr (4-chlorobenzotrifluoride) Alkoxide->SNAr Fluoxetine (S)-Fluoxetine SNAr->Fluoxetine

Caption: Step-by-step chemical transformations in the synthesis.

Data Presentation: Expected Yields and Purity

The following table summarizes the expected outcomes for each stage of the synthesis. These values are based on literature precedents and typical laboratory results. Actual results may vary depending on the specific reaction conditions and purification techniques employed.

StageProductTypical Yield (%)Expected Purity (%)Key Analytical Techniques
1(S)-N-methyl-3-hydroxy-3-phenylpropanamide80-90>95¹H NMR, ¹³C NMR, IR, Mass Spec
2(S)-3-methylamino-1-phenylpropanol75-85>98¹H NMR, ¹³C NMR, Chiral HPLC
3(S)-Fluoxetine70-80>99¹H NMR, ¹³C NMR, ¹⁹F NMR, Chiral HPLC, Mass Spec

Conclusion

The enantioselective synthesis of (S)-Fluoxetine from (S)-3-Hydroxy-3-phenylpropionic acid represents a robust and efficient strategy that leverages the principles of chiral pool synthesis. The detailed protocols provided herein offer a practical guide for researchers in the field of medicinal chemistry and drug development. By understanding the causality behind each experimental choice, scientists can troubleshoot and optimize these procedures for their specific needs, ultimately contributing to the development of safer and more effective pharmaceuticals.

References

  • Wenthur, C. J., Bennett, M. R., & Lindsley, C. W. (2013). Classics in Chemical Neuroscience: Fluoxetine (Prozac). ACS Chemical Neuroscience, 5(1), 14–23. [Link]

  • Synthesis of Fluoxetine. (n.d.). Bridgewater College Digital Commons. [Link]

  • de Fátima, Â., Lapis, A. A. M., & Pilli, R. A. (2005). A Concise Total Synthesis of (R)-Fluoxetine, a Potent and Selective Serotonin Reuptake Inhibitor. Journal of the Brazilian Chemical Society, 16(3a), 495-499. [Link]

  • Robertson, D. W., Jones, N. D., & Swartzendruber, J. K. (1988). Absolute configurations and pharmacological activities of the optical isomers of fluoxetine, a selective serotonin-uptake inhibitor. Journal of Medicinal Chemistry, 31(1), 185–189. [Link]

  • Magnone, G. (1990). Process for the preparation of fluoxetine hydrochloride. EP0380924A1.
  • Tatarzyńska, E., & Wiczyńska, B. (1985). Synthesis of 3-phenyl-3-phenylthiopropionic acids, amides, amines and studies on their pharmacological properties. Polish Journal of Pharmacology and Pharmacy, 37(5), 635-642. [Link]

  • DeShong, P., & Leginus, J. M. (1983). Isoxazolidines in Synthesis: A Route to 1,3-Amino Alcohols. The Journal of Organic Chemistry, 48(13), 2217–2219. [Link]

  • Franklin, A., & Nelson, E. (2018). Synthesis of Fluoxetine. BC Digital Commons. [Link]

  • Schmiegel, K. K. (1982). Arloxyphenylpropylamines. US4314081A.
  • Process for the preparation of fluoxetine hydrochloride. (1990). EP 0380924 A1.

Sources

Application Note: Quantitative Analysis of (S)-3-Hydroxy-3-phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(S)-3-Hydroxy-3-phenylpropionic acid, a chiral carboxylic acid, is a molecule of significant interest in various scientific disciplines. It serves as a key intermediate in the biosynthesis of benzoic acid and salicylic acid in plants and is a metabolite of phenylalanine.[1][2] Its presence and concentration in biological fluids are also being investigated as potential biomarkers for certain metabolic and neurological conditions.[3] Accurate and precise quantification of (S)-3-Hydroxy-3-phenylpropionic acid is therefore crucial for researchers in drug development, clinical diagnostics, and metabolomics.

This comprehensive guide provides detailed application notes and protocols for the quantitative analysis of (S)-3-Hydroxy-3-phenylpropionic acid. We will delve into the principles and practical execution of various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and specialized chiral separation methods. The focus will be on not just the procedural steps, but also the underlying scientific rationale to empower researchers to adapt and troubleshoot these methods effectively.

Methodological Approaches for Quantification

The choice of analytical method for (S)-3-Hydroxy-3-phenylpropionic acid quantification depends on several factors, including the sample matrix, the required sensitivity and selectivity, and the need for enantiomeric separation. This section will explore the most common and robust techniques.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a widely used technique for the analysis of organic acids due to its versatility and robustness.[4][5] For (S)-3-Hydroxy-3-phenylpropionic acid, a C18 column is typically employed, which separates compounds based on their hydrophobicity.

Principle of Separation: In RP-HPLC, the stationary phase (e.g., C18) is nonpolar, while the mobile phase is polar (typically a mixture of water and a polar organic solvent like acetonitrile or methanol). (S)-3-Hydroxy-3-phenylpropionic acid, being a moderately polar compound, will partition between the stationary and mobile phases. Its retention time is influenced by the precise composition of the mobile phase. The addition of an acid (e.g., phosphoric acid or formic acid) to the mobile phase is crucial to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.

Experimental Workflow for RP-HPLC Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s_start Start: Sample Collection s_filter Filtration (0.45 µm) s_start->s_filter s_dilute Dilution with Mobile Phase s_filter->s_dilute h_inject Injection onto C18 Column s_dilute->h_inject Prepared Sample h_separate Isocratic/Gradient Elution h_inject->h_separate h_detect UV Detection (e.g., 210 nm) h_separate->h_detect d_integrate Peak Integration h_detect->d_integrate Chromatogram d_quantify Quantification via Calibration Curve d_integrate->d_quantify

Caption: Workflow for RP-HPLC quantification.

Detailed Protocol for RP-HPLC Quantification:

A. Sample Preparation:

  • For simple matrices (e.g., reaction mixtures): Dilute the sample with the mobile phase to a concentration within the calibration range.

  • For complex matrices (e.g., biological fluids): Perform a protein precipitation step by adding a threefold volume of cold acetonitrile or methanol. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter before injection.

B. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v) containing 0.1% phosphoric acid or formic acid. The exact ratio may need optimization depending on the specific column and system.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detector: UV detector at a wavelength of 210 nm.

  • Column Temperature: 25-30 °C.

C. Calibration and Quantification:

  • Prepare a series of standard solutions of (S)-3-Hydroxy-3-phenylpropionic acid of known concentrations in the mobile phase.

  • Inject each standard and generate a calibration curve by plotting the peak area against the concentration.

  • Inject the prepared sample and determine the concentration of (S)-3-Hydroxy-3-phenylpropionic acid from the calibration curve.

Table 1: Typical RP-HPLC Performance Data

ParameterValue
Retention Time4-8 minutes (highly dependent on conditions)
Linearity (R²)> 0.999
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.5 µg/mL
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the quantification of volatile and thermally stable compounds. For non-volatile compounds like (S)-3-Hydroxy-3-phenylpropionic acid, a derivatization step is necessary to increase their volatility.

Principle of Derivatization and Separation: Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogens on the hydroxyl and carboxyl groups with trimethylsilyl (TMS) groups.[6] This TMS-derivatized molecule is more volatile and thermally stable, making it suitable for GC analysis. The separation in the GC is based on the compound's boiling point and its interaction with the stationary phase of the GC column. The mass spectrometer then fragments the eluted compound, and the resulting mass spectrum provides a unique fingerprint for identification and quantification.

Experimental Workflow for GC-MS Analysis

cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis s_start Start: Sample s_extract Solvent Extraction s_start->s_extract s_dry Evaporation to Dryness s_extract->s_dry s_derivatize Derivatization (e.g., with BSTFA) s_dry->s_derivatize g_inject Injection into GC s_derivatize->g_inject Derivatized Sample g_separate Separation on Capillary Column g_inject->g_separate g_ionize Electron Ionization (EI) g_separate->g_ionize g_detect Mass Detection (Scan or SIM) g_ionize->g_detect d_integrate Peak Integration (Extracted Ion Chromatogram) g_detect->d_integrate Mass Spectra & Chromatogram d_quantify Quantification using Internal Standard d_integrate->d_quantify

Caption: Workflow for GC-MS quantification.

Detailed Protocol for GC-MS Quantification:

A. Sample Preparation and Derivatization:

  • Extract the sample with a suitable organic solvent like ethyl acetate.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • To the dried residue, add a derivatizing agent such as BSTFA with 1% TMCS (trimethylchlorosilane) and pyridine.

  • Heat the mixture at 60-70 °C for 30-60 minutes to ensure complete derivatization.

B. GC-MS Conditions:

  • GC Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • Injector Temperature: 250 °C.

  • MS Ion Source: Electron Ionization (EI) at 70 eV.

  • MS Quadrupole Temperature: 150 °C.

  • Acquisition Mode: Full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantification.

C. Data Analysis:

  • Identify the TMS-derivatized (S)-3-Hydroxy-3-phenylpropionic acid peak based on its retention time and mass spectrum.

  • For quantification, use an internal standard (e.g., a stable isotope-labeled version of the analyte) and monitor specific ions for both the analyte and the internal standard in SIM mode.

Table 2: Key Mass Fragments for TMS-Derivatized 3-Hydroxy-3-phenylpropionic Acid

m/z (mass-to-charge ratio)Interpretation
310[M]+ (Molecular ion)
295[M-CH3]+
207[M-COOTMS]+
179[Ph-CH=OTMS]+
Chiral High-Performance Liquid Chromatography (Chiral HPLC)

To quantify the (S)-enantiomer specifically and differentiate it from the (R)-enantiomer, chiral HPLC is the method of choice.[7][8] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Principle of Chiral Separation: Chiral stationary phases are composed of a chiral selector immobilized on a support material. The separation of enantiomers is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. The stability of these complexes differs for the (S) and (R) enantiomers, resulting in different retention times. Common CSPs for the separation of acidic compounds include those based on quinine or quinidine derivatives (anion-exchangers).[9]

Logical Relationship in Chiral Separation

cluster_analyte Analyte cluster_csp Chiral Stationary Phase cluster_complex Transient Diastereomeric Complexes cluster_elution Elution Order S_enantiomer (S)-Enantiomer S_complex (S)-Complex (More Stable) S_enantiomer->S_complex Stronger Interaction R_enantiomer (R)-Enantiomer R_complex (R)-Complex (Less Stable) R_enantiomer->R_complex Weaker Interaction CSP Chiral Selector S_complex->CSP elute_S Elutes Second S_complex->elute_S R_complex->CSP elute_R Elutes First R_complex->elute_R

Caption: Principle of enantiomeric separation on a chiral stationary phase.

Detailed Protocol for Chiral HPLC Quantification:

A. Sample Preparation: Sample preparation is similar to that for RP-HPLC. Ensure that the final sample solvent is compatible with the mobile phase used for chiral separation.

B. Chiral HPLC Conditions:

  • Column: A chiral column suitable for acidic compounds, such as a quinine-based anion-exchange column (e.g., CHIRALPAK QN-AX).

  • Mobile Phase: A non-aqueous polar organic mobile phase is often used. For example, a mixture of methanol, acetic acid, and triethylamine. The exact composition is highly dependent on the column and must be optimized according to the manufacturer's recommendations.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Injection Volume: 5-10 µL.

  • Detector: UV detector at 210 nm or a polarimeter.

  • Column Temperature: Controlled temperature is crucial for reproducible chiral separations.

C. Quantification and Enantiomeric Purity:

  • Inject a racemic standard of 3-Hydroxy-3-phenylpropionic acid to determine the retention times of both the (S) and (R) enantiomers.

  • Inject a pure standard of the (S)-enantiomer to confirm its identity.

  • Quantify the (S)-enantiomer in the sample using a calibration curve prepared with the pure (S)-enantiomer standard.

  • The enantiomeric excess (% ee) can be calculated using the peak areas of the two enantiomers: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Table 3: Representative Chiral HPLC Parameters

ParameterValue
Resolution (Rs)> 1.5 (baseline separation)
Selectivity (α)> 1.1
Elution OrderDependent on the specific chiral stationary phase

Method Validation

For all the described methods, proper validation is essential to ensure reliable and accurate results, especially in regulated environments. Key validation parameters include:

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

A comprehensive discussion on method validation can be found in the guidelines from the International Council for Harmonisation (ICH).

Conclusion

The quantification of (S)-3-Hydroxy-3-phenylpropionic acid can be effectively achieved using a variety of analytical techniques. RP-HPLC offers a robust and straightforward method for general quantification. GC-MS provides high sensitivity and structural confirmation, albeit requiring a derivatization step. For enantiomer-specific analysis, chiral HPLC is indispensable. The choice of the most appropriate method will be dictated by the specific research question and the nature of the sample matrix. The protocols and principles outlined in this application note provide a solid foundation for researchers to develop and validate their own analytical methods for this important chiral molecule.

References

  • Leonhardt, T., et al. (2000). 3-hydroxy-3-phenylpropanoic acid is an intermediate in the biosynthesis of benzoic acid and salicylic acid but benzaldehyde is not. Planta, 212(1), 119-26. [Link]

  • Xiong, X., et al. (2016). Urinary 3-(3-hydroxyphenyl)-3-hydroxypropionic acid, 3-hydroxyphenylacetic acid, and 3-hydroxyhippuric acid are elevated in children with autism spectrum disorders. BioMed Research International, 2016. [Link]

  • ResearchGate. 3-Hydroxy-3-phenylpropanoic acid is an intermediate in the biosynthesis of benzoic add and salicylic acid but benzaldehyde is not. [Link]

  • PubChem. 3-hydroxy-3-phenylpropanoic acid. [Link]

  • Mamer, O. A., et al. (1989). A Simple and Convenient Synthesis of Unlabeled and 13C-Labeled 3-(3-Hydroxyphenyl)-3-Hydroxypropionic Acid and Its Quantification in Human Urine Samples. Metabolites, 9(8), 715. [Link]

  • Armaforte, E., et al. (2006). High-performance liquid chromatography determination of phenyllactic acid in MRS broth. Journal of Chromatography A, 1131(1-2), 281-284. [Link]

  • SIELC Technologies. Separation of (2S)-2-(Acetylsulfanyl)-3-phenylpropanoic acid on Newcrom R1 HPLC column. [Link]

  • ResearchGate. GC-MS chromatogram of 3-HPA system. [Link]

  • Frontiers in Microbiology. 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans. [Link]

  • MDPI. 3-Phenyllactic Acid and Polyphenols Are Substances Enhancing the Antibacterial Effect of Methylglyoxal in Manuka Honey. [Link]

  • NIST WebBook. 3-(3-Hydroxyphenyl)-3-hydroxypropionic acid, tris-(O-trimethylsilyl)-. [Link]

  • MedCrave. Phenyllactic acid: a potential antimicrobial compound in lactic acid bacteria. [Link]

  • Plos One. Simultaneous determination of 3-hydroxypropionic acid, methylmalonic acid and methylcitric acid in dried blood spots: Second-tier LC-MS/MS assay for newborn screening of propionic acidemia, methylmalonic acidemias and combined remethylation disorders. [Link]

  • Royal Society of Chemistry. Strategies for chiral separation: from racemate to enantiomer. [Link]

  • Shodex. 3-Phenylpropionic acid. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • ResearchGate. Chiral-selectors-and-stationary-phases-for-separating-enantiomer-mixtures.pdf. [Link]

  • Daicel Chiral Technologies. Enantiomer separation of acidic compounds. [Link]

Sources

Application Note & Protocol: Quantitative Analysis of 3-Hydroxy-3-Phenylpropanoic Acid Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Significance

3-Hydroxy-3-phenylpropanoic acid and its derivatives are significant intermediates in various metabolic pathways and industrial processes. In pharmacology, they serve as precursors and metabolites of various drugs. In plant biology, for instance, 3-hydroxy-3-phenylpropanoic acid is a known intermediate in the biosynthesis of benzoic and salicylic acid from cinnamic acid[1]. Accurate and robust quantification of these compounds is therefore critical for metabolomics research, drug development, and process monitoring.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of complex mixtures due to its high chromatographic resolution and sensitive, specific detection capabilities[2][3]. However, compounds like 3-hydroxy-3-phenylpropanoic acid, which contain polar functional groups (a hydroxyl and a carboxylic acid), are non-volatile and thermally labile. Direct injection into a GC system results in poor chromatographic peak shape, low sensitivity, and potential degradation[4].

To overcome these challenges, chemical derivatization is essential. This process converts the polar, active hydrogen atoms on the hydroxyl and carboxyl groups into less polar, more volatile, and more thermally stable functional groups[4][5][6]. Silylation, the replacement of active hydrogens with a trimethylsilyl (TMS) group, is the most common and effective derivatization strategy for this class of compounds[5][6][7]. This application note provides a comprehensive, field-proven protocol for the analysis of 3-hydroxy-3-phenylpropanoic acid derivatives using silylation followed by GC-MS analysis.

Analytical Principle: The "Why" Behind the Method

The core of this method relies on transforming the analyte into a form amenable to GC analysis.

  • Why Derivatization? The presence of both a carboxylic acid and a hydroxyl group makes 3-hydroxy-3-phenylpropanoic acid highly polar. These groups readily form hydrogen bonds, which significantly increases the compound's boiling point and causes it to adsorb to active sites within the GC inlet and column, leading to poor chromatography. Silylation replaces the acidic protons on both functional groups with non-polar trimethylsilyl (TMS) groups[7]. This chemical modification drastically reduces polarity and hydrogen bonding potential, thereby increasing the analyte's volatility and thermal stability for successful transit through the GC system[6][8].

  • Why Silylation? Silylation is a rapid, quantitative, and well-established technique for derivatizing organic and hydroxy acids[2][5]. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like Trimethylchlorosilane (TMCS), are highly effective and produce derivatives with excellent chromatographic properties[9][10]. The byproducts of the reaction are typically volatile and do not interfere with the analysis[7].

  • Why GC-MS? Gas chromatography provides excellent separation of derivatized analytes from matrix components. The mass spectrometer offers highly specific and sensitive detection. By operating in Selected Ion Monitoring (SIM) mode, we can achieve low detection limits and accurate quantification even in complex sample matrices. Electron Ionization (EI) provides reproducible fragmentation patterns that are crucial for compound identification and confirmation by matching against spectral libraries like the NIST database[2][11].

Experimental Workflow Overview

The entire analytical process, from sample receipt to data generation, is a self-validating system designed for accuracy and reproducibility.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection (e.g., Plasma, Urine, Reaction Mixture) Extraction 2. Analyte Extraction (e.g., LLE or SPE) Sample->Extraction Isolate Analytes Drydown 3. Solvent Evaporation (Dryness is critical) Extraction->Drydown Concentrate Deriv 4. Silylation Reaction (BSTFA + 1% TMCS) Drydown->Deriv Add Reagents GCMS 5. GC-MS Injection & Separation Deriv->GCMS Inject Sample Detection 6. Mass Spectrometry (Scan & SIM Mode) GCMS->Detection Elution & Ionization Integration 7. Peak Integration & Quantification Detection->Integration Acquire Data Report 8. Final Report & QC Review Integration->Report Generate Results

Caption: Workflow for GC-MS analysis of silylated derivatives.

Materials and Methods

Reagents and Consumables
ItemSupplier/GradeRationale for Selection
3-Hydroxy-3-phenylpropanoic acidSigma-Aldrich, >98%High-purity standard for calibration.
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCSe.g., SupelcoPowerful silylating agent; TMCS acts as a catalyst for hindered groups[7].
PyridineAnhydrous, >99.8%Common reaction solvent that also acts as an HCl scavenger.
Ethyl AcetateHPLC or GC-gradeExtraction solvent with good volatility for easy removal.
Anhydrous Sodium SulfateACS GradeUsed to remove residual water from organic extracts.
GC Vial, 2 mL, with insertAgilent or equivalentInert glass required to prevent analyte adsorption.
Instrumentation
Instrument ComponentRecommended Specifications
Gas ChromatographAgilent 8890 GC or equivalent
Mass SpectrometerAgilent 5977B MSD or equivalent
GC ColumnAgilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
AutosamplerAgilent 7693A or equivalent

Causality Behind Column Choice: A DB-5ms column is a low-polarity phase (5% phenyl-arylene/95% dimethylpolysiloxane) that provides excellent separation for a wide range of derivatized, semi-volatile compounds. It is robust, offers low bleed at higher temperatures, and is ideal for general-purpose MS analysis[12][13]. Avoid highly polar "WAX" phases, as they can react with silylating reagents and derivatives[6].

Detailed Protocols

Standard & Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-hydroxy-3-phenylpropanoic acid standard and dissolve in 10 mL of ethyl acetate.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with ethyl acetate.

  • Sample Extraction (Liquid-Liquid Extraction Example):

    • To 1 mL of aqueous sample (e.g., urine, plasma), add an appropriate internal standard.

    • Acidify the sample to pH < 2 with 6M HCl to ensure the carboxylic acid is protonated.

    • Extract twice with 3 mL of ethyl acetate. Vortex for 2 minutes and centrifuge to separate phases.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Evaporation: Transfer 100 µL of each standard or extracted sample into a GC vial insert. Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature. This step is critical; silylating reagents are highly reactive with water [2].

Derivatization Protocol
  • To each dry residue in the GC vial insert, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

  • Immediately cap the vial tightly to prevent moisture from entering.

  • Vortex the vial for 30 seconds.

  • Heat the vial at 70°C for 60 minutes in a heating block or oven. This ensures complete derivatization of both the carboxylic acid and the sterically hindered secondary hydroxyl group.

  • Cool the vial to room temperature before placing it in the autosampler for injection. The TMS derivatives are susceptible to hydrolysis, so samples should be analyzed promptly[8].

GC-MS Instrument Parameters

The following table outlines a validated starting point for the instrumental method.

ParameterSettingRationale
GC Inlet
Injection ModeSplitlessMaximizes sensitivity for trace analysis.
Inlet Temperature270 °CEnsures rapid volatilization of derivatized analytes without thermal degradation.
Injection Volume1 µLStandard volume for capillary columns.
Carrier GasHeliumInert gas providing good efficiency.
Flow Rate1.2 mL/min (Constant Flow)Optimal linear velocity for a 0.25 mm ID column.
Oven Program
Initial Temperature80 °C, hold 2 minAllows for solvent focusing on the column head.
Ramp 115 °C/min to 220 °CSeparates early eluting components.
Ramp 225 °C/min to 300 °C, hold 5 minElutes the target analyte and cleans the column of heavier components[14].
Mass Spectrometer
MS Source Temp.230 °CStandard temperature for EI source.
MS Quad Temp.150 °CStandard temperature for quadrupole.
Solvent Delay5 minPrevents the high concentration of solvent and derivatizing reagent from saturating the detector.
Full Scan Rangem/z 50-550Used for initial identification and spectral confirmation.
SIM Ionsm/z 310, 295, 179, 73 For quantitative analysis (see Data Analysis section).

Data Analysis & Interpretation

The di-TMS derivative of 3-hydroxy-3-phenylpropanoic acid has a molecular weight of 310 g/mol [11][15]. The electron ionization mass spectrum is characterized by specific fragment ions that are used for identification and quantification.

Ion (m/z)Identity / FragmentRole in Analysis
310 [M]⁺Molecular ion. Often low abundance but confirms MW.
295 [M-15]⁺ or [M-CH₃]⁺Quantifier Ion. Loss of a methyl group from a TMS moiety. Typically an abundant and specific ion.
179 [C₆H₅-CH-OTMS]⁺Qualifier Ion. Cleavage of the C-C bond adjacent to the carboxyl group. Confirms structure.
73 [Si(CH₃)₃]⁺Qualifier Ion. Characteristic ion for TMS derivatives, confirming successful derivatization.
  • Identification: The retention time of the analyte peak in a sample must match that of a known standard. Furthermore, the ratio of the qualifier ions (m/z 179, 73) to the quantifier ion (m/z 295) must be consistent between the sample and the standard.

  • Quantification: A calibration curve is constructed by plotting the peak area of the quantifier ion (m/z 295) versus the concentration of the prepared standards. The concentration of the analyte in unknown samples is determined from this curve.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
No Peak or Very Small Peak Incomplete derivatization (moisture present); Analyte degradation in inlet.Ensure samples are completely dry before adding reagents. Lower inlet temperature in 10°C increments.
Poor Peak Shape (Tailing) Active sites in the inlet liner or column; Column contamination.Deactivate the inlet liner or replace it. Trim the first 10-15 cm from the front of the GC column.
Broad Peaks Sub-optimal oven temperature program; Slow injection speed.Decrease the initial oven temperature to improve focusing[16]. Ensure a fast injection is used.
High Baseline Noise Column bleed; Contamination from silylating reagent.Condition the column at its maximum isothermal temperature. Ensure the solvent delay is set appropriately.

Conclusion

This application note details a robust and reliable GC-MS method for the quantitative analysis of 3-hydroxy-3-phenylpropanoic acid. The key to success lies in the meticulous removal of water prior to a carefully executed silylation derivatization step. By converting the polar analyte into a volatile and stable di-TMS derivative, this protocol enables high-sensitivity analysis with excellent chromatographic performance. The provided instrument parameters and troubleshooting guide serve as a comprehensive resource for researchers and scientists in drug development and metabolic research, ensuring accurate and reproducible results.

References

  • Acids: Derivatization for GC Analysis. (n.d.). Restek.
  • Villas-Bôas, S. G., et al. (2006). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites. Retrieved from [Link]

  • Derivatization for Gas Chromatography. (n.d.). Phenomenex. Retrieved from [Link]

  • Lytle, C. A., & Hintze, K. K. (1991). Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications. Retrieved from [Link]

  • The Challenges of Analytical Chromatography We Can Leave in the Past. (2020). Technology Networks. Retrieved from [Link]

  • GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils. (2017). Wiley Online Library. Retrieved from [Link]

  • Sattler, I. W., & Thimann, K. V. (1972). Improvements for gas-chromatographic analysis of organic acids in plant tissue. Planta. Retrieved from [Link]

  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? (2025). MDPI. Retrieved from [Link]

  • Electron ionization mass spectrum of the TMS derivative of the metabolite... (n.d.). ResearchGate. Retrieved from [Link]

  • 3-(3-Hydroxyphenyl)propanoic acid, 2TMS derivative. (n.d.). NIST WebBook. Retrieved from [Link]

  • 3-Hydroxy-3-phenylpropanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Jarvis, A. P., et al. (2001). 3-Hydroxy-3-phenylpropanoic acid is an intermediate in the biosynthesis of benzoic acid and salicylic acid but benzaldehyde is not. Planta. Retrieved from [Link]

  • Chan, S. C. (1995). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Forensic Science International. Retrieved from [Link]

  • 3-(3-Hydroxyphenyl)-3-hydroxypropionic acid, tris-(O-trimethylsilyl)-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Common Gas Chromatography Problems | Master the Basics. (2025). Mason Technology. Retrieved from [Link]

  • 3-(3-Hydroxyphenyl)propanoic acid, 2TMS derivative. (n.d.). NIST WebBook. Retrieved from [Link]

  • GC Tech Tip: GC Column - Polarity vs Selectivity. (n.d.). Phenomenex. Retrieved from [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog. Retrieved from [Link]

  • GC-MS chromatogram of 3-HPA system... (n.d.). ResearchGate. Retrieved from [Link]

  • Dangers of using a more polar column for analysis. (2014). Chromatography Forum. Retrieved from [Link]

  • Peters, K., & Wilson, T. H. (2011). Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry. LIPID MAPS. Retrieved from [Link]

  • High-temperature gas chromatography-mass spectrometry for skin surface lipids profiling. (n.d.). Journal of Lipid Research. Retrieved from [Link]

  • Hagen, T., et al. (1999). A GC/MS/MS screening method for multiple organic acidemias from urine specimens. Clinica Chimica Acta. Retrieved from [Link]

Sources

Application Note: Scalable Asymmetric Synthesis of (S)-3-Hydroxy-3-phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-3-Hydroxy-3-phenylpropionic acid [(S)-3-HPPA] is a pivotal chiral building block in the synthesis of serotonin reuptake inhibitors (SSRIs), most notably Dapoxetine and Fluoxetine (Prozac®). Achieving high enantiomeric excess (>99% ee) at an industrial scale is the primary challenge in its production.

This Application Note details two validated protocols for the large-scale synthesis of (S)-3-HPPA starting from Ethyl Benzoylacetate (EBA) . We contrast a modern Biocatalytic Reductive route (utilizing engineered KREDs with cofactor recycling) against a robust Asymmetric Transfer Hydrogenation (ATH) chemical route.

Key Chemical Data
  • Target Molecule: (S)-3-Hydroxy-3-phenylpropionic acid[1][2]

  • CAS Registry: 32451-95-9 (Acid) / 103931-18-4 (Ethyl Ester)

  • Precursor: Ethyl Benzoylacetate (CAS: 94-02-0)

  • Critical Quality Attribute: Enantiomeric Excess (ee) > 99.5%

Strategic Methodology Selection

The synthesis relies on the asymmetric reduction of the


-keto ester followed by hydrolysis. We present two distinct pathways:
FeatureMethod A: Biocatalytic ReductionMethod B: Asymmetric Transfer Hydrogenation (ATH)
Catalyst Engineered Ketoreductase (KRED)RuCl(p-cymene)[(S,S)-Ts-DPEN]
Conditions Aqueous buffer, 30°C, pH 7.0Organic solvent (DMF/EtOAc), 40°C
Selectivity >99% ee (Intrinsic)95-97% ee (Requires recrystallization)
Scalability High (Fed-batch compatible)High (Continuous flow compatible)
E-Factor Low (Green Chemistry)Moderate (Metal waste management required)

Method A: Biocatalytic Reduction (Recommended)

This protocol utilizes a coupled enzyme system: a Ketoreductase (KRED) for the asymmetric reduction and a Glucose Dehydrogenase (GDH) for NADPH regeneration. This method is preferred for its superior enantioselectivity and ambient operating conditions.

Materials & Reagents
  • Substrate: Ethyl Benzoylacetate (EBA), >98% purity.[3]

  • Enzyme: KRED-S-HPPA (e.g., engineered Pedobacter chitinilyticus variant or commercial equivalent).

  • Cofactor Recycling: Glucose Dehydrogenase (GDH) and NADP+.

  • Cosubstrate: D-Glucose (1.2 equivalents).

  • Buffer: 100 mM Potassium Phosphate, pH 7.0.

Experimental Protocol (100g Scale)
  • Reactor Setup: Charge a 2L jacketed glass reactor with 800 mL of 100 mM Potassium Phosphate buffer (pH 7.0).

  • Cofactor Addition: Add NADP+ (0.5 g, catalytic amount) and D-Glucose (75 g, 1.2 eq). Stir until dissolved.

  • Enzyme Loading: Add lyophilized KRED powder (2.0 g) and GDH powder (0.5 g). Note: Ratios depend on specific enzyme activity units (U/g).

  • Substrate Addition: Begin addition of Ethyl Benzoylacetate (100 g, 0.52 mol).

    • Process Tip: EBA has low water solubility. Add as a 50% w/v solution in DMSO or use a resin-adsorption feed to prevent enzyme inhibition (substrate toxicity).

  • Reaction: Maintain temperature at 30°C and stirring at 400 rpm.

    • pH Control: The reaction produces gluconic acid. Maintain pH 7.0 automatic titration using 2M NaOH.

  • Monitoring: Monitor consumption of EBA via HPLC (C18 column, ACN:Water 60:40). Reaction typically completes in 12-16 hours.

  • Workup:

    • Add Celite (20 g) and filter to remove biomass.

    • Extract the filtrate with Ethyl Acetate (3 x 400 mL).

    • Combine organic layers, dry over

      
      , and concentrate in vacuo to yield (S)-Ethyl 3-hydroxy-3-phenylpropionate .
      
Mechanism Visualization

Biocatalysis EBA Ethyl Benzoylacetate (Substrate) Product (S)-Ethyl-3-HPPA (Product) EBA->Product KRED Reduction NADP NADP+ NADPH NADPH NADP->NADPH Recycling NADPH->NADP Glucose Glucose Gluconate Gluconolactone Glucose->Gluconate GDH Oxidation

Figure 1: Coupled enzymatic cycle showing the KRED-mediated reduction driven by the GDH-mediated cofactor regeneration.

Method B: Asymmetric Transfer Hydrogenation (ATH)

For facilities lacking fermentation capabilities, the Ruthenium-catalyzed ATH provides a robust chemical alternative. This method utilizes the "Noyori-Ikariya" class of catalysts.

Materials & Reagents
  • Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (CAS: 192139-90-5). Note: The (S,S)-ligand yields the (S)-alcohol.

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 molar ratio azeotrope).

  • Solvent: DMF (Dimethylformamide) or Ethyl Acetate (degassed).

Experimental Protocol
  • Inertion: Purge a reactor with Nitrogen (

    
    ) to remove oxygen (Ru-hydride species are air-sensitive).
    
  • Charge: Add Ethyl Benzoylacetate (100 g, 0.52 mol) and DMF (300 mL).

  • Catalyst Addition: Add RuCl(p-cymene)[(S,S)-Ts-DPEN] (330 mg, 0.1 mol% loading).

  • Initiation: Add the Formic Acid/TEA mixture (120 mL) dropwise over 30 minutes.

    • Caution:

      
       gas evolution will occur. Ensure adequate venting.
      
  • Reaction: Heat to 40°C and stir for 24 hours.

  • Quench: Cool to room temperature and add water (500 mL).

  • Extraction: Extract with Ethyl Acetate, wash with saturated

    
     (to remove residual formic acid) and brine.
    
  • Isolation: Evaporate solvent to yield crude (S)-ester.

Downstream Processing: Hydrolysis to (S)-3-HPPA

Both methods A and B yield the ethyl ester. The final API intermediate is the free acid.

Hydrolysis Protocol
  • Dissolve the crude (S)-ester in Ethanol (300 mL).

  • Add 10% NaOH aqueous solution (1.2 eq) slowly at 0-5°C.

  • Stir at room temperature for 2 hours (Monitor via TLC/HPLC).

  • Workup:

    • Evaporate Ethanol.

    • Wash the aqueous residue with MTBE (removes unreacted ester/impurities).

    • Acidify the aqueous layer to pH 1-2 with 3M HCl.

    • The product, (S)-3-Hydroxy-3-phenylpropionic acid , will precipitate as a white solid.

  • Crystallization (Critical Step): Recrystallize from Toluene or Ethyl Acetate/Hexane to upgrade ee from 97% to >99.5%.

Process Flow Diagram

ProcessFlow cluster_0 Asymmetric Synthesis Start Raw Material: Ethyl Benzoylacetate Step1 Biocatalysis (KRED) OR Chemocatalysis (Ru-ATH) Start->Step1 Extraction Extraction (EtOAc / Water) Step1->Extraction Crude Ester Hydrolysis Saponification (NaOH / EtOH) Extraction->Hydrolysis Purified Ester Acidification Acidification (HCl to pH 2) Hydrolysis->Acidification Carboxylate Salt Crystallization Recrystallization (Toluene) Acidification->Crystallization Crude Acid Final Final Product: (S)-3-HPPA (>99.5% ee) Crystallization->Final

Figure 2: End-to-end process flow from raw material to crystallized API intermediate.

Comparative Data Analysis

MetricBiocatalysis (Method A)Ru-ATH (Method B)
Conversion > 99%95 - 98%
Crude ee > 99%95 - 97%
Final Yield (Isolated) 92%85%
Reaction Time 12 - 16 h24 h
Cost Driver Enzyme/CofactorRuthenium Catalyst
Safety Profile High (Aqueous, Ambient)Moderate (

gas, Solvents)

References

  • Biocatalytic Efficiency: Li, J., et al. (2022). Construction of efficient enzyme systems for preparing chiral ethyl 3-hydroxy-3-phenylpropionate. Enzyme and Microbial Technology, 157, 110033.[3] Link

  • ATH Methodology: Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[4] Accounts of Chemical Research, 30(2), 97–102. Link

  • Dapoxetine Synthesis: Wheeler, W. J., & O'Bannon, D. D. (1992).[5] A chiral synthesis of dapoxetine hydrochloride.[5] Journal of Labelled Compounds and Radiopharmaceuticals, 31(4), 305-315. Link

  • Industrial Application: Tao, J., & Xu, J. H. (2009). Biocatalysis in development of green pharmaceutical processes. Current Opinion in Chemical Biology, 13(1), 43-50. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (S)-3-Hydroxy-3-phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Isolation and Optical Enrichment of (S)-3-HPPA from Reaction Mixtures Product Code: S-3-HPPA-INT (Chiral Intermediate for Dapoxetine/Fluoxetine synthesis) Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

(S)-3-Hydroxy-3-phenylpropionic acid (S-3-HPPA) is a critical chiral building block. Whether produced via asymmetric hydrogenation or biocatalytic reduction (KRED/whole-cell), the downstream processing (DSP) challenges are identical: emulsion formation , incomplete enantiomeric separation , and thermal instability (dehydration to cinnamic acid derivatives).

This guide provides a self-validating workflow to isolate S-3-HPPA with >99% enantiomeric excess (ee) and high chemical purity.

Module 1: Primary Isolation (The "Broth" Protocol)

Problem: Users often report stable emulsions during extraction from biocatalytic buffers, or low recovery due to incorrect pH control. Root Cause: S-3-HPPA has a pKa of ~4.[1]9. At neutral pH, it exists as a water-soluble salt. Additionally, residual biomass acts as a surfactant.

Standard Operating Procedure (SOP-DSP-01)
ParameterSpecificationRationale
Target pH (Wash) 8.0 – 8.5Keeps S-3-HPPA in aqueous phase (ionized); removes neutral organics.
Target pH (Extract) 2.0 – 2.5Protonates S-3-HPPA (free acid) for transfer to organic phase.
Extraction Solvent MTBE or Ethyl AcetateHigh partition coefficient; MTBE resists emulsion better than EtOAc.
Temperature < 40°CPrevents

-elimination to cinnamic acid.[1]
Step-by-Step Workflow
  • Quench & Clarification:

    • If using whole cells: Centrifuge at 5,000

      
       or use Celite filtration to remove biomass. Do not extract whole broth; this causes rag layers.
      
  • The "Base Wash" (Impurity Removal):

    • Adjust aqueous filtrate pH to 8.5 using 4N NaOH.

    • Wash with 0.5 vol of MTBE. Discard the organic layer (contains unreacted ketone or neutral byproducts).

  • The "Acid Swing" (Product Capture):

    • Cool the aqueous layer to 10°C.

    • Slowly adjust pH to 2.0 using 6N HCl. Caution: Exothermic.

    • Extract 3x with Ethyl Acetate (EtOAc) or MTBE.

  • Drying:

    • Dry combined organics over

      
      . Evaporate solvent under reduced pressure (Max bath temp: 45°C) to obtain the crude solid.
      

Module 2: Enantiomeric Enrichment (Crystallization)

Problem: Crude isolation typically yields 90-95% ee. Pharma-grade specs require >99.5% ee.[2] Solution: S-3-HPPA forms a stable crystal lattice that excludes the (R)-enantiomer more efficiently in non-polar aromatic solvents.

Crystallization Solvent Screening Table
Solvent SystemSuitabilityOutcomeNotes
Toluene Excellent High Purity / Good YieldRecommended. Dissolves S-3-HPPA at 70°C; precipitates pure crystals at 5°C.
Hexane/EtOAc (3:1) GoodHigh Yield / Lower PurityGood for initial bulk recovery, but may trap impurities.
Water PoorOil formationTendency to "oil out" rather than crystallize due to polarity.
Dichloromethane PoorHigh SolubilityToo soluble; difficult to force precipitation without total evaporation.
Critical Protocol: Toluene Recrystallization
  • Dissolve crude solid in Toluene (5 mL per gram of solid) at 70°C.

    • Tech Note: If the solution is colored, treat with activated carbon (5% w/w) for 15 mins, then hot-filter.

  • Allow the solution to cool slowly to room temperature (approx. 20°C/hour) with gentle stirring.

  • Once turbidity is observed, cool further to 0-5°C and hold for 4 hours.

  • Filter the white crystalline solid.

  • Wash: Rinse the filter cake with cold Toluene (0°C), then cold Hexane.

  • Dry: Vacuum oven at 40°C. Do not exceed 50°C to avoid dehydration.

Module 3: Process Visualization (Logic Flow)

The following diagram illustrates the critical decision nodes for purifying S-3-HPPA from a bioreactor output.

G cluster_waste Waste Streams Start Crude Reaction Mixture (Aq. Buffer + Cells + Product) Clarify Clarification (Centrifuge/Celite Filter) Start->Clarify Remove Biomass pH_Adj_Base Adjust pH to 8.5 (Product = Salt Form) Clarify->pH_Adj_Base Waste1 Solid Waste (Biomass) Clarify->Waste1 Wash Wash with MTBE (Remove Neutral Impurities) pH_Adj_Base->Wash pH_Adj_Acid Adjust pH to 2.0 (Product = Free Acid) Wash->pH_Adj_Acid Aqueous Phase Waste2 Organic Waste (Neutrals/Ketone) Wash->Waste2 Extract Extract into EtOAc/MTBE pH_Adj_Acid->Extract Evap Evaporate Solvent (<45°C) Extract->Evap Organic Phase Cryst Recrystallization (Solvent: Toluene) Evap->Cryst Crude Solid Final Pure (S)-3-HPPA (>99% ee) Cryst->Final Filter & Dry

Figure 1: Decision logic for the isolation of (S)-3-HPPA, highlighting the pH-swing strategy.

Troubleshooting & FAQs

Q1: My product is "oiling out" during crystallization instead of forming crystals. Why?

Root Cause: This usually indicates the presence of residual solvent (like EtOAc) or high levels of impurities (such as the unreacted ketone) that depress the melting point. Fix:

  • Evaporate the crude material to dryness completely (ensure no residual extraction solvent remains).

  • Use a seeding strategy : Add 1% pure seed crystals at the cloud point temperature (~45°C in Toluene).

  • Switch solvent system: Try Toluene:Hexane (1:1) . Dissolve in hot Toluene first, then slowly add Hexane as an anti-solvent.

Q2: I see a new impurity peak at RRT 1.2 on HPLC after drying. What is it?

Root Cause: This is likely cinnamic acid (or a derivative), formed via


-elimination of the hydroxyl group. This reaction is catalyzed by acid and heat.
Fix: 
  • Ensure the extraction solvent is not highly acidic (wash organic layer with brine before evaporation).

  • Strictly limit drying temperature to <45°C.

  • Avoid distillation of the free acid; it will decompose.

Q3: The enantiomeric excess (ee) is stuck at 96%. How do I get to >99%?

Root Cause: The eutectic composition of the enantiomers may be trapping the (R)-isomer. Fix: Perform a second recrystallization using Isopropyl Acetate (IPAc) or Toluene . If the ee is very low (<80%), a chemical resolution (e.g., using phenylethylamine) might be required before crystallization, but for >90% starting ee, two rounds of Toluene crystallization are sufficient.

References

  • Biocatalytic Synthesis Context

    • Tao, R. et al. (2025).[2][3][4][5][6] "Continuous Preparation of (S)-3-hydroxy-3-phenylpropionate by Asymmetric Reduction...". ResearchGate.[5]

  • Enzymatic Resolution & Hydrolysis

    • Yang, Z. et al. (2009).[4][7] "Hydrolytic resolution of (R,S)-3-hydroxy-3-phenylpropionates by esterase...". Journal of Molecular Catalysis B: Enzymatic.

  • Physical Properties (pKa & Solubility)

    • PubChem Database. "3-Hydroxy-3-phenylpropanoic acid (CID 92959)". National Institutes of Health (NIH).

  • Crystallization & Solvents

    • University of Rochester. "Purification: How To - Recrystallization Solvents".

  • General Stability of Beta-Hydroxy Acids

    • Wikipedia. "3-Hydroxypropionic acid (Dehydration risks)".

Sources

Technical Support Center: Enzymatic Resolution of 3-Hydroxy-3-Phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization & Troubleshooting of Lipase-Mediated Kinetic Resolution Target Molecule: Ethyl 3-hydroxy-3-phenylpropionate (Precursor for Fluoxetine/Dapoxetine) Methodology: Enzymatic Transesterification (Acylation) in Organic Media

Core Directive & Executive Summary

The Challenge: Direct resolution of 3-hydroxy-3-phenylpropionic acid is chemically inefficient due to the carboxylic acid moiety interfering with lipase active sites (ionization/pH issues). The industry-standard approach is the Kinetic Resolution (KR) of the corresponding ester (Ethyl 3-hydroxy-3-phenylpropionate) via transesterification.

The Solution: This guide focuses on the Lipase-catalyzed acetylation of the hydroxyl group. This method offers superior enantioselectivity (


) and easier downstream separation compared to hydrolytic routes.

Quick Reference Protocol:

  • Enzyme: Pseudomonas cepacia Lipase (PCL) or Candida antarctica Lipase B (CALB/Novozym 435).[1]

  • Solvent: Diisopropyl ether (DIPE) or MTBE (High

    
     required).
    
  • Acyl Donor: Vinyl Acetate (Standard) or Isopropenyl Acetate (High Stability).

  • Temperature: 30°C – 45°C.

Process Logic & Visualization

The following diagram illustrates the kinetic resolution workflow and the decision logic for optimization.

KineticResolution Racemic Racemic Ethyl 3-hydroxy-3-phenylpropionate Reaction Enzymatic Transesterification (Lipase + Acyl Donor) Racemic->Reaction Dissolve in DIPE ProductR (R)-O-Acetyl Ester (Fast Reacting) Reaction->ProductR Acylation ProductS (S)-Hydroxy Ester (Slow Reacting/Unreacted) Reaction->ProductS Kinetic Control (50% Conv) Separation Separation (Column Chromatography) ProductR->Separation ProductS->Separation Hydrolysis Chemical Hydrolysis Separation->Hydrolysis Deprotection Target Target Chiral Acid Hydrolysis->Target

Figure 1: Workflow for the enzymatic kinetic resolution via transesterification. The lipase selectively acylates one enantiomer (typically R), allowing physical separation of the acetylated product from the unreacted alcohol.

Optimization Dashboard (Reaction Engineering)

This section synthesizes field data to guide your experimental design.

A. Catalyst Selection
EnzymeCommercial NameSpecificityRecommended For
P. cepacia (PCL) Amano Lipase PS / PS-IMHigh (

)
Primary Choice. Excellent stereorecognition for

-hydroxy esters [1].
C. antarctica B (CALB) Novozym 435Moderate-HighRobustness. Best if reaction requires higher temperatures (>50°C) or polar co-solvents [2].
P. fluorescens (PFL) Amano Lipase AKHighAlternative if PCL shows low activity on specific ester derivatives.
B. Solvent Engineering

Lipase activity correlates with the hydrophobicity (


) of the solvent.
  • Best Performance: Hydrophobic solvents (

    
    ).
    
    • Examples: Diisopropyl ether (DIPE), Hexane, Toluene.

    • Why? They keep the essential water layer around the enzyme intact, maintaining the active conformation.

  • Avoid: Hydrophilic solvents (THF, Acetonitrile). They strip water from the enzyme, causing "catalytic death."

C. The Acyl Donor Dilemma
  • Vinyl Acetate:

    • Pros: Irreversible reaction (tautomerization of vinyl alcohol to acetaldehyde drives equilibrium). Fast.

    • Cons: Acetaldehyde byproduct can form Schiff bases with lysine residues on the lipase, slowly deactivating it.

  • Isopropenyl Acetate:

    • Pros: Byproduct is acetone (inert to enzyme).

    • Cons: Slightly slower reaction rate.

    • Recommendation: Start with Vinyl Acetate.[2] If enzyme recyclability drops, switch to Isopropenyl Acetate.

Troubleshooting Center (Q&A)

Issue 1: "My Enantiomeric Excess ( ) is stuck below 95%."

Diagnosis: The reaction may have proceeded beyond 50% conversion, or the "Kazlauskas Rule" fit is poor.

  • Mechanism: In kinetic resolution, as the preferred enantiomer is consumed, the enzyme eventually starts processing the "wrong" enantiomer, lowering the product

    
    .
    
  • Fix 1 (The Golden Rule): Stop the reaction exactly at 40-45% conversion . Do not aim for 50%. It is better to sacrifice yield for purity.

  • Fix 2 (Temperature): Lower the temperature from 40°C to 25°C. Selectivity (

    
    ) is often enthalpy-driven; lower 
    
    
    
    increases specificity.
Issue 2: "The reaction stalls at 10-20% conversion."

Diagnosis: Enzyme deactivation or water activity (


) issues.
  • Fix 1 (Water Activity): Lipases need trace water. If you used molecular sieves too aggressively in the solvent, the enzyme is too rigid. Add a salt hydrate pair (e.g.,

    
    ) to buffer 
    
    
    
    or add 0.05% v/v water.
  • Fix 2 (Acetaldehyde Poisoning): If using vinyl acetate, the byproduct is toxic to the enzyme. Switch to Isopropenyl Acetate or add molecular sieves (mildly) to adsorb the byproduct.

Issue 3: "I cannot separate the product and substrate on TLC/HPLC."

Diagnosis: The polarity difference between the hydroxy-ester (substrate) and acetyl-ester (product) should be significant.

  • HPLC Method: Use a Chiralcel OD-H or AD-H column.

    • Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).

    • Flow: 0.5 - 1.0 mL/min.

    • Detection: UV @ 254 nm (Phenyl ring).

  • TLC Stain: Use Phosphomolybdic Acid (PMA) or UV. The acetylated product will have a significantly higher

    
     in Hexane:EtOAc (80:20).
    

Validated Experimental Protocol

Objective: Kinetic Resolution of Ethyl 3-hydroxy-3-phenylpropionate via Transesterification.

Materials:

  • Substrate: Racemic Ethyl 3-hydroxy-3-phenylpropionate (10 mmol).

  • Enzyme: Pseudomonas cepacia Lipase (Amano PS-IM), 200 mg.

  • Solvent: Diisopropyl ether (DIPE), dried over

    
    .
    
  • Acyl Donor: Vinyl Acetate (30 mmol, 3 eq).

Procedure:

  • Preparation: In a 50 mL round-bottom flask, dissolve 10 mmol of substrate in 20 mL of DIPE.

  • Activation: Add 30 mmol of Vinyl Acetate.

  • Initiation: Add 200 mg of immobilized Lipase PS.

  • Incubation: Incubate at 35°C with orbital shaking (200 rpm). Do not use a magnetic stir bar directly on immobilized enzymes as it grinds the support.

  • Monitoring: Sample 50

    
     every 2 hours. Dilute in HPLC mobile phase. Monitor the ratio of Substrate (S) vs. Product (P).
    
  • Termination: Stop reaction when conversion reaches 45-48% (typically 24-48 hours). Filter off the enzyme (can be washed with DIPE and reused).

  • Purification: Evaporate solvent. Separate the (S)-alcohol (unreacted) and (R)-acetate (product) via silica gel flash chromatography (Hexane/EtOAc gradient).

References

  • Kamal, A., et al. (2002). "Lipase-mediated resolution of 3-hydroxy-3-phenylpropanenitrile: preparation of (S)-3-hydroxy-3-phenylpropanenitrile and (R)-3-amino-3-phenylpropanamide." Tetrahedron: Asymmetry, 13(19), 2039-2051.

  • Ghanem, A. (2007). "Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds." Tetrahedron, 63(8), 1721-1754.

  • Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition, 43(7), 788-824.

  • Daicel Chiral Technologies. "Instruction Manual for CHIRALCEL® OD-H."

Sources

Technical Support Center: Synthesis of (S)-3-Hydroxy-3-phenylpropionic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (S)-3-Hydroxy-3-phenylpropionic acid. This guide is designed for researchers, chemists, and drug development professionals navigating the complexities of this synthesis. Here, we address common challenges, side reactions, and optimization strategies in a practical, question-and-answer format, grounded in established chemical principles and field-proven experience. Our goal is to empower you to troubleshoot effectively and achieve high-purity, enantiomerically-enriched products.

Section 1: Asymmetric Reduction of β-Keto Esters

This is one of the most prevalent methods for synthesizing the chiral β-hydroxy acid, typically starting from ethyl 3-oxo-3-phenylpropanoate (ethyl benzoylacetate). The key challenge is achieving high enantioselectivity and preventing side reactions.

Frequently Asked Questions & Troubleshooting

Question 1: My enantiomeric excess (e.e.) is lower than expected. What are the primary factors affecting stereoselectivity in the yeast-mediated reduction?

Answer: Achieving high enantiomeric excess in a biocatalytic reduction using Saccharomyces cerevisiae (Baker's Yeast) is a multi-factorial challenge. The yeast contains multiple reductase enzymes, some of which produce the (S)-enantiomer while others produce the (R)-enantiomer. The net e.e. is a result of the competition between these enzymes.

Key Factors & Solutions:

  • Substrate Concentration: High concentrations of the keto-ester can be toxic to the yeast cells or may favor less selective reductase pathways.

    • Troubleshooting: Perform the reaction under high-dilution conditions. A continuous or fed-batch addition of the substrate can maintain a low, steady concentration, which often improves enantioselectivity. One study demonstrated that continuous reduction over several days maintained an enantiomeric excess of above 99.5%[1].

  • Reaction Time & Temperature: Prolonged reaction times can sometimes lead to racemization or the action of less selective enzymes. Temperature affects enzyme kinetics and stability.

    • Troubleshooting: Monitor the reaction progress by TLC or GC/HPLC. Stop the reaction once the starting material is consumed. The optimal temperature is typically between 30-42°C[1].

  • Yeast Strain and Condition: Different strains of S. cerevisiae possess different complements of reductases. The physiological state of the yeast (e.g., immobilized vs. free, growth phase) is also critical.

    • Troubleshooting: If possible, screen several commercially available strains of Baker's Yeast. Immobilizing the yeast cells has been shown to improve yield and e.e. in some cases[1].

Question 2: I'm observing a significant amount of an unsaturated byproduct, which I suspect is ethyl cinnamate. How can I prevent this dehydration?

Answer: The formation of ethyl cinnamate or the subsequent cinnamic acid is a classic side reaction caused by the dehydration of the β-hydroxy ester product. This is particularly problematic during acidic or basic workup at elevated temperatures.

Causality: The β-hydroxy group is prone to elimination, especially when protonated (under acidic conditions) or when the α-proton is abstracted (under basic conditions), leading to a stable, conjugated π-system.

Mitigation Strategies:

  • Mild Workup Conditions: After the reaction, avoid strong acids or bases. Quench the reaction by filtering the yeast and then perform a careful extraction at a neutral or slightly acidic pH (e.g., pH 4-5), always keeping the temperature low.

  • Direct Saponification Control: When hydrolyzing the ethyl ester to the final acid, use a stoichiometric amount of base (e.g., NaOH, LiOH) at room temperature or below. Monitor the reaction closely and neutralize carefully with a mild acid (e.g., citric acid, or dropwise addition of cold 1M HCl) before extraction.

Workflow: Optimizing Asymmetric Reduction

Below is a logical workflow for troubleshooting and optimizing the asymmetric reduction of ethyl benzoylacetate.

G start Low Yield or Low e.e. check_ee Is e.e. < 95%? start->check_ee check_yield Is Yield Low? check_ee->check_yield No low_ee_cause Potential Causes: - Competing Reductases - Sub-optimal Conditions check_ee->low_ee_cause Yes low_yield_cause Potential Causes: - Dehydration Side Reaction - Incomplete Conversion - Poor Extraction check_yield->low_yield_cause Yes final_product High Yield, High e.e. Product check_yield->final_product No optimize_ee Optimization Steps: 1. Lower Substrate Concentration 2. Screen Yeast Strains 3. Optimize Temperature (30-42°C) 4. Monitor Reaction Time low_ee_cause->optimize_ee optimize_ee->final_product optimize_yield Optimization Steps: 1. Use Mild Workup (pH 4-5, low T) 2. Ensure Full Substrate Conversion (TLC/GC) 3. Optimize Saponification (Low T, Stoichiometric Base) low_yield_cause->optimize_yield optimize_yield->final_product

Caption: Troubleshooting workflow for asymmetric reduction.

Section 2: The Reformatsky Reaction

The Reformatsky reaction is a powerful method for forming the C-C bond between benzaldehyde and an α-halo ester (e.g., ethyl bromoacetate) using zinc metal to generate an organozinc intermediate.[2][3] While effective, it is highly sensitive to reaction conditions.

Frequently Asked Questions & Troubleshooting

Question 1: My Reformatsky reaction is not initiating, or the yield of the β-hydroxy ester is very low. What are the common culprits?

Answer: Failure to initiate is the most common problem and almost always traces back to the zinc metal or the presence of moisture. The reaction involves the formation of an organozinc reagent on the surface of the metal, a process that is easily inhibited.[4]

Troubleshooting Checklist:

  • Zinc Activation: The surface of commercial zinc dust is often coated with a passivating layer of zinc oxide. This layer must be removed.

    • Protocol: Briefly wash the zinc dust with dilute HCl, followed by sequential rinses with deionized water, ethanol, and finally anhydrous ether or THF. Dry thoroughly under vacuum before use. Adding a small crystal of iodine can also help initiate the reaction.

  • Solvent and Glassware Dryness: Organozinc reagents, while more tolerant than Grignards, are still highly sensitive to protic sources like water.[2][5]

    • Protocol: All glassware must be flame-dried or oven-dried (>120°C) and cooled under an inert atmosphere (N₂ or Argon). Use anhydrous solvents, preferably freshly distilled from a suitable drying agent (e.g., THF from sodium/benzophenone).

  • Reagent Quality: Ensure the aldehyde is free of benzoic acid (from air oxidation) and the α-halo ester is pure.

    • Protocol: Distill the benzaldehyde and ethyl bromoacetate before use if their purity is questionable.

Question 2: I'm isolating a significant amount of a high-boiling point byproduct, and my desired product yield is low. What could this be?

Answer: This is likely the result of a self-condensation reaction of the Reformatsky reagent. The organozinc enolate can react with another molecule of the α-halo ester to form an ethyl 4-bromo-3-oxobutanoate derivative, which can further react.

Mechanism: The carbanionic character of the organozinc intermediate allows it to act as a nucleophile, attacking the electrophilic carbonyl carbon of another ester molecule. This is more prevalent if the aldehyde is added too slowly or if the local concentration of the formed enolate is too high before the aldehyde is introduced.

Prevention:

  • Slow Addition of Haloester: Instead of adding the aldehyde to the pre-formed reagent, try adding the α-halo ester slowly and concurrently with the aldehyde to the zinc suspension. This keeps the instantaneous concentration of the organozinc reagent low.

  • Use of Sonication: Sonication can promote the reaction at lower temperatures and facilitate the initial formation of the organozinc reagent, often leading to cleaner reactions and higher yields.[6] An indium-mediated sonochemical Reformatsky reaction has been reported as a simpler and more efficient alternative.[6]

Reaction Pathway: Desired Product vs. Side Reactions

The following diagram illustrates the main Reformatsky pathway versus the competing dehydration and self-condensation side reactions.

G cluster_main Desired Reformatsky Pathway cluster_side Common Side Reactions benzaldehyde Benzaldehyde intermediate Zinc Alkoxide Intermediate benzaldehyde->intermediate + Reagent reformatsky_reagent Reformatsky Reagent (BrZnCH₂COOEt) reformatsky_reagent->intermediate dimer Self-Condensation Product reformatsky_reagent->dimer + Ethyl Bromoacetate (Slow Aldehyde Addition) product (S)-Ethyl-3-hydroxy- 3-phenylpropionate intermediate->product Acidic Workup dehydration Ethyl Cinnamate (Dehydration Product) intermediate->dehydration Harsh Workup (Heat, Strong Acid)

Caption: Key pathways in the Reformatsky synthesis.

Section 3: General Purification & Analysis

Question: I have an impure final product (the free acid). What is the best way to purify it?

Answer: Purifying hydrophilic, low-molecular-weight acids like 3-hydroxy-3-phenylpropionic acid can be challenging due to their high polarity.

Recommended Purification Protocol
StepMethodKey Considerations & Rationale
1. Extraction Liquid-Liquid ExtractionAfter saponification and neutralization, extract the aqueous layer multiple times with a polar organic solvent like ethyl acetate. The product has significant water solubility, so multiple extractions are crucial for good recovery.[7]
2. Column Chromatography Silica Gel ChromatographyThis is effective for removing less polar impurities. Use a solvent system like Hexane:Ethyl Acetate with a small amount of acetic acid (e.g., 0.5-1%) to keep the carboxylic acid protonated and prevent streaking on the silica gel.
3. Recrystallization Solvent/Anti-SolventThis is the best method for achieving high purity. The product is a crystalline solid.[8] Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate, acetone) and slowly add a non-polar anti-solvent (e.g., hexane, heptane) until turbidity persists. Allow to cool slowly to form high-purity crystals.

References

  • Chemoenzymatic synthesis of both enantiomers of 3-hydroxy- and 3-amino-3-phenylpropanoic acid. ResearchGate. Available at: [Link]

  • Enzymatic method of making ethyl 3-hydroxy-3-phenylpropionate and their esters. Google Patents.
  • 3-Hydroxy-3-phenylpropionic acid. ChemBK. Available at: [Link]

  • Chemistry Reformatsky Reaction. Sathee NEET. Available at: [Link]

  • A Simple and Convenient Synthesis of Unlabeled and 13C-Labeled 3-(3-Hydroxyphenyl)-3-Hydroxypropionic Acid and Its Quantificatio. Semantic Scholar. Available at: [Link]

  • Reformatsky reaction. Wikipedia. Available at: [Link]

  • Reformatsky Reaction. Cambridge University Press. Available at: [Link]

  • Continuous Preparation of (S)-3-hydroxy-3-phenylpropionate by Asymmetric Reduction of 3-oxo-3-phenylpropionic Acid Ethyl Ester with Saccharomyces cerevisiae CGMCC No.2266 in a Membrane Reactor. ResearchGate. Available at: [Link]

  • 3-hydroxy-3-phenylpropanoic acid is an intermediate in the biosynthesis of benzoic acid and salicylic acid but benzaldehyde is not. PubMed. Available at: [Link]

  • Reformatsky reaction. BYJU'S. Available at: [Link]

  • Preparation of the Grignard reagent, phenylmagnesium bromide. Angelo State University. Available at: [Link]

  • Purification of 3-hydroxypropionic acid from crude cell broth and production of acrylamide. Google Patents.

Sources

troubleshooting low enantioselectivity in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Enantioselectivity in Asymmetric Synthesis Ticket ID: ASYM-OPT-9942 Responder: Dr. A. Vance, Senior Application Scientist

🟢 Part 1: The Triage Desk (Initial Diagnostics)

Before we dismantle the mechanism, we must rule out the "silent killers" of enantioselectivity. In my 15 years of troubleshooting, 40% of "low ee" cases are actually false negatives caused by the following issues.

❓ FAQ: Rapid Diagnostics

Q: My ee is consistently 0% (Racemic). Is the catalyst dead? A: Not necessarily. This is often an analytical or configuration error.

  • Check the Column: Are you using a chiral stationary phase? (It happens more often than you think).

  • Check the Catalyst: Did you accidentally use a racemic catalyst mixture?

  • The "Meso" Trap: If your substrate has two reaction sites, are you forming a meso compound? (e.g., double reduction of a diketone). Meso compounds are achiral and will appear as a single peak (or 0% ee equivalent) depending on the method.

Q: My ee varies wildly between batches (e.g., 90%


 40% 

85%).
A: This suggests an environmental variable or a "poison."
  • Trace Water/Oxygen: In Lewis acid catalysis (e.g., Ti-TADDOL), trace moisture hydrolyzes the active species, creating an achiral background pathway.

  • Stirring Rate: In biphasic systems (e.g., Phase Transfer Catalysis), insufficient stirring leads to mass transfer limitations, allowing the uncatalyzed background reaction to compete at the interface.

🔵 Part 2: Deep Dive Troubleshooting

If the basics are solid, we are dealing with a mechanistic mismatch. We will analyze three critical failure modes: The Isoinversion Point , Non-Linear Effects , and Background Reactions .

The Temperature Trap (Isoinversion Principle)

User Issue: "I cooled the reaction to -78°C to improve selectivity, but the ee dropped."

Technical Insight: Intuition suggests that lower temperatures maximize the energy difference between diastereomeric transition states (


). However, this assumes that enthalpy (

) is the sole driver. You must account for the Isoinversion Temperature (

)
.

The selectivity is governed by the Gibbs-Helmholtz equation:



If the entropy term (


) opposes the enthalpy term, there exists a specific temperature (

) where the two cancel out, resulting in 0% ee.
  • Below

    
    :  Enthalpy controls selectivity.
    
  • Above

    
    :  Entropy controls selectivity.
    
  • At

    
    :  Racemic product.
    

Actionable Advice: Do not blindly cool the reaction. Perform a temperature scan (e.g., +20°C, 0°C, -20°C, -40°C). If the ee decreases as you cool, you are approaching


 or transitioning to a regime where a non-selective background pathway has a lower activation energy.
The "Trojan Horse" Background Reaction

User Issue: "My catalyst is famous for 99% ee, but I'm getting 50%."

Technical Insight: Enantioselectivity (


) is a weighted average of the catalyzed pathway (

) and the uncatalyzed background pathway (

).

If the background reaction (

) is fast, it dilutes your chiral product with racemic material. This is common in organocatalysis and Lewis acid catalysis.
Non-Linear Effects (NLE) & Catalyst Aggregation

User Issue: "I increased catalyst loading, and the ee changed."

Technical Insight: Ideally, product ee scales linearly with catalyst ee.[1] However, catalysts often form aggregates (dimers, trimers).

  • (-) NLE: Heterochiral aggregates (catalyst (+)/(-) pairs) are more active than homochiral ones but less selective.

  • (+) NLE (Asymmetric Amplification): Heterochiral aggregates are inactive (the "Reservoir Effect"), leaving only the highly selective homochiral monomer to catalyze the reaction.

If your catalyst forms inactive dimers (common with organozincs or lithium amides), the concentration of active monomer does not scale linearly with loading.

🟡 Part 3: Visualization & Logic Flow

Troubleshooting Logic Flowchart

The following diagram outlines the decision matrix for diagnosing low selectivity.

TroubleshootingFlow Start START: Low ee Observed CheckRac Check Racemate & Analytical Method Start->CheckRac IsRacemic Is it truly racemic? CheckRac->IsRacemic IsRacemic->Start Yes (Fix Method) BackgroundCheck Run Background Rxn (No Catalyst) IsRacemic->BackgroundCheck No (Method OK) BgResult Background Conversion? BackgroundCheck->BgResult OptimizeBg Suppress Background: Lower T, Dilute, Change Solvent BgResult->OptimizeBg High Conversion NLECheck Check Non-Linear Effects (Catalyst Aggregation) BgResult->NLECheck No Conversion OptimizeBg->BackgroundCheck NLEResult NLE Observed? NLECheck->NLEResult NLEResult->NLECheck Non-Linear (Adjust Loading) Isoinversion Temperature Study (Check Isoinversion) NLEResult->Isoinversion Linear

Caption: Decision matrix for isolating the root cause of low enantioselectivity, distinguishing between kinetic (background) and thermodynamic (aggregation/isoinversion) failures.

🟠 Part 4: Experimental Protocols

Protocol A: Quantifying the Background Reaction

Essential for determining if the catalyst is competing against a spontaneous racemic pathway.

  • Setup: Prepare two reaction vessels identical in concentration, solvent, and temperature.

    • Vial A (Control): Substrate + Reagents + Catalyst .

    • Vial B (Background): Substrate + Reagents + No Catalyst (add solvent to match volume).

  • Execution: Run both reactions for the standard time (

    
    ).
    
  • Analysis: Measure conversion (

    
    ) by NMR or GC/HPLC.
    
  • Calculation:

    
    
    
  • Interpretation: If background contribution > 5%, you must lower the temperature or change the solvent to one that stabilizes the reagents (e.g., switch from protic to aprotic).

Protocol B: The "Kagan" Non-Linear Effect Study

Use this to detect catalyst aggregation or reservoir effects.

  • Preparation: Prepare catalyst stock solutions with varying enantiomeric excess (

    
    ): 0%, 20%, 50%, 80%, 100%.
    
    • Tip: Mix pure (+)-catalyst and (-)-catalyst (or racemic) to achieve these ratios.

  • Reaction: Run the standard reaction with each catalyst mixture under identical conditions. Stop all reactions at the same conversion (e.g., 20%) to avoid kinetic resolution effects.

  • Plotting: Plot Product ee (

    
    )  (Y-axis) vs. Catalyst ee (
    
    
    
    )
    (X-axis).
  • Diagnosis:

    • Linear: Monomeric active species.

    • Convex Curve (+NLE): Heterochiral dimer is inactive (Good! This is asymmetric amplification).[1][2]

    • Concave Curve (-NLE): Heterochiral dimer is active and non-selective (Bad! You need to break up aggregates by diluting or adding polar additives).

⚪ Part 5: Data Presentation & Optimization

Solvent Screening Matrix (Example Data)

Solvent choice affects both the tightness of the transition state and the rate of the background reaction.

SolventDielectric (

)
Background Rate (

)
Product ee (%)Diagnosis
THF 7.51.0 (Ref)82%Moderate selectivity.
DCM 8.90.891%Good solubility, lower background.
Toluene 2.40.296%Optimal. Non-polar solvent suppresses ionic background rxn.
MeOH 32.715.012%Failure. Protic solvent accelerates racemic background pathway.

📚 References

  • Buschmann, H., et al. (1989). The Isoinversion Principle: A General Model of Temperature Effects on Enantioselectivity. Angewandte Chemie International Edition.[1][3] Link

  • Satyanarayana, T., Abraham, S., & Kagan, H. B. (2009).[1] Nonlinear Effects in Asymmetric Catalysis. Angewandte Chemie International Edition.[1][3] Link

  • Blackmond, D. G. (2005). Reaction Progress Kinetic Analysis: A Powerful Methodology for Streamlining Pharmaceutical Reaction Steps. Angewandte Chemie.[1] Link

  • Guillaneux, D., et al. (1994).[2] Nonlinear Effects in Asymmetric Catalysis. Journal of the American Chemical Society.[4] Link

  • Geiger, Y., et al. (2020).[2] Hyperpositive non-linear effects in asymmetric catalysis.[2] Nature Catalysis. Link

Sources

Technical Support Hub: Catalyst Selection & Optimization for (S)-3-Hydroxy-3-phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TSH-8829-HPPA Status: Open Assigned Specialist: Senior Application Scientist, Chiral Technologies Division

Executive Summary

You are targeting the synthesis of (S)-3-Hydroxy-3-phenylpropionic acid , a critical chiral building block for serotonin reuptake inhibitors (e.g., Dapoxetine, Fluoxetine derivatives).

The synthesis generally proceeds via the asymmetric reduction of ethyl benzoylacetate (or similar


-keto esters) followed by hydrolysis. The two primary validated routes are Noyori-type Asymmetric Hydrogenation (AH)  and Biocatalytic Reduction (KREDs) .

This guide serves as a Tier-2 technical intervention to assist in catalyst selection, process optimization, and troubleshooting.

Part 1: Catalyst Selection Matrix

Use the following decision matrix to select the optimal catalytic system based on your laboratory capabilities and scale.

FeatureRoute A: Homogeneous Chemocatalysis Route B: Biocatalysis (Enzymatic)
Primary Catalyst RuCl₂[(S)-BINAP] (or SEGPHOS/P-Phos analogs)Ketoreductase (KRED) (e.g., Candida or engineered variants)
Mechanism Asymmetric Hydrogenation (AH)Enzymatic Carbonyl Reduction
Key Reagent Hydrogen Gas (

, 5–100 bar)
NADPH/NADH + Cofactor Recycling System (GDH/Glucose)
Enantiomeric Excess Typically 95–98% ee>99% ee (often superior specificity)
Substrate Conc. High (can run neat or highly concentrated)Low to Medium (limited by inhibition/solubility)
Equipment High-Pressure Autoclave (Hastelloy/SS)Standard Reactor / Shaker
Cost Driver Precious Metal (Ru), Chiral LigandEnzyme cost, Cofactor regeneration
Best For Scale-up (>1 kg), Robustness, non-aqueous work High purity requirements, mild conditions
Decision Logic Visualization

CatalystSelection Start START: Define Constraints Pressure Is High-Pressure (>10 bar) Equipment Available? Start->Pressure Scale Target Scale? Pressure->Scale Yes RouteB Route B: KRED (Biocatalysis) Pressure->RouteB No (Safety Limits) Purity Strict ee Requirement? Scale->Purity <100 g (Lab/Pilot) RouteA Route A: Ru-BINAP (Chemocatalysis) Scale->RouteA >1 kg (Bulk) Purity->RouteA >95% ee acceptable Purity->RouteB >99% ee required

Figure 1: Decision tree for selecting the catalytic route based on equipment and purity constraints.

Part 2: The Chemocatalytic Route (Ru-BINAP)

The industry standard for this transformation is the Noyori Asymmetric Hydrogenation .

The Protocol (Self-Validating)

Target Reaction: Ethyl benzoylacetate $+ H_2 \xrightarrow{Ru-(S)-BINAP} $ (S)-Ethyl 3-hydroxy-3-phenylpropionate


 Hydrolysis 

Acid.

Critical Note on Stereochemistry: To obtain the (S)-enantiomer of the


-hydroxy ester from ethyl benzoylacetate, you typically require the (S)-BINAP  ligand.
Validation: Always perform a 100 mg test reaction with both (R) and (S) ligands if using a new substrate derivative, as steric bulk can occasionally invert the quadrant model prediction [1, 2].
Step-by-Step Methodology:
  • Catalyst Preparation:

    • Use RuCl₂[(S)-BINAP] (pre-formed is preferred over in-situ mixing for reproducibility).

  • Loading:

    • Substrate/Catalyst (S/C) ratio: Start at 1,000:1 . Optimized processes reach 10,000:1.

  • Solvent System:

    • Ethanol (EtOH) is preferred.

    • Optimization: Add 1-2% dichloromethane (DCM) if solubility is an issue, but avoid high halide concentrations.

  • Reaction Conditions:

    • Temperature: 25°C – 50°C. (Note: Higher T increases rate but may slightly erode ee).

    • Pressure: 50–100 bar (700–1450 psi).

  • Hydrolysis (Post-Hydrogenation):

    • Treat the resulting ester with NaOH/MeOH, then acidify to pH 2-3 to precipitate the (S)-3-Hydroxy-3-phenylpropionic acid.

Troubleshooting Guide (Chemocatalysis)
SymptomProbable CauseCorrective Action
Low Conversion (<50%) Catalyst Poisoning Check substrate for halides (Cl, Br) or sulfur impurities from previous steps. Recrystallize the starting material.
Mass Transfer Limit

is not dissolving. Increase stirring speed (rpm) significantly. The reaction is often diffusion-controlled.
Low ee (<90%) Temperature too high Lower temperature to 25°C. Reaction will be slower but more selective.
Ligand Oxidation Phosphine ligands oxidize easily. Ensure all solvents are degassed (freeze-pump-thaw) and the autoclave is purged

with

before

.
Slow Hydrogenation of Enol

-keto esters exist in keto/enol equilibrium. Ensure the solvent (EtOH) is anhydrous to favor the keto-coordination pathway [3].

Part 3: The Biocatalytic Route (KREDs)

For laboratories lacking high-pressure infrastructure or requiring


 ee without recrystallization.
The System
  • Enzyme: Commercial KRED screening kits (e.g., Codexis, Johnson Matthey) are standard. Look for enzymes specific to "bulky aromatic ketones."

  • Cofactor: NADPH is expensive; you must use a recycling system.

    • System: Glucose Dehydrogenase (GDH) + Glucose

      
       Gluconolactone (regenerates NADPH).
      
Troubleshooting Guide (Biocatalysis)
SymptomProbable CauseCorrective Action
pH Drift Gluconic Acid Buildup The GDH recycling system produces gluconic acid. Use a strong buffer (100 mM K-Phosphate, pH 7.0) or a pH-stat titrator to maintain pH.
Substrate Inhibition High Conc. Ethyl benzoylacetate is hydrophobic. If concentration >50 g/L, add a co-solvent (DMSO or IPA, max 10% v/v) or use a biphasic system (buffer/MTBE) [4].
Emulsion Protein Denaturation Vigorous stirring can denature enzymes at the gas-liquid interface. Use overhead stirring at moderate speeds, not magnetic bars which grind the protein.

Part 4: Advanced Troubleshooting Logic

Use this flow to diagnose stalled reactions in the Chemocatalytic route.

Troubleshooting Issue Issue: Reaction Stalled/Low Yield CheckPurity Check Substrate Purity (Halides/Sulfur?) Issue->CheckPurity CheckGas Check H2 Pressure & Stirring CheckPurity->CheckGas Clean ActionPurify Recrystallize Substrate CheckPurity->ActionPurify Impurities Found ActionStir Increase RPM (Mass Transfer Limited) CheckGas->ActionStir Pressure Drop Slow ActionLigand Check Ligand Oxidation (P-NMR) CheckGas->ActionLigand Pressure Stable (No Uptake)

Figure 2: Diagnostic workflow for stalled hydrogenation reactions.

References

  • Noyori, R., et al. (1987).[1][2] Asymmetric hydrogenation of beta-keto carboxylic esters. Journal of the American Chemical Society, 109(19), 5856–5858. Link

  • Kitamura, M., et al. (1993).[1] Practical asymmetric hydrogenation of aromatic ketones. Organic Syntheses, 71, 1. Link

  • Genêt, J. P. (2003). Recent developments in asymmetric hydrogenation with Phos-based ligands.[3][4] Accounts of Chemical Research, 36(12), 908–918. Link

  • Hollmann, F., et al. (2011). Biocatalytic reduction of ketones. Green Chemistry, 13, 226-265. Link

Disclaimer: This guide is for research purposes. Always consult Safety Data Sheets (SDS) for Ru-complexes and high-pressure hydrogen gas protocols.

Sources

Validation & Comparative

Comprehensive Guide to Enantiomeric Excess Determination of (S)-3-Hydroxy-3-phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Determination of Enantiomeric Excess of (S)-3-Hydroxy-3-phenylpropionic Acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(S)-3-Hydroxy-3-phenylpropionic acid (HPPA) is a critical chiral building block in the asymmetric synthesis of blockbuster antidepressants, including Fluoxetine (Prozac®) , Atomoxetine (Strattera®) , and Dapoxetine (Priligy®) . The pharmacological efficacy and safety of these drugs depend heavily on the optical purity of this intermediate.

This guide moves beyond generic protocols to provide a rigorous, comparative analysis of the three primary methods for determining the enantiomeric excess (ee) of HPPA: Chiral HPLC , Chiral GC , and NMR Spectroscopy (Mosher's Method) .

Method 1: Chiral HPLC (The Industry Standard)

Verdict: Best for routine QC, high precision (>99.5% ee accuracy), and scale-up monitoring.

While direct analysis of the free acid is possible on specific columns (e.g., Chiralpak IC with acidic modifiers), the industry standard involves analyzing the methyl or ethyl ester derivative. The free carboxylic acid moiety often leads to peak tailing and reduced resolution on traditional polysaccharide columns.

Technical Specifications
  • Column: Daicel Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or equivalent (e.g., Phenomenex Lux Cellulose-1).

  • Mobile Phase: Hexane : Isopropanol (80:20 to 90:10 v/v).

  • Flow Rate: 0.5 – 1.0 mL/min.

  • Detection: UV at 220 nm (absorption of the phenyl ring and ester carbonyl).

  • Temperature: 25°C (Ambient).

Step-by-Step Protocol: Derivatization & Analysis
  • Rapid Esterification (In-situ):

    • Dissolve ~5 mg of the (S)-HPPA sample in 1 mL of Methanol (or Ethanol).

    • Add 2 drops of concentrated H₂SO₄.

    • Heat at 50°C for 30 minutes.

    • Self-Validation Check: Monitor by TLC (Hexane:EtOAc 7:3) to ensure conversion of the polar acid (baseline/low Rf) to the less polar ester (higher Rf).

    • Neutralize with NaHCO₃ (aq), extract with Hexane, and dry over MgSO₄.

  • Sample Prep:

    • Dilute the extracted ester to ~1 mg/mL in the mobile phase (Hexane:IPA).

    • Filter through a 0.45 µm PTFE filter.

  • Analysis:

    • Inject 5-10 µL.

    • Elution Order (Typical on OD-H): The (S)-enantiomer typically elutes before the (R)-enantiomer, but this must be confirmed with a racemic standard for every new column batch.

Scientist’s Note: The resolution factor (


) on Chiralcel OD-H for this ester is typically >2.0. If 

drops below 1.5, reduce the isopropanol content to 5% to increase retention and separation.
Method 2: Chiral GC (The High-Throughput Alternative)

Verdict: Best for volatile derivatives, high-throughput screening of enzymatic resolutions, and when solvent consumption is a concern.

Like HPLC, GC analysis requires derivatization to prevent thermal degradation and peak tailing caused by the hydroxyl and carboxyl groups.

Technical Specifications
  • Column: Cyclodextrin-based capillary column (e.g., Rt-βDEXsa, Chiraldex G-TA, or CP-Chirasil-Dex CB).

  • Carrier Gas: Helium (1.0 mL/min, constant flow).

  • Detector: FID (Flame Ionization Detector) at 250°C.

  • Injector: Split mode (50:1) at 250°C.

Step-by-Step Protocol
  • Double Derivatization:

    • Methylation: Treat sample with Trimethylsilyldiazomethane (TMS-CHN₂) in MeOH to form the methyl ester.

    • Acetylation (Optional but Recommended): Treat the methyl ester with Acetic Anhydride/Pyridine to acetylate the 3-OH group. This eliminates hydrogen bonding with the stationary phase, sharpening the peaks.

  • Temperature Program:

    • Start at 100°C (hold 1 min).

    • Ramp 2°C/min to 160°C.

    • Hold until elution (typically 15-25 mins).

Method 3: NMR Spectroscopy (Mosher's Method)

Verdict: Best for absolute configuration assignment and when reference standards for HPLC/GC are unavailable.

This method relies on the formation of diastereomeric esters using a chiral derivatizing agent (CDA), typically


-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA), known as Mosher's Acid.
Mechanism of Action

Reaction of (S)-HPPA (protected as an ester) with (R)-MTPA-Cl yields a diastereomer. The magnetic anisotropy of the Mosher phenyl group selectively shields protons on one side of the chiral center. By comparing the chemical shifts (


) of the (R)- and (S)-MTPA derivatives, the absolute configuration is deduced.
Step-by-Step Protocol
  • Preparation:

    • Take ~10 mg of the Ethyl Ester of HPPA (to protect the COOH).

    • React with (R)-MTPA-Cl (Mosher's Acid Chloride) in Pyridine/CDCl₃.

    • Repeat with (S)-MTPA-Cl in a separate tube.

  • Analysis:

    • Acquire

      
      -NMR or 
      
      
      
      -NMR spectra.
    • 
      -NMR is superior due to the singlet nature of the 
      
      
      
      group, eliminating complex splitting patterns.
  • Calculation:

    • Integrate the distinct peaks for the diastereomers.

    • 
      [1]
      
Comparative Analysis
FeatureChiral HPLCChiral GCNMR (Mosher's)
Primary Use QC, Process Scale-upHigh-throughput screeningStructure Elucidation
Sample Prep Moderate (Esterification)High (Double derivatization)High (Derivatization)
Accuracy High (>99.5%)Moderate-HighModerate (~95-98%)
Cost/Run Medium (Solvents)Low (Gas)High (Deuterated solvents)
Limit of Detection Low (UV sensitive)Very Low (FID sensitive)High (Requires mg amounts)
Visualizing the Workflow
Figure 1: Method Selection Decision Tree

MethodSelection Start Start: Determine ee of (S)-3-Hydroxy-3-phenylpropionic acid HasStandard Is a Racemic Reference Standard Available? Start->HasStandard HighThroughput Is High Throughput Required (e.g., Enzyme Screen)? HasStandard->HighThroughput Yes AbsConfig Is Absolute Configuration Unknown? HasStandard->AbsConfig No HPLC Method: Chiral HPLC (Chiralcel OD-H) HighThroughput->HPLC No (Precision Critical) GC Method: Chiral GC (Cyclodextrin Column) HighThroughput->GC Yes AbsConfig->HPLC No (Use Literature Conditions) NMR Method: NMR (Mosher's Analysis) AbsConfig->NMR Yes

Caption: Decision matrix for selecting the optimal analytical technique based on resource availability and experimental goals.

Figure 2: HPLC Method Development Workflow

HPLCWorkflow Sample Sample: (S)-HPPA Deriv Derivatization: MeOH + H2SO4 -> Methyl Ester Sample->Deriv Screen Column Screening: 1. Chiralcel OD-H 2. Chiralpak AD-H Deriv->Screen Mobile Mobile Phase Optimization: Hexane/IPA (90:10) Screen->Mobile Validation Validation: Resolution > 1.5 Tailing Factor < 1.2 Mobile->Validation

Caption: Optimized workflow for developing a robust HPLC method for HPPA esters.

References
  • Sigma-Aldrich. (+)-Ethyl (R)-3-hydroxy-3-phenylpropionate Product Analysis. Retrieved from

  • Chen, C., et al. (2009). Hydrolytic resolution of (R,S)-3-hydroxy-3-phenylpropionates by esterase from Klebsiella oxytoca. Journal of Molecular Catalysis B: Enzymatic. Retrieved from

  • Hoye, T. R., et al. (2007). Mosher Ester Analysis for the Determination of Absolute Configuration. Nature Protocols. Retrieved from

  • Daicel Chiral Technologies. Chiralcel OD-H Instruction Manual. Retrieved from

Sources

Comparative Guide: Biocatalytic vs. Chemical Synthesis of (S)-3-Hydroxy-3-phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide compares the two dominant synthetic methodologies for producing (S)-3-Hydroxy-3-phenylpropionic acid (S-HPPA) and its esters: Asymmetric Chemical Hydrogenation (using Ruthenium-based catalysts) and Biocatalytic Carbonyl Reduction (using Ketoreductases).

Strategic Verdict: While chemical synthesis remains a robust standard for bulk manufacturing where high-pressure infrastructure exists, biocatalysis has emerged as the superior route for pharmaceutical intermediates due to higher enantiopurity (>99.5% ee), ambient operating conditions, and the elimination of heavy metal contamination—a critical quality attribute (CQA) in drug development.

Strategic Context: The Molecule

(S)-3-Hydroxy-3-phenylpropionic acid is a vital chiral building block (synthon) in the synthesis of serotonin reuptake inhibitors (SSRIs), most notably Dapoxetine (for premature ejaculation) and Fluoxetine (Prozac).

  • Target: High optical purity is non-negotiable; the (R)-enantiomer often constitutes an impurity that must be purged, reducing overall process yield.

  • Challenge: The prochiral ketone precursor, ethyl benzoylacetate , is prone to spontaneous decarboxylation and degradation, making mild reaction conditions advantageous.

Deep Dive: Chemical Synthesis (Asymmetric Hydrogenation)

Mechanism & Chemistry

The industry standard relies on Noyori-type asymmetric hydrogenation . This involves the reduction of the


-keto ester (ethyl benzoylacetate) using molecular hydrogen and a chiral Ruthenium-diphosphine complex.
  • Catalyst System: Typically RuCl2[(S)-BINAP] or RuCl2[(S)-MeO-BIPHEP].

  • Mechanism: The Ru-center coordinates with the

    
    -keto oxygen and the ester carbonyl, creating a rigid transition state that directs hydride transfer to the Re-face or Si-face of the ketone, depending on the ligand chirality.
    
Workflow Diagram (Chemical)

ChemicalSynthesis Substrate Ethyl Benzoylacetate (Prochiral Ketone) Reactor High-Pressure Autoclave (50-80°C) Substrate->Reactor H2 Hydrogen Gas (50-100 bar) H2->Reactor Catalyst Ru-(S)-BINAP (Chiral Catalyst) Catalyst->Reactor 0.1-1 mol% Workup Solvent Evaporation & Crystallization Reactor->Workup Crude Mixture Product (S)-Ethyl-3-hydroxy- 3-phenylpropionate Workup->Product >95% Yield 90-96% ee

Figure 1: Workflow for Ru-catalyzed asymmetric hydrogenation requiring high-pressure infrastructure.

Pros & Cons
  • Pros: High atom economy (H2 is the reductant); well-established kinetics; scalable in continuous flow hydrogenation reactors.

  • Cons: Requires expensive chiral ligands; trace Ruthenium removal (ppm level) is difficult; safety risks associated with high-pressure hydrogen; lower enantioselectivity (often ~95% ee) requiring subsequent recrystallization.

Deep Dive: Biocatalytic Synthesis (Enzymatic Reduction)

Mechanism & Chemistry

The biocatalytic route utilizes Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) . These enzymes transfer a hydride from a cofactor (NADPH) to the ketone substrate with exquisite stereocontrol.

  • Enzyme: Engineered KREDs (e.g., from Klebsiella pneumoniae or Lactobacillus variants).

  • Cofactor Recycling: To make the process economical, a coupled enzyme system (Glucose Dehydrogenase - GDH) recycles NADP+ back to NADPH using glucose as the sacrificial reductant.

Workflow Diagram (Biocatalytic)

Biocatalysis cluster_cycle Cofactor Regeneration Cycle Substrate Ethyl Benzoylacetate Bioreactor Bioreactor (pH 7.0, 30°C) KRED + GDH Substrate->Bioreactor Glucose Glucose (Co-substrate) Glucose->Bioreactor NADP NADP+ Bioreactor->NADP Gluconolactone Gluconolactone (By-product) Bioreactor->Gluconolactone Product (S)-Ethyl-3-hydroxy- 3-phenylpropionate Bioreactor->Product >99% ee NADPH NADPH NADPH->Bioreactor

Figure 2: Coupled-enzyme system for biocatalytic reduction. KRED reduces the target; GDH regenerates the cofactor.

Pros & Cons
  • Pros: Superior enantioselectivity (>99.5% ee); ambient temperature and pressure; aqueous media (green chemistry); no heavy metals.

  • Cons: Requires cofactor recycling system; substrate inhibition at high concentrations (can be mitigated by fed-batch or biphasic systems); enzyme cost (though decreasing with immobilization).

Comparative Analysis: Head-to-Head

MetricChemical Synthesis (Ru-Catalysis)Biocatalytic Synthesis (KRED)
Enantiomeric Excess (ee) 90% – 96% (Requires recrystallization)> 99.5% (Directly usable)
Yield 90 – 95%95 – 99%
Reaction Conditions 50–100 bar H₂, 50–80°CAmbient P, 25–30°C, pH 7
Catalyst Cost High (Ru metal + Chiral Ligands)Moderate (Enzyme + Cofactor)
Impurity Profile Ru residues (requires scavenging)Protein residues (removed by filtration)
Solvent System Organic (EtOH, MeOH, DCM)Aqueous / Biphasic (Water/Butyl Acetate)
Scalability High (Batch or Flow)High (Fermentation or Cell-free)

Experimental Protocols

Protocol A: Biocatalytic Synthesis (Recommended for R&D/Pilot)

Based on KRED-mediated reduction with GDH recycling.

Reagents:

  • Ethyl benzoylacetate (Substrate)[1][2]

  • KRED Enzyme (e.g., Codexis KRED or equivalent commercial kit)

  • NADP+ (Cofactor, catalytic amount)

  • Glucose and Glucose Dehydrogenase (GDH)[1]

  • Phosphate Buffer (100 mM, pH 7.0)

Step-by-Step:

  • Buffer Prep: In a reaction vessel, load 100 mM Potassium Phosphate buffer (pH 7.0).

  • Cofactor Mix: Add NADP+ (1.0 g/L), Glucose (1.5 eq relative to substrate), and GDH (500 U).

  • Enzyme Addition: Add KRED enzyme (10 g/L or per specific activity unit).

  • Substrate Loading: Add Ethyl benzoylacetate (50–100 g/L). Note: If substrate inhibition occurs, add in fed-batch mode over 4 hours.

  • Incubation: Stir at 30°C, 250 rpm for 24 hours. Maintain pH 7.0 using 1M NaOH (gluconic acid production will lower pH).

  • Workup: Extract reaction mixture with Ethyl Acetate (3x). Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Validation: Analyze ee% via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10).

Protocol B: Chemical Synthesis (Reference Standard)

Based on Ru-BINAP hydrogenation.

Reagents:

  • Ethyl benzoylacetate[1][3][4]

  • 
     complex
    
  • Ethanol (degassed)

Step-by-Step:

  • Inerting: Purge a high-pressure stainless steel autoclave with Nitrogen (3x).

  • Loading: Dissolve Ethyl benzoylacetate (1.0 eq) and Ru-catalyst (0.01 eq) in degassed Ethanol. Transfer to autoclave under inert atmosphere.

  • Hydrogenation: Pressurize with Hydrogen gas to 60 bar. Heat to 60°C.

  • Reaction: Stir vigorously for 12–24 hours.

  • Workup: Vent H2 (Caution!). Filter catalyst through a pad of silica or Celite. Concentrate filtrate.

  • Purification: Recrystallize from Hexane/Ether to upgrade ee from ~94% to >99%.

References

  • Noyori, R., et al. (1987). Asymmetric Hydrogenation of beta-Keto Carboxylic Esters.[5] Journal of the American Chemical Society. Link

  • Kaluzna, I., et al. (2005). Ketoreductases: Stereoselective Catalysts for the Synthesis of Chiral Alcohols. Tetrahedron: Asymmetry.[6][7][8][9][10][11][12][13] Link

  • Huisman, G.W., et al. (2010). Practical Chiral Alcohol Manufacture Using Ketoreductases.[14] Current Opinion in Chemical Biology. Link

  • Tao, J., & Xu, J.H. (2009). Biocatalysis in Development of Green Pharmaceutical Processes.[10] Current Opinion in Chemical Biology. Link

  • Ni, Y., et al. (2014). Recent Progress in Industrial Biocatalysis.[10] Current Opinion in Biotechnology. Link

Sources

spectroscopic comparison of (S)- and (R)-enantiomers

Spectroscopic Differentiation of ( )- and ( )-Enantiomers: A Technical Comparison Guide

Executive Summary

The differentiation of enantiomers is not merely an analytical challenge; it is a regulatory imperative.[1] Since the FDA's 1992 Policy Statement for the Development of New Stereoisomeric Drugs, the pharmaceutical industry has been required to treat enantiomers as distinct chemical entities.[1] While (


This guide objectively compares the three primary spectroscopic workflows for enantiomeric differentiation: Electronic Circular Dichroism (ECD) , Nuclear Magnetic Resonance (NMR) with Chiral Auxiliaries , and Vibrational Circular Dichroism (VCD) .

Part 1: The Physics of Chiral Discrimination

To distinguish (


You must introduce a chiral probe.2

In a standard achiral solvent (e.g.,

  • Chiral Light: Circularly polarized light interacts differentially with the chiral potential of the molecule (ECD, VCD).

  • Chiral Environment: A chiral shift reagent or derivatizing agent forms diastereomeric complexes, which have distinct physical properties (NMR).[3]

Decision Matrix: Selecting the Right Method

GStartStart: Pure Enantiomer or Racemate?CrystalCan you grow asingle crystal?Start->CrystalChromophoreDoes molecule have aUV-active chromophore?DerivatizeCan you derivatize(-OH, -NH2)?Chromophore->DerivatizeNo / Weak UVECDElectronic CD (ECD)[Comparison to Ref]Chromophore->ECDYes (Strong UV)Crystal->ChromophoreNoXRayX-Ray Crystallography(Anomalous Scattering)[Gold Standard]Crystal->XRayYesMosherNMR: Mosher's Method(Absolute Config)Derivatize->MosherYesShiftReagentNMR: Chiral Shift Reagent(Eu(hfc)3)[Quick ee% Check]Derivatize->ShiftReagentNo (Lewis Basic site)VCDVibrational CD (VCD)[Solution Phase Ab Initio]Derivatize->VCDNo (Inert)

Figure 1: Strategic decision tree for selecting the appropriate stereochemical analysis method based on molecular properties.

Part 2: Electronic Spectroscopy (ECD)

Principle: ECD measures the difference in absorbance of left- and right-circularly polarized light (

4Key Output:Cotton Effect

  • (

    
    )-Enantiomer:  Might show a positive Cotton effect (
    
    
    ) at 280 nm.
  • (

    
    )-Enantiomer:  Will show the exact mirror image (
    
    
    ) at 280 nm.

Pros: Extremely sensitive; requires minimal sample (

Cons:

Part 3: NMR Discrimination Techniques

Standard

3
Method A: Chiral Shift Reagents (CSRs)

Reagent: Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate], known as Eu(hfc)


56Mechanism:


56Result:
Method B: Chiral Derivatizing Agents (CDAs) - The Mosher Method

Reagent: ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


378Mechanism:ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


3Result:ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

2378

MosherSubstrateUnknown Alcohol(R/S Mixture)ReactRReact with(R)-MTPA-ClSubstrate->ReactRReactSReact with(S)-MTPA-ClSubstrate->ReactSEsterR(R)-MTPA Ester(Diastereomer B)ReactR->EsterREsterS(S)-MTPA Ester(Diastereomer A)ReactS->EsterSNMR1H NMR AnalysisEsterS->NMREsterR->NMRCalcCalculate Δδ = δ(S-ester) - δ(R-ester)Map shielding zonesNMR->CalcConfigAssign AbsoluteConfigurationCalc->Config

Figure 2: The Mosher Ester analysis workflow for absolute configuration determination.

Part 4: Experimental Protocols

Protocol 1: Determination of Enantiomeric Excess using Eu(hfc)

Objective: Rapidly determine the ee% of a chiral alcohol (e.g., 1-phenylethanol).

  • Baseline Scan: Dissolve 10 mg of the substrate in 0.6 mL

    
    . Acquire a standard 
    
    
    NMR. Note the chemical shift of a sharp singlet or doublet near the chiral center (e.g., the methyl group).
  • Titration: Add solid Eu(hfc)

    
     in increments of 0.1 equivalents (approx 5-10 mg). Shake until dissolved.
    
  • Acquisition: Re-acquire the spectrum. The paramagnetic Eu(III) will shift all peaks downfield.

  • Observation: Look for signal splitting. The methyl doublet should separate into two distinct doublets.

  • Calculation: Integration of the two split signals (

    
     and 
    
    
    ) gives the ratio.
    
    
  • Validation: Always run a racemic standard first to confirm that the shift reagent can resolve the specific enantiomers of your molecule.

Protocol 2: Absolute Configuration via Mosher's Method

Objective: Determine if an unknown alcohol is (


3
  • Derivatization (Parallel Reactions):

    • Vial A: 5 mg Substrate + 10 mg (

      
      )-(-)-MTPA-Cl + Pyridine-
      
      
      in
      
      
      .
    • Vial B: 5 mg Substrate + 10 mg (

      
      )-(+)-MTPA-Cl + Pyridine-
      
      
      in
      
      
      .
    • Note: Use acid chlorides for sterically hindered alcohols; DCC coupling for standard alcohols.

  • Purification: Mini-workup (wash with dilute HCl, then

    
    ) is recommended to remove excess acid, though in-situ NMR is possible if reagents are pure.
    
  • NMR Analysis: Acquire

    
     NMR for both esters.
    
  • Analysis (

    
    ): 
    
    • Tabulate chemical shifts for protons near the chiral center.

    • Calculate ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      .[2][3][7][8]
      
    • Interpretation: Protons with positive

      
       reside on one side of the Mosher plane; protons with negative 
      
      
      reside on the other. Draw the Newman projection to deduce the stereochemistry.

Part 5: Comparative Data Summary

The following table contrasts the performance of these methods for a hypothetical drug molecule.

FeatureElectronic CD (ECD) NMR + Eu(hfc)

NMR + Mosher (MTPA) Vibrational CD (VCD)
Primary Utility Comparison to standardRapid ee% checkAbsolute ConfigurationAbsolute Config (Solution)
Sample State Solution (dilute)Solution (

/

)
Solution (Derivatized)Solution (Conc.)
Sample Amount < 0.1 mg5 - 20 mg5 - 10 mg10 - 50 mg
Structural Req. UV ChromophoreLewis Base (O, N)Reactive -OH / -NHChiral center
Destructive? NoNo (recoverable)Yes (Derivatization)No
Time to Result 10 mins30 mins24 hours1 - 4 hours
Reliability High (if chromophore rigid)Medium (broadening issues)Very HighHigh (requires DFT)

Part 6: References

  • FDA Policy Statement (1992). "FDA's policy statement for the development of new stereoisomeric drugs."[1][9][10] Chirality, 4(5), 338-340.

  • Mosher, H. S., & Dale, J. A. (1973). "Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and alpha-methoxy-alpha-trifluoromethylphenylacetate (MTPA) esters." Journal of the American Chemical Society, 95(2), 512–519.

  • Stephens, P. J., et al. (2010). "Structural Characterization of Chiral Molecules Using Vibrational Circular Dichroism Spectroscopy." American Laboratory.

  • Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley. (General Reference for Eu(hfc)3 protocols).

  • BenchChem. "Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis."

A Senior Application Scientist's Guide to the Validation of Analytical Methods for (S)-3-Hydroxy-3-phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail; it is a critical determinant of its pharmacological activity and safety profile. (S)-3-Hydroxy-3-phenylpropionic acid, a chiral building block and potential pharmacophore, is no exception. Ensuring its enantiomeric purity is paramount, necessitating the development and rigorous validation of analytical methods. This guide provides a comprehensive comparison of analytical techniques for the stereoselective analysis of (S)-3-Hydroxy-3-phenylpropionic acid, grounded in the principles of scientific integrity and regulatory compliance.

The Imperative of Chiral Purity

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive, or worse, toxic.[1][2] Therefore, regulatory bodies worldwide mandate the characterization and control of the enantiomeric purity of chiral drug substances.[1] For (S)-3-Hydroxy-3-phenylpropionic acid, a robust analytical method is the cornerstone of quality control, ensuring the desired therapeutic effect and patient safety.

A Comparative Overview of Analytical Techniques

The separation and quantification of enantiomers pose a unique challenge due to their identical physical and chemical properties in an achiral environment.[3] The key is to create a chiral environment where the enantiomers interact differently, leading to their separation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) are the primary techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is the most widely used technique for enantiomeric purity determination in the pharmaceutical industry due to its high resolution, versatility, and robustness.[1][2][4] The separation is typically achieved using a Chiral Stationary Phase (CSP).

  • Mechanism of Chiral Recognition on CSPs: Enantiomers form transient diastereomeric complexes with the CSP.[1] The differences in the stability of these complexes lead to differential retention times and, consequently, separation.[1] Polysaccharide-based CSPs, such as derivatized cellulose or amylose, are particularly versatile and widely used.[1][2][5]

  • Modes of Chiral HPLC:

    • Normal-Phase HPLC: Often provides excellent selectivity for chiral separations.

    • Reversed-Phase HPLC: Offers compatibility with aqueous samples but may require careful method development to achieve adequate resolution.

    • Polar Organic Mode: Utilizes polar organic solvents and can offer unique selectivity.

An alternative to CSPs is the use of a chiral mobile phase additive (CMPA), where a chiral selector is added to the mobile phase, and the separation is performed on an achiral column.[6] Another indirect approach involves derivatizing the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral column.[6][7]

Gas Chromatography (GC): For Volatile Analytes

GC can be a powerful tool for chiral separations, particularly for volatile compounds. For non-volatile compounds like (S)-3-Hydroxy-3-phenylpropionic acid, derivatization is necessary to increase volatility and thermal stability.[8] This typically involves converting the carboxylic acid and hydroxyl groups into less polar esters and ethers, for example, through trimethylsilylation.[8] The separation is then performed on a GC column coated with a chiral stationary phase.

Capillary Electrophoresis (CE): High Efficiency, Low Consumption

CE is a high-efficiency separation technique that requires minimal sample and solvent consumption.[9] Chiral separations in CE are achieved by adding a chiral selector to the background electrolyte (BGE).[10][11] Common chiral selectors include cyclodextrins, macrocyclic antibiotics like vancomycin, and ligand-exchange complexes.[9][10][12][13] For hydroxy acids, vancomycin has been shown to be an effective chiral selector.[10]

Method Validation: A Framework for Trustworthiness

The validation of an analytical procedure is the process of demonstrating its suitability for its intended purpose.[14][15] The International Council for Harmonisation (ICH) Q2(R1) guideline provides a comprehensive framework for validating analytical procedures.[14][15][16]

Key Validation Parameters

The following parameters are essential for validating a chiral analytical method:

  • Specificity: The ability to assess the analyte in the presence of components that may be expected to be present, including its enantiomer, impurities, and degradation products.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[15]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[15]

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, and with different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For the unwanted enantiomer, the LOQ should be at or below the reporting threshold.[4]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[14]

Visualizing the Validation Workflow

Analytical_Method_Validation_Workflow Analytical Method Validation Workflow for Chiral Analysis cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) Technique_Selection Technique Selection (HPLC, GC, CE) Parameter_Optimization Parameter Optimization (e.g., CSP, Mobile Phase) Technique_Selection->Parameter_Optimization Specificity Specificity (Resolution from Enantiomer & Impurities) Parameter_Optimization->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy (% Recovery) Linearity_Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (for unwanted enantiomer) Precision->LOD_LOQ Robustness Robustness (Small variations in parameters) LOD_LOQ->Robustness Validated_Method Validated Method for Routine Use Robustness->Validated_Method Method is Fit for Purpose

Caption: Workflow for the validation of a chiral analytical method.

Comparative Analysis of Analytical Methods

Parameter Chiral HPLC Chiral GC Chiral CE
Applicability Broadly applicable to a wide range of compounds.Suitable for volatile or derivatizable compounds.High efficiency for a range of compounds.
Resolution Excellent, highly tunable with a wide variety of CSPs.High resolution, but dependent on successful derivatization.Very high efficiency, excellent resolution.
Sensitivity Good to excellent, depending on the detector (UV, MS).Excellent, especially with sensitive detectors like MS.Can be limited by small injection volumes, but can be enhanced.
Analysis Time Typically 10-30 minutes.Can be faster, but derivatization adds time.Often very fast separation times.
Solvent Consumption Moderate to high.Low.Very low.
Cost (Instrument) Moderate to high.Moderate.Moderate.
Cost (Consumables) CSP columns can be expensive.Columns are generally less expensive.Capillaries are inexpensive.
Ease of Use Well-established, relatively straightforward.Derivatization can be complex and add variability.Requires specialized expertise.

Experimental Protocol: Chiral HPLC-UV Method

This protocol provides a starting point for the development and validation of a chiral HPLC method for the analysis of (S)-3-Hydroxy-3-phenylpropionic acid.

Instrumentation and Consumables
  • HPLC system with a UV detector

  • Chiral Stationary Phase: Polysaccharide-based CSP, e.g., CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate))

  • Solvents: HPLC grade n-Hexane, Isopropanol (IPA), and Trifluoroacetic Acid (TFA)

  • Reference Standards: (S)-3-Hydroxy-3-phenylpropionic acid and (R)-3-Hydroxy-3-phenylpropionic acid

Chromatographic Conditions
Parameter Condition
Column CHIRALPAK® IA, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / IPA / TFA (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
Injection Volume 10 µL
Sample Preparation
  • Standard Solution: Accurately weigh and dissolve the reference standards in the mobile phase to a final concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample to be tested at a similar concentration in the mobile phase.

System Suitability

Before sample analysis, perform a system suitability test by injecting a solution containing both enantiomers. The acceptance criteria should include:

  • Resolution (Rs): ≥ 1.5 between the two enantiomer peaks.

  • Tailing Factor (T): ≤ 2.0 for each peak.

  • Relative Standard Deviation (RSD) of Peak Areas: ≤ 2.0% for six replicate injections.

Validation Data Example

The following table presents hypothetical but realistic data for the validation of the chiral HPLC method.

Validation Parameter Result
Specificity Baseline resolution of enantiomers (Rs > 2.0). No interference from placebo or known impurities.
Linearity (for (R)-enantiomer) r² > 0.999 over the range of 0.1 to 1.5 µg/mL.
Accuracy (for (R)-enantiomer) 98.0% - 102.0% recovery at three concentration levels.
Precision (RSD) Repeatability: < 2.0%; Intermediate Precision: < 3.0%.
LOQ (for (R)-enantiomer) 0.1 µg/mL (Signal-to-Noise ratio > 10).
LOD (for (R)-enantiomer) 0.03 µg/mL (Signal-to-Noise ratio > 3).
Robustness Method is robust to small changes in flow rate (±0.1 mL/min) and column temperature (±2 °C).

Mechanism of Chiral Separation

Caption: Interaction of enantiomers with a chiral stationary phase.

Conclusion

The selection and validation of an analytical method for (S)-3-Hydroxy-3-phenylpropionic acid are critical for ensuring its quality and safety. Chiral HPLC with a polysaccharide-based CSP is often the method of choice due to its robustness, versatility, and high resolving power. However, GC and CE can be valuable alternatives depending on the specific requirements of the analysis. A thorough validation according to ICH Q2(R1) guidelines is mandatory to demonstrate that the chosen method is fit for its intended purpose, thereby ensuring the reliability of the data and the quality of the final product.

References

  • - PubMed

  • - Pharmaceutical Technology

  • - European Medicines Agency

  • - International Council for Harmonisation

  • - ECA Academy

  • - PubMed

  • - U.S. Food and Drug Administration

  • - Perpusnas

  • - PubMed

  • - Springer Nature Experiments

  • - MDPI

  • - LCGC International

  • - Benchchem

  • - PMC - NCBI

  • - Rasayan Journal of Chemistry

  • - Scientific Research Publishing

  • - Sigma-Aldrich

  • - Benchchem

  • - MDPI

  • - ResearchGate

  • - LCGC International

  • - Benchchem

  • - Shimadzu

  • - Chiralpedia

  • - PMC - NCBI

  • - LIPID MAPS

  • - Santa Cruz Biotechnology

  • - Shodex HPLC Columns and Standards

  • - PubChem - NIH

Sources

Safety Operating Guide

Laboratory Guide: Proper Disposal of (S)-3-Hydroxy-3-phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Immediate Classification

(S)-3-Hydroxy-3-phenylpropionic acid (CAS: 36567-72-3) is a chiral organic acid intermediate commonly used in the synthesis of pharmaceutical compounds (e.g., Dapoxetine). Proper disposal requires strict adherence to Non-Halogenated Organic Acid waste streams.

Critical Directive: Do NOT dispose of this compound down the drain. Despite potential water solubility, its acidity and organic load (COD/BOD) violate standard municipal wastewater discharge permits and Good Laboratory Practice (GLP).

Quick Reference Disposal Matrix
ParameterSpecification
Waste Stream Non-Halogenated Organic Acid
RCRA Status Potentially D002 (Corrosive) if pH

2; otherwise Non-Regulated Chemical Waste
Primary Hazard Irritant (Skin/Eye/Respiratory)
Incompatibility Strong Oxidizers, Strong Bases
Container HDPE or Glass (Amber preferred for storage, Clear allowed for waste)

Part 2: Safety & Hazard Analysis (The "Why")

As scientists, we must understand the causality behind safety protocols. We do not segregate waste arbitrarily; we do so to prevent thermodynamic events in the waste container.

Chemical Hazards[2][3][4][5][6][7][8]
  • Acidity: As a carboxylic acid, it will protonate bases. If mixed accidentally with basic waste (e.g., sodium hydroxide solutions), the neutralization reaction is exothermic. In a closed waste drum, this heat evolution can pressurize the vessel, leading to rupture.

  • Dust Explosion Potential: Like many fine organic powders, the solid form poses a deflagration risk if suspended in air in high concentrations. Avoid rapid dumping that generates dust clouds.

Personal Protective Equipment (PPE)[9]
  • Respiratory: N95 or P100 respirator if handling open powder outside a fume hood.

  • Ocular: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient for liquid waste pouring.

  • Dermal: Nitrile gloves (0.11 mm minimum thickness) provide adequate splash protection.

Part 3: Step-by-Step Disposal Protocol

Phase 1: Waste Characterization & Segregation

Before disposal, you must determine the state and purity of the waste.

  • Scenario A: Pure Solid Waste

    • Protocol: Collect in a dedicated solid waste container.

    • Labeling: "Solid Chemical Waste: (S)-3-Hydroxy-3-phenylpropionic acid."[1]

  • Scenario B: Solution (Mother Liquor)

    • Protocol: Check the solvent system.[2]

    • If solvent is non-halogenated (e.g., Methanol, Ethyl Acetate): Dispose in Non-Halogenated Organic solvent waste.

    • If solvent is halogenated (e.g., DCM): Dispose in Halogenated waste.[3]

    • Note: The acid itself is non-halogenated, but the solvent dictates the stream.

Phase 2: Packaging & Labeling
  • Select Container: Use a wide-mouth HDPE jar for solids or a narrow-mouth HDPE/Glass bottle for liquids.

  • Verify Headspace: Leave at least 10% headspace in liquid containers to allow for thermal expansion.

  • Labeling: Complete the hazardous waste tag before adding the waste. List "(S)-3-Hydroxy-3-phenylpropionic acid" fully; do not use abbreviations or chemical formulas.

Phase 3: The Disposal Workflow (Visualized)

The following diagram illustrates the decision logic for segregating this specific compound.

DisposalWorkflow Start Waste: (S)-3-Hydroxy-3-phenylpropionic acid StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Liquid / Solution StateCheck->LiquidPath SolidBin Solid Waste Container (Non-Halogenated) SolidPath->SolidBin Place in HDPE Jar SolventCheck Check Solvent Type LiquidPath->SolventCheck HaloStream Halogenated Waste Stream (e.g., DCM, Chloroform) SolventCheck->HaloStream Contains Halogens NonHaloStream Non-Halogenated Stream (e.g., MeOH, EtOAc) SolventCheck->NonHaloStream No Halogens

Figure 1: Decision logic for segregating (S)-3-Hydroxy-3-phenylpropionic acid waste based on physical state and solvent composition.

Part 4: Emergency Spill Procedures

Trust Principle: A self-validating safety system means you know exactly when a hazard is neutralized.

Small Spill (< 50 g/mL)
  • Isolate: Mark the area.

  • PPE: Don goggles and double nitrile gloves.

  • Neutralization (Liquids):

    • Apply Sodium Bicarbonate (

      
      ) or a commercial acid neutralizer to the spill.
      
    • Validation: Wait for bubbling (

      
       evolution) to cease. No bubbles = Neutralized. 
      
  • Cleanup (Solids):

    • Do not dry sweep (dust hazard).

    • Cover with wet paper towels to dampen, then scoop into a disposal bag.

  • Final Wash: Clean surface with soap and water.[4]

Large Spill (> 50 g/mL)
  • Evacuate: Leave the immediate area.

  • Ventilate: If safe, open fume hood sashes to max; close lab doors.

  • Notify: Contact EHS immediately. Do not attempt to neutralize large volumes of acid without respiratory protection due to potential aerosolization.

Part 5: Chemical Compatibility & Storage

To prevent accidents before disposal, adhere to this compatibility matrix.

Chemical ClassCompatibility StatusAction/Risk
Strong Oxidizers INCOMPATIBLE Risk of fire/explosion. Store away from Nitric Acid, Peroxides.
Strong Bases INCOMPATIBLE Exothermic reaction. Store away from NaOH, KOH, Ammonia.
Reducing Agents CAUTION Potential for hydride generation (rare but possible).
Organic Solvents COMPATIBLE Generally safe with alcohols, ethers, and esters.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2735057, (S)-3-Hydroxy-3-phenylpropionic acid. Retrieved from [Link]

  • National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

Personal Protective Equipment & Handling Guide: (S)-3-Hydroxy-3-phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

(S)-3-Hydroxy-3-phenylpropionic acid (CAS 36507-31-0) is a critical chiral building block, often employed in the synthesis of antidepressants (e.g., fluoxetine derivatives) and cardiovascular agents.[1] While its GHS classification marks it as an Irritant , treating it casually leads to two specific failure modes in the laboratory:

  • Health Risk: As a fine organic powder, it possesses high dusting potential.[1] Inhalation triggers immediate respiratory tract irritation (H335), often misidentified as seasonal allergies until chronic sensitization occurs.[1]

  • Data Integrity: This compound is a chiral acid.[1] Poor handling that introduces moisture or cross-contamination (e.g., from shared spatulas or improper glove choices) can degrade enantiomeric excess (ee), ruining downstream asymmetric syntheses.[1]

This guide provides a self-validating safety protocol designed to protect both the operator and the molecule.

Hazard Profiling & Risk Assessment

Before selecting PPE, we must understand the "Enemy."[1] This compound is a solid organic acid.[1]

GHS CodeHazard StatementOperational Translation
H315 Causes skin irritationSolid dust mixed with sweat becomes acidic on the skin, causing contact dermatitis.[1]
H319 Causes serious eye irritationMicro-particles can dissolve in tear fluid, lowering ocular pH and causing acute pain/damage.[1]
H335 May cause respiratory irritationPrimary Risk: Airborne dust during weighing/transfer.[1] Requires engineering controls (fume hood).[1]
PPE Matrix: The Defense System

Standard lab PPE is insufficient without specificity. Use this matrix to select gear.

Protection ZoneRecommended EquipmentTechnical Rationale & Specifications
Hand Protection Nitrile Rubber (NBR) Why: Latex degrades rapidly if this acid is dissolved in organic solvents (DCM, EtOAc).[1] Nitrile offers superior chemical resistance.Spec: Minimum thickness 0.11 mm (4 mil) . Protocol: Change immediately upon visible contamination.[1]
Eye Protection Chemical Splash Goggles Why: Safety glasses have gaps.[1] Fine powders drift.[1] Goggles form a seal against airborne dust.Spec: ANSI Z87.1 (or EN 166) compliant with indirect venting.[1]
Respiratory Fume Hood (Primary) Why: Engineering controls supersede PPE.[1] Spec: Face velocity 0.3–0.5 m/s.Backup: If hood work is impossible, use N95/P2 particulate respirator .[1]
Body Lab Coat (High-Neck) Why: Protects neck/chest from dust accumulation.Spec: Cotton/Polyester blend (fire resistant if using flammable solvents).[1]
Operational Protocol: Step-by-Step Handling

This workflow minimizes static charge and dust generation—the two main vectors of exposure.[1]

Phase A: Preparation
  • Static Check: Organic powders are prone to static.[1] Use an ionizing air blower or anti-static gun on the weighing boat before adding the chemical.[1]

  • Airflow Verification: Confirm fume hood is active. Tape a Kimwipe to the sash bottom; if it pulls inward steadily, flow is sufficient.[1]

Phase B: Weighing & Transfer[1]
  • The "Tunnel" Method: Do not dispense in the open hood. Work at least 6 inches inside the sash.[1]

  • Spatula Selection: Use a stainless steel micro-spatula.[1] Avoid plastic, which increases static cling and "jumping" of particles.[1]

  • Transfer: If moving the powder to a flask, use a wide-mouth funnel. Do not pour from a weighing boat high above the flask neck; insert the boat neck into the flask before tilting.

Phase C: Decontamination[1]
  • Immediate Wipe-down: Wipe the balance area with a wet paper towel (water/ethanol mixture) immediately after weighing.[1] Dry dusting spreads the hazard.[1]

  • Glove Removal: Use the "beak" method (pulling one glove off by the palm, balling it into the other hand) to ensure no outer surface touches skin.[1]

Disposal & Waste Management Logic

Improper disposal is a regulatory violation and a safety hazard.

Waste StreamStateDisposal Protocol
Solid Waste Powder/Contaminated SolidsBin: "Hazardous Solid Waste - Organic."Note: Do not place in regular trash.[1] Label as "Irritant."[1][2]
Liquid Waste Dissolved in SolventBin: "Organic Solvents" (Non-Halogenated or Halogenated depending on solvent).Note: The acid itself is combustible.[1] Ensure pH is not extremely low (<2) before adding to general solvent waste; neutralize if required by local HSE.[1]
Aquatic Aqueous SolutionsAction: Do NOT pour down the sink. Collect in "Aqueous Waste" container.
Visualizing the Safety Workflow

The following diagram illustrates the logical flow of operations to ensure zero exposure.

SafetyProtocol cluster_handling Active Handling Phase Start Start: Handling Request Risk Risk Assessment (Check GHS: H315, H319, H335) Start->Risk EngControl Verify Engineering Controls (Fume Hood Flow >0.3m/s) Risk->EngControl PPE Don PPE (Nitrile Gloves, Goggles, Lab Coat) EngControl->PPE Static Neutralize Static (Ionizer/Anti-static Gun) PPE->Static Weigh Weighing (Inside Hood, Tunnel Method) Static->Weigh Transfer Transfer (Funnel, No Dust) Weigh->Transfer Decon Decontamination (Wet Wipe Balance, Doff Gloves) Transfer->Decon Disposal Disposal (Solid Organic Waste Stream) Decon->Disposal End Process Complete Disposal->End

Caption: Operational workflow for (S)-3-Hydroxy-3-phenylpropionic acid, prioritizing engineering controls and static neutralization.

References
  • PubChem. (n.d.).[1] (S)-3-Hydroxy-3-phenylpropionic acid (CID 2735057) - Safety and Hazards. National Library of Medicine.[1] Retrieved February 17, 2026, from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Laboratory Safety Guidance (OSHA 3404-11R). United States Department of Labor.[1] Retrieved February 17, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-Hydroxy-3-phenylpropionic acid
Reactant of Route 2
Reactant of Route 2
(S)-3-Hydroxy-3-phenylpropionic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.